molecular formula C14H14N2O5S B15567198 SARS-CoV-2-IN-113

SARS-CoV-2-IN-113

Cat. No.: B15567198
M. Wt: 322.34 g/mol
InChI Key: CBTDPHJXQDKURW-OVCLIPMQSA-N
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Description

SARS-CoV-2-IN-113 is a useful research compound. Its molecular formula is C14H14N2O5S and its molecular weight is 322.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N2O5S

Molecular Weight

322.34 g/mol

IUPAC Name

4-methyl-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C14H14N2O5S/c1-9-2-5-11(6-3-9)22(20,21)16-15-8-10-4-7-12(17)14(19)13(10)18/h2-8,16-19H,1H3/b15-8+

InChI Key

CBTDPHJXQDKURW-OVCLIPMQSA-N

Origin of Product

United States

Foundational & Exploratory

RMC-113: A Technical Deep Dive into its Antiviral Mechanism of Action Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the core mechanism of action of RMC-113, a potent small-molecule inhibitor demonstrating significant antiviral activity against SARS-CoV-2. RMC-113 operates through a novel host-centric mechanism, dually targeting the lipid kinases PIP4K2C and PIKfyve. This inhibition reverses the disruption of the cellular autophagy process caused by SARS-CoV-2, a key pathway the virus manipulates for its replication.

It is important to note that while RMC-113 shares a corporate origin with a series of RAS inhibitors (e.g., RMC-6236), based on currently available scientific literature, RMC-113 is not a KRAS inhibitor. Its established mechanism is centered on its antiviral properties through the modulation of cellular lipid kinase signaling and autophagy.

Core Mechanism of Action: Dual Inhibition of PIP4K2C and PIKfyve

RMC-113 functions as a selective dual inhibitor of two key cellular lipid kinases: Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Gamma (PIP4K2C) and PIKfyve.[1][2] These kinases are crucial regulators of phosphoinositide metabolism, which in turn governs fundamental cellular processes including membrane trafficking and autophagy.

SARS-CoV-2 infection impairs the autophagic flux within host cells, a critical quality control pathway that eliminates cellular waste and pathogens.[1][2] The virus, through proteins like NSP6, is understood to co-opt this pathway to its advantage. RMC-113's primary antiviral effect stems from its ability to reverse this virus-induced impairment.[1] By inhibiting PIP4K2C and PIKfyve, RMC-113 restores the cell's natural autophagic process, thereby creating an intracellular environment that is hostile to viral replication and promotes the degradation of viral components.

The mechanism involves several key stages of the viral life cycle, with evidence suggesting RMC-113's impact on SARS-CoV-2 entry, RNA replication, and assembly/egress.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for RMC-113's activity.

Table 1: Kinase Inhibition Profile

Target KinaseInhibition Constant (Kᵢ)
PIP4K2C46 nM
PIKfyve370 nM
Data sourced from MedchemExpress.

Table 2: Antiviral Activity (EC₅₀)

VirusCell LineEC₅₀
SARS-CoV-2Calu-3 (human lung)0.25 µM
rVSV-SARS-CoV-2-S (pseudovirus)Vero1.8 µM
VEEV (vaccine strain)U-87 MG (astrocytes)1.4 µM
Dengue Virus 2 (DENV2)Huh7 (hepatoma)1.4 µM
Ebola Virus (EBOV)Huh7 (hepatoma)5 µM
Marburg Virus (MARV)Huh7 (hepatoma)7.8 µM
Data sourced from MedchemExpress.

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the key pathways and logical relationships in RMC-113's mechanism of action.

Caption: RMC-113 signaling pathway in SARS-CoV-2 infected cells.

Experimental_Workflow A Infect A549-ACE2 cells expressing GFP-RFP-LC3 with SARS-CoV-2 (MOI=0.5) B Treat cells with: - DMSO (Control) - RMC-113 (5 µM) - Apilimod (5 µM) - Chloroquine (B1663885) (10 µM) A->B C Incubate for 24 hours B->C D Fix and stain for Nucleocapsid (violet) C->D E Confocal Microscopy Imaging (40x magnification) D->E F Quantify Autophagosomes (Yellow) and Autolysosomes (Red) E->F G Calculate Autolysosome-to- Autophagosome Ratio F->G

Caption: Workflow for measuring autophagic flux using a fluorescent reporter assay.

Logical_Relationship A SARS-CoV-2 impairs host cell autophagic flux B Impaired autophagy facilitates viral replication A->B E Restored autophagy suppresses viral replication C RMC-113 dually inhibits PIP4K2C and PIKfyve D Inhibition of kinases restores autophagic flux C->D D->E

Caption: Logical flow of RMC-113's antiviral mechanism of action.

Detailed Methodologies for Key Experiments

While full, step-by-step laboratory protocols are typically found in the supplementary materials of peer-reviewed publications, this section details the methodologies employed in the characterization of RMC-113 based on available information.

Kinase Inhibition and Binding Assays
  • Objective: To determine the inhibitory activity and binding affinity of RMC-113 against its target kinases, PIP4K2C and PIKfyve.

  • Methodology Description:

    • PIKfyve Activity Assay: An in vitro dose-response assay was performed to measure the enzymatic activity of PIKfyve in the presence of varying concentrations of RMC-113. The output would typically be the measurement of a phosphorylated substrate, allowing for the calculation of an IC₅₀ value.

    • PIP4K2C Binding Assay: The binding affinity of RMC-113 to PIP4K2C was determined, likely using a method such as a competitive binding assay or biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to calculate the dissociation constant (Kᵢ).

    • Multiplexed Inhibitor Beads Kinome Profiling (MIB/MS): To assess the selectivity of RMC-113, cell lysates (e.g., from SUM159 cells) were treated with different concentrations of the compound. Kinases that bind to RMC-113 are captured on inhibitor-coated beads. The abundance of captured kinases is then quantified by mass spectrometry, revealing the binding profile of the inhibitor across a wide range of kinases.

SARS-CoV-2 Infection and Antiviral Assays
  • Objective: To quantify the antiviral efficacy of RMC-113 against SARS-CoV-2 in relevant cell models.

  • Methodology Description:

    • Cell Lines: Human lung epithelial cells (Calu-3) and African green monkey kidney cells (Vero) engineered to express ACE2 and TMPRSS2 are commonly used.

    • Viral Strains: Well-characterized strains of SARS-CoV-2 (e.g., USA-WA1/2020) are used for infection.

    • Dose-Response Assay: Cells are seeded and pre-treated with a serial dilution of RMC-113 or a vehicle control (DMSO). The cells are then infected with SARS-CoV-2 at a specific Multiplicity of Infection (MOI).

    • Quantification of Viral Replication: After a defined incubation period (e.g., 24 or 48 hours), viral replication is quantified using one or more of the following methods:

      • Plaque Assay: Supernatants from infected cells are serially diluted and used to infect a fresh monolayer of cells. The number of plaque-forming units (PFU) is counted to determine the titer of infectious virus.

      • RT-qPCR: Viral RNA is extracted from cell lysates or supernatants, and the number of viral nucleocapsid gene copies is quantified.

      • Luciferase Reporter Virus: A recombinant SARS-CoV-2 expressing a luciferase reporter (rSARS-CoV-2-nLuc) is used. Antiviral activity is measured by the reduction in luciferase signal.

    • Cell Viability Assay: In parallel, a cell viability assay (e.g., alamarBlue) is performed on uninfected cells treated with RMC-113 to determine the compound's cytotoxicity (CC₅₀) and calculate the selectivity index (SI = CC₅₀/EC₅₀).

Autophagic Flux Measurement
  • Objective: To determine if RMC-113 reverses the SARS-CoV-2-induced impairment of autophagic flux.

  • Methodology Description:

    • Fluorescent Reporter Assay: A549-ACE2 cells expressing a tandem fluorescent-tagged LC3 protein (GFP-RFP-LC3) are used. In this system, autophagosomes appear yellow (colocalization of GFP and RFP), while autolysosomes appear red (GFP fluorescence is quenched in the acidic lysosomal environment, leaving only the RFP signal).

    • Experimental Procedure: Cells are infected with SARS-CoV-2 (e.g., MOI=0.5) and treated with RMC-113, a vehicle control (DMSO), or other autophagy modulators like chloroquine (CQ, an autophagy inhibitor).

    • Imaging and Quantification: After 24 hours, cells are fixed and imaged using confocal microscopy. The number of yellow (autophagosome) and red (autolysosome) puncta per cell is quantified. An increase in the ratio of autolysosomes to autophagosomes in RMC-113-treated cells compared to DMSO-treated infected cells indicates a restoration of autophagic flux.

    • Immunoblotting: The levels of autophagy-related proteins, such as LC3-II (a marker for autophagosomes) and p62/SQSTM1 (an autophagy substrate that is degraded in autolysosomes), are measured by Western blot in cell lysates. A decrease in p62 levels upon RMC-113 treatment would indicate restored autophagic degradation.

References

Technical Whitepaper: Discovery and Development of SARS-CoV-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the SARS-CoV-2 Helicase (Nsp13) as a Therapeutic Target

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a compound specifically named "SARS-CoV-2-IN-113" did not yield any publicly available information. This designation may be internal to a research institution or company and not yet disclosed in scientific literature. Therefore, this guide will focus on the discovery and development of inhibitors targeting a critical and highly conserved enzyme in SARS-CoV-2, the Nsp13 helicase, as a representative and in-depth example of a COVID-19 drug discovery program.

Introduction to SARS-CoV-2 and the Nsp13 Helicase Target

The global pandemic caused by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitated an urgent global effort to develop effective antiviral therapeutics.[1][2] The virus, a member of the Coronaviridae family, is an enveloped, positive-sense single-stranded RNA virus.[1] Its genome encodes for several non-structural proteins (NSPs) that are essential for viral replication and are considered prime targets for antiviral drug development.[3][4]

One of the most crucial of these is the non-structural protein 13 (Nsp13), a helicase enzyme.[5][6] Nsp13 is vital for viral replication, using the energy from ATP hydrolysis to unwind the viral RNA genome.[5][6] Its highly conserved nature across different coronaviruses makes it an attractive target for broad-spectrum antiviral agents.[5][6]

The SARS-CoV-2 Viral Life Cycle and the Role of Nsp13

The life cycle of SARS-CoV-2 begins with the attachment of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[3][7] Following entry, the viral RNA is released into the cytoplasm, where it is translated to produce polyproteins, which are then cleaved into individual NSPs.[3][8] Nsp13, in concert with other NSPs, forms the replication-transcription complex, which is responsible for replicating the viral genome and transcribing subgenomic RNAs.[3] Inhibition of Nsp13's helicase activity is expected to halt this process, thereby preventing viral propagation.

SARS_CoV_2_Lifecycle cluster_host Host Cell cluster_rtc Replication-Transcription Complex (RTC) Entry Entry Uncoating Uncoating Entry->Uncoating Viral RNA Release Translation Translation Uncoating->Translation Polyprotein Synthesis Proteolysis Proteolysis Translation->Proteolysis NSP Cleavage Replication Replication Proteolysis->Replication Forms RTC Transcription Transcription Proteolysis->Transcription Forms RTC Assembly Assembly Replication->Assembly Transcription->Assembly Release Release Assembly->Release Exocytosis New_Virions New_Virions Release->New_Virions Nsp13 Nsp13 RdRp RdRp Virus Virus Virus->Entry Binds to ACE2 Inhibitor_Discovery_Workflow HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Biochemical/Cell-based Assays Hit_Val Hit Validation Hit_ID->Hit_Val Dose-Response & Orthogonal Assays Lead_Opt Lead Optimization Hit_Val->Lead_Opt SAR Studies Preclinical Preclinical Studies Lead_Opt->Preclinical In vivo Efficacy & Safety

References

An In-depth Technical Guide to the Target Identification and Validation of Revolution Medicines' RAS(ON) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification, validation, and mechanism of action of Revolution Medicines' portfolio of RAS(ON) inhibitors. While the specific compound "RMC-113" does not appear in publicly available literature, the "RMC" designation is characteristic of compounds developed by Revolution Medicines. This guide will focus on their pioneering class of RAS inhibitors, including the clinical-stage molecules RMC-6236, RMC-6291, and RMC-9805, which target the active, GTP-bound state of RAS proteins.

Introduction: Targeting the "Undruggable" RAS

The RAS family of small GTPases (KRAS, NRAS, and HRAS) are among the most frequently mutated oncogenes in human cancers, accounting for approximately 30% of all diagnoses.[1] For decades, RAS was considered "undruggable" due to the high affinity for its GTP substrate and the lack of deep pockets on its surface for small molecule binding. Revolution Medicines has developed a novel class of inhibitors that target the active, GTP-bound form of RAS, known as RAS(ON), representing a paradigm shift in RAS-targeted therapies.[1]

Target Identification: Mutant-Selective and Pan-RAS Inhibition

The primary targets of Revolution Medicines' clinical-stage inhibitors are specific mutants of the KRAS protein, which are critical drivers of tumor growth in various cancers.[1][2]

  • RMC-6291: A covalent inhibitor that selectively targets the KRAS G12C mutant.[3]

  • RMC-9805: A first-in-class, orally bioavailable, covalent inhibitor that selectively targets the KRAS G12D mutant.

  • RMC-6236: A non-covalent, multi-selective inhibitor designed to target a range of common RAS mutations, including KRAS G12X (where X can be D, V, R, A, or S), as well as wild-type RAS.

These inhibitors are designed to address the specific genetic drivers of RAS-addicted cancers, offering the potential for personalized medicine.

Mechanism of Action: The Tri-Complex Inhibitor Platform

A key innovation of Revolution Medicines' approach is the development of tri-complex inhibitors. These molecules function by forming a stable ternary complex with the target RAS protein and an abundant intracellular chaperone protein, cyclophilin A (CypA). This novel mechanism effectively blocks the interaction of RAS with its downstream effectors, thereby inhibiting oncogenic signaling.

The general mechanism can be summarized in the following steps:

  • The RMC inhibitor enters the cell.

  • It binds to cyclophilin A, forming a binary complex.

  • This binary complex then engages the active, GTP-bound RAS protein (RAS(ON)).

  • The formation of the tri-complex (RMC inhibitor-CypA-RAS(ON)) sterically hinders the binding of RAS effector proteins, such as RAF kinases.

This mechanism is distinct from first-generation KRAS G12C inhibitors that target the inactive, GDP-bound state (RAS(OFF)). By targeting the active RAS(ON) state, these inhibitors have the potential to overcome resistance mechanisms associated with RAS(OFF) inhibitors.

Tri-Complex_Inhibitor_Mechanism Mechanism of RAS(ON) Tri-Complex Inhibition cluster_cell Tumor Cell RMC RMC Inhibitor Binary_Complex RMC-CypA Binary Complex RMC->Binary_Complex + CypA CypA Cyclophilin A CypA->Binary_Complex RAS_ON Active RAS(ON) (GTP-bound) Tri_Complex RMC-CypA-RAS(ON) Inhibitory Tri-Complex RAS_ON->Tri_Complex Oncogenic_Signaling Oncogenic Signaling Binary_Complex->Tri_Complex + RAS(ON) Signaling_Blocked Oncogenic Signaling Blocked Tri_Complex->Signaling_Blocked Steric Blockade Effectors Downstream Effectors (e.g., RAF) Effectors->Signaling_Blocked

Caption: Mechanism of RAS(ON) tri-complex inhibition.

Preclinical Data and Target Validation

Extensive preclinical studies have validated the therapeutic potential of these RAS(ON) inhibitors.

  • Cell Proliferation Assays: RMC-6291 has demonstrated potent inhibition of proliferation in KRAS G12C mutant cells with a median IC50 of 0.11 nM.

  • Signaling Pathway Analysis: Treatment with RMC inhibitors leads to a deep and durable suppression of RAS pathway activity, as measured by the phosphorylation of downstream effectors like ERK. For example, RMC-9805 has been shown to cause a sustained inhibition of RAS signaling in preclinical models.

  • Xenograft Models: Oral administration of RMC inhibitors has been shown to drive profound and durable tumor regressions in various preclinical models of RAS-mutant cancers. In a mouse clinical trial with KRAS G12C xenograft models, RMC-6291 outperformed the first-generation inhibitor adagrasib.

  • Immunological Effects: RMC-9805 has been shown to transform the tumor microenvironment to favor anti-tumor immunity by increasing T-cell infiltration and decreasing immunosuppressive myeloid cells. It also promotes the recognition of cancer-associated neoantigens and synergizes with immunotherapy in preclinical models.

Clinical Development and Quantitative Data

Several RMC compounds are currently in clinical development, with encouraging preliminary data.

A Phase 1/1b clinical trial (NCT05379985) is evaluating RMC-6236 in patients with advanced solid tumors harboring KRAS G12X mutations.

Parameter Value Tumor Types Reference
Objective Response Rate (Confirmed) 30%Non-Small Cell Lung Cancer (NSCLC)
Objective Response Rate (Confirmed) 11%Pancreatic Ductal Adenocarcinoma (PDAC)
Median Progression-Free Survival (2nd Line) 8.5 monthsPDAC (KRAS G12X)
Median Overall Survival (2nd Line) 14.5 monthsPDAC (KRAS G12X)

A Phase 1/1b study is assessing RMC-6291 in patients with advanced KRAS G12C-mutant solid tumors.

Parameter Value Patient Population Reference
Partial Response Rate 50%NSCLC (previously treated with G12C inhibitor)
Partial Response Rate 43%NSCLC (naïve to G12C inhibitor)
Disease Control Rate 100%NSCLC

A Phase 1/1b first-in-human study (NCT06040541) of RMC-9805 is ongoing in patients with advanced solid tumors harboring a KRAS G12D mutation.

Parameter Value Patient Population Reference
Objective Response Rate (Confirmed or Pending) 30%PDAC (at recommended Phase 2 dose)
Disease Control Rate 80%PDAC (at recommended Phase 2 dose)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments.

  • Cell Seeding: Cancer cell lines with known KRAS mutations are seeded in 96-well plates at a density of 1,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the RMC inhibitor (e.g., RMC-9805) for 72 hours.

  • Lysis and Luminescence Measurement: CellTiter-Glo® (Promega) reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression model.

  • Cell Treatment and Lysis: Cells are treated with the RMC inhibitor for a specified time (e.g., 2-24 hours). Cells are then washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of RAS pathway proteins (e.g., p-ERK, total ERK).

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Tumor Implantation: Human cancer cells (e.g., 5 x 10^6 cells) are subcutaneously implanted into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into vehicle control and treatment groups.

  • Drug Administration: The RMC inhibitor is administered orally, once or twice daily, at a predetermined dose.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as a measure of toxicity.

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. Tumor growth inhibition is calculated.

Experimental_Workflow General Experimental Workflow for Preclinical Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Lines RAS-Mutant Cancer Cell Lines CTG_Assay Cell Viability Assay (IC50 Determination) Cell_Lines->CTG_Assay Western_Blot Western Blot (Pathway Modulation) Cell_Lines->Western_Blot Xenograft Tumor Xenograft Model Generation CTG_Assay->Xenograft Candidate Selection Drug_Admin Oral Administration of RMC Inhibitor Xenograft->Drug_Admin Tumor_Measurement Tumor Growth Measurement Drug_Admin->Tumor_Measurement Efficacy_Analysis Efficacy & Tolerability Analysis Tumor_Measurement->Efficacy_Analysis

References

RMC-113: A Dual Inhibitor of PIP4K2C and PIKfyve - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-113 is a potent small molecule inhibitor targeting the lipid kinases PIP4K2C (Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma) and PIKfyve (Phosphatidylinositol-3-Phosphate 5-Kinase). This dual inhibitory action disrupts critical cellular signaling and trafficking pathways, demonstrating significant potential in various therapeutic areas, including antiviral and cancer applications. This technical guide provides an in-depth overview of RMC-113, summarizing its inhibitory activity, detailing the experimental protocols for its characterization, and visualizing the associated signaling pathways and experimental workflows.

Introduction to RMC-113 and its Targets

RMC-113 has emerged as a selective dual inhibitor of PIP4K2C and PIKfyve.[1] These two kinases play crucial roles in the regulation of phosphoinositide metabolism, which is central to a multitude of cellular processes.

  • PIP4K2C: This kinase is involved in the conversion of phosphatidylinositol-5-phosphate (B1243415) (PI(5)P) to phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2).[2][3] It has been implicated in the regulation of the mTORC1 signaling pathway and immune responses.[4][5]

  • PIKfyve: This enzyme is the primary source of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[6][7] PIKfyve is essential for endosome and lysosome homeostasis, membrane trafficking, and autophagy.[8][9][10]

The dual inhibition of PIP4K2C and PIKfyve by RMC-113 leads to the modulation of these critical pathways, which is the basis for its therapeutic potential.

Quantitative Data Presentation

The inhibitory potency of RMC-113 against its targets and its functional effects in cellular assays have been quantified in several studies. The following tables summarize the key quantitative data.

Parameter Target Value Assay Type
Ki PIP4K2C46 nMIn vitro binding assay
Ki PIKfyve370 nMIn vitro binding assay
IC50 PIKfyve8 nMIn vitro enzymatic assay
Cellular IC50 PIP4K2C392 nMNanoBRET Target Engagement Assay
Cellular IC50 PIKfyve299.8 nMNanoBRET Target Engagement Assay

Table 1: In Vitro Inhibitory Activity of RMC-113. This table presents the direct inhibitory constants of RMC-113 against PIP4K2C and PIKfyve.

Cell Line Virus EC50 Assay Type
Calu-3SARS-CoV-20.25 μMReplication Assay
VerorVSV-SARS-CoV-2-S (pseudovirus)1.8 μMEntry Assay
U-87 MGVEEV (vaccine strain)1.4 µMReplication Assay
Huh7DENV21.4 µMReplication Assay
Huh7EBOV5 μMReplication Assay
Huh7MARV7.8 μMReplication Assay

Table 2: Antiviral Activity of RMC-113. This table summarizes the effective concentrations of RMC-113 required to inhibit the replication of various RNA viruses in different human cell lines.[11]

Signaling Pathways and Mechanism of Action

RMC-113 exerts its effects by modulating signaling pathways downstream of PIP4K2C and PIKfyve.

PIP4K2C Signaling Pathway

PIP4K2C is a negative regulator of the PI3K/AKT/mTORC1 pathway. By inhibiting PIP4K2C, RMC-113 can lead to the activation of mTORC1 signaling. This has implications for immune cell regulation and cancer biology.[5][12]

PIP4K2C_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI(5)P PI(5)P PIP4K2C PIP4K2C PI(5)P->PIP4K2C Substrate PI(4,5)P2 PI(4,5)P2 PI3K PI3K PI(4,5)P2->PI3K Substrate PIP4K2C->PI(4,5)P2 Catalyzes mTORC1 mTORC1 PIP4K2C->mTORC1 Negative Regulation PIP3 PIP3 PI3K->PIP3 Generates AKT AKT PIP3->AKT AKT->mTORC1 Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation RMC-113 RMC-113 RMC-113->PIP4K2C Inhibits

Caption: PIP4K2C Signaling Pathway and Inhibition by RMC-113.

PIKfyve Signaling Pathway

PIKfyve is central to endosomal trafficking and autophagy. It phosphorylates PI(3)P to produce PI(3,5)P2, a key lipid in regulating the maturation of endosomes and lysosomes. Inhibition of PIKfyve by RMC-113 disrupts these processes, leading to impaired autophagic flux, which can be detrimental to viral replication.[6][9][13]

PIKfyve_Signaling cluster_endosome Late Endosome / Lysosome cluster_cytosol Cytosol PI(3)P PI(3)P PIKfyve PIKfyve PI(3)P->PIKfyve Substrate PI(3,5)P2 PI(3,5)P2 Lysosome Lysosome PI(3,5)P2->Lysosome Regulates Maturation & Function PIKfyve->PI(3,5)P2 Catalyzes Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome->Autolysosome Fusion RMC-113 RMC-113 RMC-113->PIKfyve Inhibits

Caption: PIKfyve Signaling Pathway and Inhibition by RMC-113.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of RMC-113.

Kinase Inhibition and Binding Assays

This assay quantifies kinase activity by measuring the amount of ADP produced.

  • Materials: Recombinant PIP4K2C or PIKfyve enzyme, appropriate lipid substrate (e.g., PI(5)P for PIP4K2C, PI(3)P for PIKfyve), ATP, RMC-113, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Prepare serial dilutions of RMC-113 in assay buffer.

    • In a 384-well plate, add the kinase, lipid substrate, and RMC-113 dilutions.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a predetermined time.

    • Stop the reaction and deplete remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of RMC-113 concentration.

This assay measures the binding of RMC-113 to its target kinases in living cells.

  • Materials: HEK293 cells, expression vectors for NanoLuc®-PIP4K2C and NanoLuc®-PIKfyve fusion proteins, NanoBRET™ tracer, RMC-113.

  • Procedure:

    • Transfect HEK293 cells with the appropriate NanoLuc®-kinase fusion vector.

    • Seed the transfected cells into 384-well plates.

    • Pre-treat the cells with the NanoBRET™ tracer.

    • Add serial dilutions of RMC-113 and incubate for 1 hour.

    • Measure the Bioluminescence Resonance Energy Transfer (BRET) signal.

    • A decrease in the BRET signal indicates displacement of the tracer by RMC-113.

    • Calculate cellular IC50 values from the dose-response curves.

NanoBRET_Workflow Transfect_Cells Transfect HEK293 cells with NanoLuc-Kinase vector Seed_Cells Seed cells into 384-well plate Transfect_Cells->Seed_Cells Add_Tracer Add NanoBRET™ Tracer Seed_Cells->Add_Tracer Add_Compound Add RMC-113 (serial dilutions) Add_Tracer->Add_Compound Incubate Incubate Add_Compound->Incubate Measure_BRET Measure BRET Signal Incubate->Measure_BRET Analyze_Data Calculate Cellular IC50 Measure_BRET->Analyze_Data

Caption: Experimental Workflow for NanoBRET™ Target Engagement Assay.

Antiviral Activity Assays

This assay determines the efficacy of RMC-113 in inhibiting viral replication in a relevant human lung cell line.

  • Materials: Calu-3 cells, SARS-CoV-2, RMC-113, cell culture media, reagents for viral RNA quantification (qRT-PCR) or plaque assay.

  • Procedure:

    • Seed Calu-3 cells in 96-well plates.

    • Pre-treat cells with various concentrations of RMC-113.

    • Infect the cells with SARS-CoV-2 at a defined multiplicity of infection (MOI).

    • Incubate for a specified period (e.g., 24-48 hours).

    • Quantify viral replication by either:

      • qRT-PCR: Isolate total RNA and perform qRT-PCR to measure viral RNA levels.

      • Plaque Assay: Collect the supernatant and perform serial dilutions to determine the viral titer by plaque formation on a susceptible cell line (e.g., Vero E6).

    • Determine the EC50 value from the dose-response curve.

This assay specifically measures the effect of RMC-113 on viral entry.

  • Materials: HEK293T cells expressing the ACE2 receptor, pseudoviruses bearing the SARS-CoV-2 spike protein and a reporter gene (e.g., luciferase or GFP), RMC-113.

  • Procedure:

    • Seed HEK293T-ACE2 cells in a 96-well plate.

    • Pre-treat the cells with different concentrations of RMC-113.

    • Add the pseudovirus to the cells.

    • Incubate for 48-72 hours.

    • Measure the reporter gene expression (luminescence or fluorescence).

    • Calculate the EC50 for entry inhibition.

Autophagic Flux Assay

This assay is used to assess the impact of RMC-113 on the autophagy pathway.

  • Materials: A549-ACE2 cells (or other relevant cell line), RMC-113, lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine), antibodies against LC3B and a loading control (e.g., β-actin), reagents for Western blotting.

  • Procedure:

    • Culture cells and treat with RMC-113 in the presence or absence of a lysosomal inhibitor for a defined period.

    • Lyse the cells and collect protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against LC3B and the loading control.

    • Incubate with appropriate secondary antibodies.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities for LC3-II and the loading control. An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.

Autophagy_Flux_Workflow Cell_Culture Culture A549-ACE2 cells Treatment Treat with RMC-113 +/- Lysosomal Inhibitor Cell_Culture->Treatment Protein_Extraction Lyse cells and extract proteins Treatment->Protein_Extraction Western_Blot Perform Western Blot for LC3-II and Loading Control Protein_Extraction->Western_Blot Analysis Quantify LC3-II levels to assess autophagic flux Western_Blot->Analysis

Caption: Experimental Workflow for Autophagic Flux Assay.

Conclusion

RMC-113 is a valuable research tool and a promising therapeutic candidate due to its potent and selective dual inhibition of PIP4K2C and PIKfyve. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound. The disruption of key cellular signaling and trafficking pathways by RMC-113 underscores the therapeutic potential of targeting these lipid kinases in a range of diseases. Further investigation into the multifaceted effects of RMC-113 is warranted to fully elucidate its mechanisms of action and explore its clinical applications.

References

RMC-113: A Novel Dual Inhibitor of PIKfyve and PIP4K2C for the Reversal of Autophagic Flux Impairment

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Autophagy, a cellular self-degradation process, plays a dual role in cancer, acting as both a tumor suppressor and a survival mechanism. Impaired autophagic flux, the complete process of autophagic degradation, is implicated in various pathologies, including cancer and viral infections. RMC-113, a potent, dual inhibitor of the lipid kinases PIKfyve and PIP4K2C, has emerged as a promising agent that reverses the impairment of autophagic flux. This technical guide provides an in-depth overview of the core mechanism of RMC-113, its impact on signaling pathways, quantitative data on its activity, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating autophagy.

Introduction to Autophagic Flux and Its Impairment

Autophagy is a highly regulated catabolic process responsible for the degradation of cellular components within lysosomes. This process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and subsequently fuses with a lysosome to form an autolysosome, where the contents are degraded and recycled. The entire dynamic process, from autophagosome formation to lysosomal degradation, is termed autophagic flux.

In many diseases, including certain cancers and viral infections, this flux is impaired. For instance, some cancer cells exhibit a high rate of autophagosome formation but inefficient lysosomal clearance, leading to an accumulation of autophagosomes and a failure to recycle essential nutrients, ultimately promoting cell survival under stress. Similarly, viruses like SARS-CoV-2 can hijack the autophagy machinery to impair the flux and facilitate their replication.[1][2]

RMC-113: A Dual Inhibitor of PIKfyve and PIP4K2C

RMC-113 is a small molecule that acts as a dual inhibitor of two key lipid kinases involved in phosphoinositide metabolism: PIKfyve and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[1][3] These kinases play crucial roles in regulating vesicular trafficking and autophagy.

  • PIKfyve: This kinase is responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) from phosphatidylinositol 3-phosphate (PI3P). PI(3,5)P2 is critical for the late stages of endosomal trafficking and lysosomal function.

  • PIP4K2C: This kinase phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key regulator of various cellular processes, including endocytosis and actin cytoskeleton dynamics.

By inhibiting both PIKfyve and PIP4K2C, RMC-113 modulates the cellular phosphoinositide landscape, thereby impacting the autophagy pathway.

Mechanism of Action: Reversing Autophagic Flux Impairment

RMC-113 restores autophagic flux primarily by promoting the maturation of autophagosomes into autolysosomes.[1] In the context of SARS-CoV-2 infection, where autophagic flux is impaired, RMC-113 treatment leads to a significant increase in the ratio of autolysosomes to autophagosomes. This indicates an enhanced fusion of autophagosomes with lysosomes and subsequent degradation of the cargo.

The proposed mechanism involves the alteration of endolysosomal membrane dynamics due to the inhibition of PIKfyve and PIP4K2C. This dual inhibition appears to overcome the block in autophagosome-lysosome fusion that is often observed in pathological states.

Signaling Pathway

The inhibition of PIKfyve and PIP4K2C by RMC-113 initiates a cascade of events that ultimately restores autophagic flux. The following diagram illustrates the proposed signaling pathway.

RMC113_Signaling_Pathway cluster_membrane Endolysosomal Membrane cluster_cytosol Cytosol PI5P PI5P PIP4K2C PIP4K2C PI5P->PIP4K2C PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve PI45P2 PI(4,5)P2 Fusion Autophagosome- Lysosome Fusion PI45P2->Fusion regulates PI35P2 PI(3,5)P2 PI35P2->Fusion regulates RMC113 RMC-113 RMC113->PIP4K2C inhibits RMC113->PIKfyve inhibits PIP4K2C->PI45P2 produces PIKfyve->PI35P2 produces Autophagosome Autophagosome Formation Autophagosome->Fusion Autophagic_Flux Restored Autophagic Flux Fusion->Autophagic_Flux mCherry_GFP_LC3_Workflow Start Start: Cells expressing mCherry-GFP-LC3 Treat Treat cells with RMC-113, DMSO (vehicle control), or Chloroquine (inhibitor control) Start->Treat Incubate Incubate for desired time (e.g., 24 hours) Treat->Incubate Fix_Permeabilize Fix and permeabilize cells Incubate->Fix_Permeabilize Image Acquire images using confocal microscopy Fix_Permeabilize->Image Analyze Quantify yellow (autophagosomes) and red (autolysosomes) puncta per cell Image->Analyze Calculate Calculate the ratio of autolysosomes to autophagosomes Analyze->Calculate End End: Assess autophagic flux Calculate->End

References

Broad-Spectrum Antiviral Activity of RMC-113: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RMC-113 is an investigational small molecule inhibitor demonstrating potent broad-spectrum antiviral activity against a range of RNA viruses. Its mechanism of action is centered on the dual inhibition of the host lipid kinases, phosphoinositide 5-kinase type III (PIKfyve) and phosphatidylinositol-4-phosphate (B1241899) 5-kinase type II gamma (PIP4K2C). By targeting these host factors, RMC-113 disrupts multiple stages of the viral life cycle, including entry, RNA replication, and egress. A key aspect of its antiviral effect is the reversal of virus-induced impairment of autophagic flux. This document provides a comprehensive technical guide on the core antiviral properties of RMC-113, including quantitative efficacy data, detailed experimental methodologies, and a visual representation of its mechanism of action.

Quantitative Antiviral and Kinase Inhibition Data

The antiviral efficacy and kinase inhibitory potential of RMC-113 have been quantified across various assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of RMC-113 against Various RNA Viruses
VirusCell LineAssay TypeEC50 (µM)Citation(s)
SARS-CoV-2Calu-3Plaque Assay0.25[1]
SARS-CoV-2 (rVSV-SARS-CoV-2-S)VeroPseudovirus Assay1.8[1]
Venezuelan Equine Encephalitis (VEEV)U-87 MG (human astrocytes)Not Specified1.4[1]
Dengue Virus 2 (DENV2)Huh7 (human hepatoma)Not Specified1.4[1]
Ebola Virus (EBOV)Huh7 (human hepatoma)Not Specified5.0[1]
Marburg Virus (MARV)Huh7 (human hepatoma)Not Specified7.8

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Kinase Inhibition Profile of RMC-113
Target KinaseAssay TypeInhibition MetricValue (nM)Citation(s)
PIKfyveIn vitro enzymatic assayIC508
PIKfyveBinding AssayKd370
PIP4K2CBinding AssayKd46
PIKfyveLive-cell NanoBRET assayIC50299.8
PIP4K2CLive-cell NanoBRET assayIC50392

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.

Table 3: Cytotoxicity of RMC-113
Cell LineAssay TypeCC50 (µM)Citation(s)
Not SpecifiedNot Specified>10

CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells.

Mechanism of Action: Dual Inhibition of PIKfyve and PIP4K2C

RMC-113 exerts its antiviral effects by inhibiting two host cell lipid kinases: PIKfyve and PIP4K2C. These kinases play crucial roles in intracellular membrane trafficking and autophagy, processes that are often hijacked by viruses for their replication.

  • PIKfyve is involved in the regulation of endosomal trafficking, a critical pathway for the entry of many viruses into the host cell.

  • PIP4K2C has been implicated in multiple stages of the viral life cycle, including entry, RNA replication, and assembly/egress.

A significant aspect of RMC-113's mechanism is its ability to reverse the impairment of autophagic flux caused by viral infection. Autophagy is a cellular degradation process that viruses can manipulate to their advantage. The SARS-CoV-2 non-structural protein 6 (NSP6) has been shown to interact with PIP4K2C and disrupt autophagic flux. By inhibiting PIP4K2C, RMC-113 appears to restore this process, thereby creating an unfavorable environment for viral replication.

Caption: Mechanism of RMC-113 antiviral action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of RMC-113. These are generalized protocols based on standard laboratory practices.

Viral Plaque Assay

This assay is used to determine the infectious virus titer and the EC50 of antiviral compounds.

a. Cell Seeding:

  • One day prior to infection, seed a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Incubate the cells at 37°C in a humidified 5% CO2 incubator.

b. Virus Infection and Compound Treatment:

  • On the day of the experiment, prepare serial dilutions of the viral stock in an appropriate medium (e.g., DMEM).

  • Prepare serial dilutions of RMC-113 in the same medium.

  • Remove the growth medium from the cell monolayers and wash once with phosphate-buffered saline (PBS).

  • Infect the cells with the virus dilution at a specified multiplicity of infection (MOI), in the presence of varying concentrations of RMC-113 or a vehicle control (e.g., DMSO).

  • Incubate for 1-2 hours at 37°C to allow for viral adsorption.

c. Overlay and Incubation:

  • After the adsorption period, remove the inoculum.

  • Overlay the cell monolayer with a semi-solid medium (e.g., containing 1.2% Avicel or 0.6% agarose (B213101) in 2x MEM) to restrict viral spread to adjacent cells.

  • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).

d. Plaque Visualization and Titer Calculation:

  • After incubation, fix the cells with a 10% formaldehyde (B43269) solution.

  • Stain the cell monolayer with a 0.1% crystal violet solution to visualize the plaques (clear zones where cells have been lysed by the virus).

  • Count the number of plaques at each dilution and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

  • The EC50 is determined by plotting the percentage of plaque reduction against the concentration of RMC-113.

Plaque_Assay_Workflow A Seed host cells in multi-well plates B Incubate to form a confluent monolayer A->B D Infect cells with virus in the presence of RMC-113 B->D C Prepare serial dilutions of virus and RMC-113 C->D E Incubate for viral adsorption D->E F Remove inoculum and add semi-solid overlay E->F G Incubate for plaque formation F->G H Fix and stain cells to visualize plaques G->H I Count plaques and calculate viral titer/EC50 H->I

Caption: Workflow for a typical viral plaque assay.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

This assay is used to quantify viral RNA levels in infected cells or supernatants.

a. Sample Collection and RNA Extraction:

  • Infect cells with the virus in the presence of different concentrations of RMC-113.

  • At a specified time post-infection, harvest the cells or cell culture supernatant.

  • Extract total RNA from the samples using a commercial RNA extraction kit according to the manufacturer's instructions.

b. Reverse Transcription:

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

c. Quantitative PCR:

  • Perform qPCR using the synthesized cDNA as a template, virus-specific primers, and a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green).

  • The amplification of the viral target is monitored in real-time. The cycle threshold (Ct) value is inversely proportional to the amount of target nucleic acid in the sample.

  • A standard curve of known concentrations of viral RNA is used to quantify the viral copy number in the experimental samples.

  • The EC50 is determined by plotting the percentage of viral RNA reduction against the concentration of RMC-113.

Luciferase-Based Viral Replication Assay

This is a high-throughput method for quantifying viral replication using a reporter virus that expresses a luciferase enzyme.

a. Cell Seeding and Infection:

  • Seed host cells in 96-well plates.

  • Infect the cells with a recombinant virus engineered to express a luciferase gene (e.g., Renilla or Firefly luciferase) in the presence of serial dilutions of RMC-113.

b. Incubation and Cell Lysis:

  • Incubate the plates for a specified period (e.g., 24-48 hours) to allow for viral replication and reporter gene expression.

  • Lyse the cells using a specific lysis buffer provided with the luciferase assay kit.

c. Luminescence Measurement:

  • Add the luciferase substrate to the cell lysates.

  • Measure the luminescence signal using a luminometer. The light output is proportional to the level of viral replication.

  • The EC50 is calculated by plotting the percentage of luminescence reduction against the concentration of RMC-113.

Time-of-Addition Assay

This assay helps to determine the specific stage of the viral life cycle that is inhibited by an antiviral compound.

a. Synchronized Infection:

  • Pre-chill host cells to 4°C to allow for viral binding but not entry.

  • Add a high MOI of the virus to the cells and incubate at 4°C for 1 hour to synchronize the infection.

  • Wash the cells with cold PBS to remove unbound virus.

  • Shift the temperature to 37°C to initiate viral entry and replication. This is considered time zero.

b. Time-Course Compound Addition:

  • Add a fixed, inhibitory concentration of RMC-113 to different wells at various time points post-infection (e.g., 0, 2, 4, 6, 8 hours).

c. Quantification of Viral Replication:

  • At the end of a single replication cycle (e.g., 10-12 hours), harvest the cells or supernatant.

  • Quantify the viral yield using a plaque assay or RT-qPCR.

d. Data Interpretation:

  • If RMC-113 is effective only when added at early time points, it likely targets an early stage of the viral life cycle, such as entry.

  • If the compound retains its activity even when added at later time points, it is likely targeting a later stage, such as RNA replication or egress.

Time_of_Addition_Workflow cluster_timepoints Time Post-Infection A Synchronize viral infection at 4°C B Shift to 37°C to initiate replication (Time 0) A->B C Add RMC-113 at different time points post-infection B->C D Incubate for one viral replication cycle E Harvest samples and quantify viral yield D->E F Determine the stage of viral lifecycle inhibition E->F T0 T=0h T0->C Add RMC-113 T2 T=2h T2->C Add RMC-113 T4 T=4h T4->C Add RMC-113 T6 T=6h T6->C Add RMC-113

Caption: Workflow for a time-of-addition assay.

Conclusion

RMC-113 represents a promising broad-spectrum antiviral candidate with a well-defined mechanism of action targeting host lipid kinases. The quantitative data demonstrate its potent activity against a variety of RNA viruses. The detailed experimental protocols provided herein serve as a guide for researchers seeking to further investigate the antiviral properties of RMC-113 and similar compounds. The dual inhibition of PIKfyve and PIP4K2C, leading to the disruption of multiple viral life cycle stages and the restoration of autophagy, presents a robust strategy for combating viral infections. Further preclinical and clinical development is warranted to fully assess the therapeutic potential of RMC-113.

References

Dual-Specificity Kinase Inhibitor RMC-113: A Technical Overview of its Binding Affinity for PIP4K2C and PIKfyve

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding characteristics of RMC-113, a selective dual inhibitor of phosphatidylinositol-5-phosphate (B1243415) 4-kinase, type II, gamma (PIP4K2C) and PIKfyve. The following sections detail the quantitative binding affinity, the experimental methodologies employed for its determination, and the pertinent signaling pathways, offering valuable insights for researchers and professionals in drug development.

Quantitative Binding Affinity of RMC-113

RMC-113 has demonstrated potent and selective binding to both PIP4K2C and PIKfyve. The affinity of RMC-113 for these kinases has been quantified through various biochemical and cellular assays, with the key data summarized below.

Target KinaseAssay TypeMetricValue (nM)Reference
PIP4K2C In vitro bindingKd46[1][2]
Cell-based target engagement (NanoBRET)IC50392[1]
PIKfyve In vitro bindingKd370[1][3]
In vitro enzymatic activityIC508
Cell-based target engagement (NanoBRET)IC50299.8

RMC-113 exhibits a notably higher binding affinity for PIP4K2C in direct binding assays (Kd = 46 nM) compared to PIKfyve (Kd = 370 nM). However, it displays a more potent inhibition of PIKfyve's enzymatic activity in vitro (IC50 = 8 nM). In a cellular context, the target engagement for both kinases is comparable, with IC50 values of 392 nM for PIP4K2C and 299.8 nM for PIKfyve as measured by NanoBRET assays.

Experimental Protocols

The determination of RMC-113's binding affinity and inhibitory activity involves a multi-faceted approach, combining in vitro biochemical assays with cell-based target engagement studies.

In Vitro Binding and Kinase Activity Assays
Cellular Target Engagement Assays

To assess the interaction of RMC-113 with its targets within a cellular environment, live-cell NanoBRET (Bioluminescence Resonance Energy Transfer) assays were employed. This technology measures the binding of a small molecule inhibitor to a target protein in living cells, providing a more physiologically relevant measure of target engagement.

Kinome-Wide Selectivity Profiling

The selectivity of RMC-113 was further interrogated using multiplexed inhibitor beads kinome profiling coupled with mass spectrometry (MIB/MS). This technique involves treating cell lysates with the inhibitor, followed by affinity purification of kinases that bind to the inhibitor-conjugated beads. The bound kinases are then identified and quantified by mass spectrometry, revealing a dose-dependent binding of RMC-113 to PIKfyve, PIP4K2A, PIP4K2B, and PIP4K2C, with minimal off-target binding.

Signaling Pathways and Mechanism of Action

PIP4K2C and PIKfyve are key enzymes in phosphoinositide (PI) metabolism, a critical cellular signaling system. PIP4K2C is a lipid kinase that phosphorylates phosphatidylinositol-5-phosphate (PI5P) to generate phosphatidylinositol-4,5-bisphosphate (PI(4,5)P2). PIKfyve, on the other hand, phosphorylates phosphatidylinositol-3-phosphate (PI3P) to produce phosphatidylinositol-3,5-bisphosphate (PI(3,5)P2). These lipid messengers are integral to the regulation of various cellular processes, including endosomal trafficking and autophagy.

RMC-113, by inhibiting both PIP4K2C and PIKfyve, modulates the levels of their respective PI products. This dual inhibition has been shown to reverse the impairment of autophagic flux induced by SARS-CoV-2, highlighting a potential therapeutic mechanism. The inhibition of these kinases leads to an accumulation of their substrates, PI5P and PI3P, which can alter cellular signaling and trafficking pathways.

PIP4K2C_PIKfyve_Signaling cluster_pip4k2c PIP4K2C Pathway cluster_pikfyve PIKfyve Pathway cluster_cellular_processes Cellular Processes PI5P PI5P PIP4K2C PIP4K2C PI5P->PIP4K2C Substrate PI45P2 PI(4,5)P2 PIP4K2C->PI45P2 Product Endosomal_Trafficking Endosomal Trafficking PI45P2->Endosomal_Trafficking PI3P PI3P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Product Autophagy Autophagy PI35P2->Autophagy PI35P2->Endosomal_Trafficking RMC113 RMC-113 RMC113->PIP4K2C Inhibition RMC113->PIKfyve Inhibition

Signaling pathways of PIP4K2C and PIKfyve and their inhibition by RMC-113.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays Compound RMC-113 Radiometric_Assay Radiometric Kinase Assay (335 Kinase Panel) Compound->Radiometric_Assay Binding_Assay Direct Binding Assay (Recombinant Proteins) Compound->Binding_Assay Enzymatic_Assay Enzymatic Activity Assay Compound->Enzymatic_Assay NanoBRET Live-Cell NanoBRET Assay Compound->NanoBRET MIB_MS MIB/MS Kinome Profiling Compound->MIB_MS Selectivity High Selectivity Radiometric_Assay->Selectivity Determines Kd Binding Affinity (Kd) Binding_Assay->Kd Determines IC50_enzymatic Enzymatic Inhibition (IC50) Enzymatic_Assay->IC50_enzymatic Determines IC50_cellular Cellular Target Engagement (IC50) NanoBRET->IC50_cellular Determines Cellular_Selectivity Dose-Dependent Cellular Selectivity MIB_MS->Cellular_Selectivity Determines

Experimental workflow for characterizing RMC-113's interaction with target kinases.

References

RMC-113: An In-Depth Technical Guide on its In Vitro Efficacy Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), necessitates the development of broad-spectrum antiviral therapeutics. This document provides a comprehensive technical overview of the in vitro efficacy of RMC-113, a novel small molecule inhibitor, against SARS-CoV-2. RMC-113 demonstrates potent antiviral activity through the dual inhibition of host lipid kinases, phosphatidylinositol-4-phosphate (B1241899) 5-kinase type 2C (PIP4K2C) and PIKfyve. This mechanism disrupts the autophagic pathway, a critical cellular process hijacked by SARS-CoV-2 for its replication. This guide details the quantitative antiviral efficacy of RMC-113, outlines the experimental protocols for its evaluation, and illustrates its mechanism of action through signaling pathway and workflow diagrams.

Introduction

RMC-113 is a small molecule inhibitor that has shown potent, broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[1] Its unique mechanism of targeting host cell kinases presents a high barrier to the development of viral resistance. By selectively inhibiting PIP4K2C and PIKfyve, RMC-113 modulates the cellular lipid metabolism and autophagic flux, processes that are essential for the lifecycle of numerous viruses.[1][2] This document serves as a technical resource for researchers engaged in the discovery and development of novel antiviral agents.

Quantitative In Vitro Efficacy of RMC-113 Against SARS-CoV-2

RMC-113 has demonstrated significant in vitro potency against early strains of SARS-CoV-2 in various cell-based assays. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) are key metrics for evaluating the antiviral activity and safety profile of a compound.

SARS-CoV-2 Strain Cell Line Assay Type EC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50)
USA-WA1/2020Calu-3Plaque Assay0.25> 20> 80
Belgium-GHB-03021Vero E6-eGFPVirus-induced Cell Lethality RescueNot explicitly quantified, but potent rescue observed at 10 µMNot specifiedNot applicable
USA-WA1/2020Adult Lung Organoids (ALO) - SupernatantPlaque Assay0.15> 10> 66.7
USA-WA1/2020Adult Lung Organoids (ALO) - LysateRT-qPCR0.35> 10> 28.6
rVSV-SARS-CoV-2-S (Pseudovirus)VeroLuciferase Assay1.8> 20> 11.1

Note: As of the latest available data, specific EC50 values for RMC-113 against SARS-CoV-2 variants of concern (e.g., Alpha, Beta, Delta, Omicron) have not been reported in the public domain. The broad-spectrum nature of its host-targeted mechanism suggests potential efficacy against these variants, a hypothesis that warrants further investigation.

Mechanism of Action: Dual Inhibition of PIP4K2C and PIKfyve

RMC-113 exerts its antiviral effect by targeting two key host lipid kinases: PIP4K2C and PIKfyve. These kinases play crucial roles in the regulation of phosphoinositide metabolism, which in turn governs various cellular processes including endosomal trafficking and autophagy.

  • PIKfyve: This kinase is essential for the maturation of endosomes. Its inhibition leads to the accumulation of enlarged endosomes, which traps viral particles and prevents their fusion with the endosomal membrane, thereby blocking the release of the viral genome into the cytoplasm.

  • PIP4K2C: This kinase is involved in the regulation of autophagic flux. SARS-CoV-2 manipulates the host's autophagy process for its own replication and egress. RMC-113's inhibition of PIP4K2C reverses the virus-induced impairment of autophagic flux, leading to the degradation of viral components.

The dual inhibition of these kinases disrupts two distinct stages of the viral lifecycle, contributing to the potent antiviral activity of RMC-113.

RMC113_Mechanism cluster_virus SARS-CoV-2 Lifecycle Viral Entry Viral Entry Endosome Endosome Viral Entry->Endosome Viral Replication & Assembly Viral Replication & Assembly Endosome->Viral Replication & Assembly Viral Genome Release Autophagosome Autophagosome Viral Replication & Assembly->Autophagosome utilizes for replication Viral Egress Viral Egress Autophagosome->Viral Egress PIKfyve PIKfyve PIKfyve->Endosome regulates maturation PIP4K2C PIP4K2C PIP4K2C->Autophagosome regulates autophagic flux RMC113 RMC-113 RMC113->PIKfyve inhibits RMC113->PIP4K2C inhibits

Mechanism of Action of RMC-113.

Detailed Experimental Protocols

The in vitro efficacy of RMC-113 against SARS-CoV-2 has been evaluated using a variety of robust experimental protocols. These assays are designed to quantify different aspects of the viral life cycle and the compound's impact on them.

Cell Lines and Virus Strains
  • Cell Lines:

    • Vero E6: An African green monkey kidney epithelial cell line highly permissive to SARS-CoV-2 infection. A stable cell line expressing eGFP (Vero E6-eGFP) is used for virus-induced cell lethality assays.

    • Calu-3: A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2, providing a more physiologically relevant model for respiratory virus infection.

    • Human Adult Lung Organoids (ALOs): A three-dimensional cell culture system derived from adult stem cells that recapitulates the cellular diversity and architecture of the human lung, offering a high-fidelity in vitro model.

  • Virus Strains:

    • SARS-CoV-2 USA-WA1/2020: An early isolate of SARS-CoV-2.

    • SARS-CoV-2 Belgium-GHB-03021: Another early isolate of the virus.

    • rVSV-SARS-CoV-2-S: A recombinant vesicular stomatitis virus (VSV) pseudotyped with the SARS-CoV-2 spike protein, used for studying viral entry in a BSL-2 setting.

Antiviral Activity Assays

Antiviral_Assay_Workflow cluster_endpoints Endpoint Analysis Methods Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Viral Infection Viral Infection Compound Treatment->Viral Infection Incubation Incubation Viral Infection->Incubation Endpoint Analysis Endpoint Analysis Incubation->Endpoint Analysis Plaque Assay Plaque Assay Endpoint Analysis->Plaque Assay Quantifies infectious virus particles RT-qPCR RT-qPCR Endpoint Analysis->RT-qPCR Quantifies viral RNA Luciferase Assay Luciferase Assay Endpoint Analysis->Luciferase Assay Measures reporter gene expression Cell Viability Assay Cell Viability Assay Endpoint Analysis->Cell Viability Assay Assesses cytotoxicity

General Workflow for Antiviral Assays.

This classic virological assay quantifies the number of infectious virus particles in a sample.

  • Cell Seeding: Plate a monolayer of Vero E6 or Calu-3 cells in 6-well or 12-well plates and grow to confluence.

  • Virus Adsorption: Remove the culture medium and infect the cells with serial dilutions of the virus sample for 1 hour at 37°C to allow for viral attachment and entry.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized zones of cell death (plaques).

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with a crystal violet solution to visualize the plaques.

  • Quantification: Count the number of plaques at a specific dilution to calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

This molecular biology technique is used to quantify the amount of viral RNA in a sample.

  • RNA Extraction: Isolate total RNA from cell lysates or culture supernatants using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA template using a reverse transcriptase enzyme.

  • qPCR: Amplify the cDNA using specific primers and probes targeting a conserved region of the SARS-CoV-2 genome (e.g., the N gene). The amplification is monitored in real-time, and the cycle threshold (Ct) value is used to determine the initial amount of viral RNA.

  • Data Analysis: Quantify the viral RNA levels relative to a standard curve of known concentrations or using the ΔΔCt method with a housekeeping gene as an internal control.

This assay is used to specifically measure the entry step of the viral life cycle.

  • Cell Seeding: Plate Vero cells in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of RMC-113.

  • Pseudovirus Infection: Infect the cells with the rVSV-SARS-CoV-2-S pseudovirus, which carries a luciferase reporter gene.

  • Incubation: Incubate the plates for 24-48 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the level of viral entry and subsequent gene expression.

Cytotoxicity Assay

The AlamarBlue assay is a common method to assess the cytotoxicity of a compound.

  • Cell Seeding: Plate cells in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of RMC-113 for the same duration as the antiviral assay.

  • AlamarBlue Addition: Add AlamarBlue reagent (resazurin) to the cells.

  • Incubation: Incubate for 2-4 hours. Viable, metabolically active cells will reduce resazurin (B115843) to the fluorescent resorufin.

  • Fluorescence Measurement: Measure the fluorescence using a plate reader. The fluorescence intensity is proportional to the number of viable cells.

Conclusion

RMC-113 is a promising broad-spectrum antiviral candidate with potent in vitro activity against SARS-CoV-2. Its novel mechanism of action, targeting the host kinases PIP4K2C and PIKfyve, offers a high barrier to resistance and the potential for efficacy against a wide range of RNA viruses. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further preclinical and clinical development of RMC-113 as a therapeutic agent for COVID-19 and future viral threats. Further studies are warranted to evaluate its efficacy against current and emerging SARS-CoV-2 variants of concern.

References

Technical Guide: A Preliminary Investigation of RMC-113 in Human Lung Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of this writing, there is no publicly available preclinical data specifically for a compound designated "RMC-113." This document serves as a representative technical guide based on the established mechanism of action of Revolution Medicines' tri-complex RAS(ON) inhibitors and standard methodologies for drug evaluation in patient-derived organoid models. The experimental data presented is illustrative and intended to model the expected outcomes of such an investigation. For this guide, RMC-113 is hypothesized to be a selective inhibitor of the oncogenic KRAS G12D mutation, a prevalent driver in non-small cell lung cancer.

Introduction: Targeting Oncogenic KRAS in Lung Cancer

Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, particularly in non-small cell lung cancer (NSCLC).[1] These mutations lock the KRAS protein in a constitutively active, GTP-bound state (RAS(ON)), leading to aberrant downstream signaling through pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which in turn drives unregulated cell proliferation and survival.[1][2] The development of direct KRAS inhibitors has been a long-standing challenge.

Revolution Medicines has pioneered a novel class of inhibitors that target the active RAS(ON) conformation. These agents, known as tri-complex inhibitors, utilize an innovative mechanism by first binding to the abundant intracellular chaperone protein, cyclophilin A (CypA).[3] The resulting binary complex then engages the active, GTP-bound form of mutant KRAS, forming a stable tri-complex that sterically blocks the interaction of RAS with its downstream effectors.[3] This guide outlines a hypothetical preliminary investigation of RMC-113, a putative KRAS G12D(ON) inhibitor, using a patient-derived lung tumor organoid model.

Patient-derived organoids (PDOs) are three-dimensional in vitro models that closely recapitulate the genetic and histological characteristics of the original tumor, making them a powerful tool for preclinical drug evaluation.[4][5]

Mechanism of Action of RMC-113

RMC-113 is hypothesized to function as a RAS(ON) inhibitor, selectively targeting the KRAS G12D mutant protein. Its mechanism relies on the formation of a tri-complex involving RMC-113, cyclophilin A (CypA), and the active GTP-bound KRAS G12D protein. This ternary complex sterically hinders the binding of downstream effector proteins such as RAF and PI3K to KRAS, thereby inhibiting oncogenic signaling.

KRAS_Pathway_Inhibition cluster_upstream Upstream Activation cluster_ras_cycle KRAS Cycle cluster_inhibitor RMC-113 Mechanism cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 recruits KRAS_GDP KRAS G12D (Inactive) GDP-Bound SOS1->KRAS_GDP KRAS_GTP KRAS G12D (Active) GTP-Bound KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GAP (impaired) TriComplex RMC-113:CypA:KRAS G12D(ON) Tri-Complex KRAS_GTP->TriComplex binds RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RMC113 RMC-113 RMC113->TriComplex CypA Cyclophilin A CypA->TriComplex TriComplex->RAF Inhibition TriComplex->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: RMC-113 inhibits the active KRAS G12D(ON) state.

Experimental Protocols

The following protocols describe the generation of human lung tumor organoids and their use for the preliminary evaluation of RMC-113.

Establishment of Patient-Derived Lung Tumor Organoids (PDOs)

This protocol is adapted from methodologies for generating organoids from biopsy or surgical tissues.[4][5]

  • Tissue Acquisition: Obtain fresh tumor tissue from NSCLC patients with confirmed KRAS G12D mutations under institutional review board (IRB) approval.

  • Tissue Dissociation:

    • Wash the tissue sample (typically 1-5 mm³) with cold PBS supplemented with antibiotics.

    • Mince the tissue into smaller fragments (<1 mm³).

    • Digest the fragments in a solution containing Collagenase II (1 mg/mL) and Dispase (2.5 U/mL) for 30-60 minutes at 37°C with gentle agitation.

    • Neutralize the digestion with Advanced DMEM/F12 containing 10% FBS.

    • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Organoid Seeding:

    • Centrifuge the cell suspension and resuspend the pellet in a reduced-growth-factor basement membrane matrix (e.g., Matrigel).

    • Plate 40 µL droplets of the cell-matrix mixture into a pre-warmed 24-well plate.

    • Allow the droplets to solidify at 37°C for 15-20 minutes.

  • Organoid Culture:

    • Overlay the solidified domes with 500 µL of Lung Organoid Growth Medium. The medium composition typically includes:

      • Advanced DMEM/F12

      • B-27 Supplement

      • N-2 Supplement

      • Noggin (100 ng/mL)

      • R-spondin-1 (500 ng/mL)

      • EGF (50 ng/mL)

      • FGF-10 (100 ng/mL)

      • A83-01 (TGF-β inhibitor, 0.5 µM)

      • Y-27632 (ROCK inhibitor, 10 µM) - for the first week of culture.

    • Culture at 37°C, 5% CO₂, and replace the medium every 2-3 days.

  • Organoid Passaging:

    • Once organoids are dense, retrieve them from the matrix using a cell recovery solution.

    • Mechanically or enzymatically dissociate the organoids into smaller fragments.

    • Re-plate the fragments in a fresh basement membrane matrix as described in step 3.

RMC-113 Treatment and Viability Assay
  • Plating for Assay: Dissociate established lung PDOs and seed them in a 96-well plate at a density of 100-200 organoids per well.

  • Drug Preparation: Prepare a 10 mM stock solution of RMC-113 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

  • Treatment: After 24-48 hours of stabilization, replace the medium with fresh medium containing the various concentrations of RMC-113 or a DMSO vehicle control.

  • Viability Assessment: After 72-96 hours of incubation, measure cell viability using a luminescence-based assay that quantifies ATP content (e.g., CellTiter-Glo® 3D).

  • Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Downstream Pathway Analysis by Western Blot
  • Treatment and Lysis: Treat established organoids with RMC-113 at relevant concentrations (e.g., 1x, 10x, and 100x IC50) for 4-6 hours.

  • Protein Extraction: Harvest the organoids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA assay.

  • Immunoblotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-ERK1/2 (Thr202/Tyr204)

      • Total ERK1/2

      • Phospho-AKT (Ser473)

      • Total AKT

      • β-Actin (as a loading control)

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Experimental Workflow

The overall workflow for the preliminary investigation of RMC-113 in lung organoids is depicted below.

Experimental_Workflow cluster_setup Model Establishment cluster_exp Drug Evaluation cluster_analysis Data Analysis & Outcome PatientTissue Patient Lung Tumor Tissue (KRAS G12D) Dissociation Tissue Dissociation & Cell Isolation PatientTissue->Dissociation Seeding Seeding in Matrigel Dissociation->Seeding Culture Organoid Culture & Expansion Seeding->Culture Treatment RMC-113 Treatment (Dose-Response) Culture->Treatment ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ViabilityAssay PathwayAnalysis Downstream Pathway Analysis (Western Blot) Treatment->PathwayAnalysis IC50 IC50 Calculation ViabilityAssay->IC50 PathwayInhibition Quantification of p-ERK Inhibition PathwayAnalysis->PathwayInhibition Conclusion Assessment of Preclinical Efficacy IC50->Conclusion PathwayInhibition->Conclusion

Caption: Workflow for RMC-113 evaluation in lung PDOs.

Illustrative Data

The following table summarizes hypothetical quantitative data from the described experiments. This data represents a favorable outcome where RMC-113 demonstrates potent and selective activity in KRAS G12D-mutant lung organoids while having minimal effect on KRAS wild-type (WT) organoids.

Parameter KRAS G12D Organoid Line 1 KRAS G12D Organoid Line 2 KRAS WT Organoid Line
RMC-113 IC50 (Cell Viability) 8.5 nM12.2 nM> 10,000 nM
p-ERK Inhibition IC50 2.1 nM3.5 nM> 10,000 nM
Maximal p-ERK Inhibition 92%88%< 10%
Apoptosis Induction (Caspase 3/7) 4.5-fold increase4.1-fold increaseNo significant change

Conclusion and Future Directions

This guide outlines a potential strategy for the preliminary preclinical evaluation of RMC-113, a hypothetical KRAS G12D(ON) inhibitor, in human lung tumor organoids. The illustrative results suggest that RMC-113 could be a potent and selective agent for treating NSCLC driven by this specific mutation. The data indicates strong on-target activity, demonstrated by the potent inhibition of cell viability and MAPK pathway signaling in KRAS G12D-mutant organoids, with negligible effects on KRAS wild-type models.

Future investigations should expand on these findings by:

  • Screening a larger panel of KRAS-mutant and wild-type lung organoids to confirm selectivity.

  • Evaluating RMC-113 in combination with other targeted therapies or standard-of-care chemotherapy to identify potential synergistic effects and overcome resistance.[1]

  • Utilizing co-culture organoid models that include immune cells or cancer-associated fibroblasts to better understand the impact of the tumor microenvironment on drug response.[4]

  • Performing in vivo studies using patient-derived xenograft (PDX) models established from the responsive organoids to validate the in vitro efficacy.

References

Methodological & Application

Application Notes and Protocols: RMC-113 Antiviral Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RMC-113 is a potent and selective dual inhibitor of the lipid kinases PIKfyve and Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C), demonstrating broad-spectrum antiviral activity against a range of RNA viruses, including SARS-CoV-2[1][2][3]. The compound exerts its antiviral effects by targeting host cell pathways crucial for viral replication. Specifically, RMC-113 has been shown to reverse the impairment of autophagic flux induced by SARS-CoV-2[2][3]. This document provides detailed protocols for assessing the in vitro antiviral efficacy of RMC-113, including a cytopathic effect (CPE) reduction assay and a plaque reduction assay. Additionally, it outlines the compound's mechanism of action and provides quantitative data from preclinical studies.

Introduction

The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral therapeutics. Host-directed therapies, which target cellular pathways essential for viral replication, represent a promising strategy to overcome viral resistance. RMC-113 is a small molecule inhibitor that targets the lipid kinases PIKfyve and PIP4K2C, which play critical roles in endosomal trafficking and autophagy—processes hijacked by many viruses for their replication and egress[1][2][3]. By inhibiting these kinases, RMC-113 disrupts the viral life cycle at multiple stages, including entry, RNA replication, and assembly/egress[2]. These application notes provide standardized protocols to evaluate the antiviral activity of RMC-113 and similar compounds.

Mechanism of Action: RMC-113 Signaling Pathway

RMC-113 dually inhibits PIKfyve and PIP4K2C. In the context of a viral infection, such as with SARS-CoV-2, the virus can impair autophagic flux within the host cell. RMC-113's inhibition of PIP4K2C, which binds to the viral nonstructural protein 6 (NSP6), helps to reverse this impairment. This restoration of autophagic flux is a key component of the compound's antiviral activity[2][3].

RMC113_Mechanism_of_Action RMC-113 Mechanism of Action cluster_virus Viral Infection (e.g., SARS-CoV-2) cluster_cell Host Cell Virus Virus NSP6 NSP6 Virus->NSP6 expresses PIP4K2C PIP4K2C NSP6->PIP4K2C binds to Autophagy Autophagic Flux (Restored) PIP4K2C->Autophagy impairs PIKfyve PIKfyve Viral_Replication Viral Replication Autophagy->Viral_Replication aids Autophagy->Viral_Replication inhibits RMC113 RMC-113 RMC113->PIP4K2C inhibits RMC113->PIKfyve inhibits RMC113->Autophagy restores CPE_Assay_Workflow CPE Reduction Assay Workflow A Seed Vero E6-eGFP cells in 96-well plate C Treat cells with RMC-113 (20 hours) A->C B Prepare serial dilutions of RMC-113 B->C D Infect cells with SARS-CoV-2 (MOI 0.05) C->D E Incubate for 96 hours D->E F Measure eGFP signal (Cell Survival) E->F G Calculate EC50 F->G Plaque_Assay_Workflow Plaque Reduction Assay Workflow A Seed Calu-3 cells in multi-well plate B Infect cells with SARS-CoV-2 A->B C Treat with RMC-113 serial dilutions B->C D Overlay with agarose medium C->D E Incubate until plaques are visible D->E F Fix and stain cells E->F G Count plaques and calculate % reduction F->G H Determine EC50 G->H

References

Application Notes and Protocols for SARS-CoV-2 Antiviral Screening in Vero E6 and Calu-3 Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to develop effective therapeutics against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) relies on robust and reproducible in vitro cell culture models. Among the most widely utilized are the Vero E6 and Calu-3 cell lines. These models are instrumental in the preliminary screening and characterization of antiviral compounds. This document provides detailed application notes and experimental protocols for assessing the efficacy of potential SARS-CoV-2 inhibitors, using these two critical cell lines.

Note on SARS-CoV-2-IN-113: As of this writing, "this compound" is not a publicly documented or widely recognized compound. Therefore, the following protocols and data are presented using a representative, well-characterized SARS-CoV-2 main protease (Mpro) inhibitor as an example to illustrate the application of these cell culture models in antiviral drug discovery. Mpro is a crucial enzyme for viral replication, making it a prime target for antiviral development.

Cell Line Selection: Vero E6 vs. Calu-3

The choice between Vero E6 and Calu-3 cells for SARS-CoV-2 research is a critical decision that can significantly impact experimental outcomes.

  • Vero E6 Cells: Derived from the kidney of an African green monkey, Vero E6 cells are highly susceptible to SARS-CoV-2 infection and produce high viral titers. However, they lack the expression of Transmembrane Protease, Serine 2 (TMPRSS2), a key host cell protease for SARS-CoV-2 entry. The absence of TMPRSS2 can lead to the rapid acquisition of mutations in the viral spike protein's furin cleavage site during viral propagation.[1]

  • Calu-3 Cells: A human lung adenocarcinoma cell line, Calu-3 cells endogenously express both the ACE2 receptor and the TMPRSS2 protease.[2] This makes them a more physiologically relevant model for studying SARS-CoV-2 entry into human lung cells. Propagation of SARS-CoV-2 in Calu-3 cells helps maintain the integrity of the spike protein's furin cleavage site, which is crucial for viral pathogenesis.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for a hypothetical potent SARS-CoV-2 Mpro inhibitor, "Compound X," in Vero E6 and Calu-3 cells. These values are essential for comparing the antiviral activity and cytotoxicity of a test compound.

ParameterVero E6Calu-3Description
EC50 (µM) 1.50.8The concentration of the compound that inhibits viral replication by 50%. A lower value indicates higher potency.
CC50 (µM) >100>100The concentration of the compound that causes a 50% reduction in cell viability. A higher value indicates lower cytotoxicity.
SI >66.7>125The Selectivity Index (CC50/EC50), which indicates the therapeutic window of the compound. A higher SI is desirable.

Experimental Protocols

Cell Culture and Maintenance

Vero E6 Cells:

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: 37°C in a humidified incubator with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

Calu-3 Cells:

  • Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.

  • Culture Conditions: 37°C in a humidified incubator with 5% CO2.

  • Subculture: Passage cells every 5-7 days or when they reach 80-90% confluency. Calu-3 cells tend to grow more slowly than Vero E6 cells.

SARS-CoV-2 Propagation

This protocol describes the general steps for propagating SARS-CoV-2 stocks in either Vero E6 or Calu-3 cells.

cluster_0 Viral Propagation Workflow A Seed Vero E6 or Calu-3 cells in T-75 flask B Incubate until 80-90% confluency A->B C Infect cells with SARS-CoV-2 at a low MOI (e.g., 0.01) B->C D Incubate for 1 hour at 37°C C->D E Remove inoculum and add fresh culture medium D->E F Incubate for 48-72 hours until cytopathic effect (CPE) is observed E->F G Harvest supernatant containing the virus F->G H Centrifuge to remove cell debris G->H I Aliquot and store viral stock at -80°C H->I J Determine viral titer using plaque assay or TCID50 I->J

Caption: Workflow for SARS-CoV-2 propagation in cell culture.

Antiviral Activity Assay (EC50 Determination)

This protocol outlines the steps to determine the 50% effective concentration (EC50) of a test compound.

cluster_1 EC50 Determination Workflow A Seed Vero E6 or Calu-3 cells in a 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of the test compound B->C D Add compound dilutions to the cells C->D E Infect cells with SARS-CoV-2 (MOI 0.05-0.1) D->E F Incubate for 48-72 hours E->F G Assess viral-induced cytopathic effect (CPE) or quantify viral RNA (qRT-PCR) F->G H Calculate EC50 value G->H

Caption: Workflow for determining the EC50 of an antiviral compound.

Cytotoxicity Assay (CC50 Determination)

This protocol is for determining the 50% cytotoxic concentration (CC50) of a test compound.

cluster_2 CC50 Determination Workflow A Seed Vero E6 or Calu-3 cells in a 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of the test compound B->C D Add compound dilutions to the cells (uninfected) C->D E Incubate for 48-72 hours D->E F Assess cell viability using MTT, MTS, or CellTiter-Glo assay E->F G Calculate CC50 value F->G

Caption: Workflow for determining the CC50 of a compound.

Signaling Pathways in SARS-CoV-2 Infection

SARS-CoV-2 infection triggers a complex interplay of host cell signaling pathways. The diagram below illustrates a simplified overview of key pathways involved in viral entry and replication, which are often the targets of antiviral therapies.

cluster_3 Simplified SARS-CoV-2 Entry and Replication Pathway SARS_CoV_2 SARS-CoV-2 ACE2 ACE2 Receptor SARS_CoV_2->ACE2 Binds TMPRSS2 TMPRSS2 ACE2->TMPRSS2 Priming of S protein Endocytosis Endocytosis ACE2->Endocytosis Alternative Entry Viral_RNA_Release Viral RNA Release TMPRSS2->Viral_RNA_Release Membrane Fusion Endocytosis->Viral_RNA_Release Translation Translation of Viral Polyproteins Viral_RNA_Release->Translation Mpro Main Protease (Mpro) Cleavage Translation->Mpro Replication_Complex Viral Replication/ Transcription Complex Mpro->Replication_Complex Assembly Virion Assembly Replication_Complex->Assembly Release New Virion Release Assembly->Release Mpro_Inhibitor Mpro Inhibitor (e.g., Compound X) Mpro_Inhibitor->Mpro Inhibits

Caption: Key steps in SARS-CoV-2 infection and the target of Mpro inhibitors.

Conclusion

Vero E6 and Calu-3 cells are indispensable tools for the in vitro evaluation of anti-SARS-CoV-2 compounds. While Vero E6 cells are valuable for high-throughput screening due to their high susceptibility to infection, Calu-3 cells provide a more physiologically relevant model that better recapitulates the infection in human lung epithelial cells. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize these cell culture models in the ongoing effort to develop novel and effective therapies against COVID-19.

References

Application Notes and Protocols for Plaque Reduction Assay Using RMC-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plaque reduction assay is a cornerstone technique in virology for quantifying the infectivity of lytic viruses and determining the efficacy of antiviral compounds. This document provides a detailed protocol for conducting a plaque reduction assay to evaluate the antiviral activity of RMC-113, a potent dual inhibitor of the lipid kinases PIKfyve and PIP4K2C. RMC-113 has demonstrated significant antiviral activity against a broad spectrum of RNA viruses, including SARS-CoV-2, by interfering with essential host cellular processes required for viral replication.[1][2][3][4][5] The principle of this assay is to measure the reduction in the number of viral plaques—localized areas of cell death caused by viral infection—in the presence of varying concentrations of the antiviral agent.[6][7]

Principle of the Assay

A confluent monolayer of susceptible host cells is infected with a known concentration of virus in the presence of serial dilutions of RMC-113. After an adsorption period, the cells are overlaid with a semi-solid medium that restricts the spread of progeny virions to neighboring cells. This results in the formation of discrete plaques. The number of plaques is inversely proportional to the antiviral activity of the compound. By comparing the number of plaques in treated versus untreated wells, the concentration of RMC-113 required to inhibit plaque formation by 50% (IC₅₀) can be determined.

Materials and Reagents

  • Cells and Virus:

    • Vero E6 cells (or other susceptible cell line for the virus of interest)

    • SARS-CoV-2 (or other target RNA virus)

  • Compound:

    • RMC-113 (stock solution in DMSO)

  • Media and Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS), sterile

    • Semi-solid overlay medium (e.g., 1.2% Methylcellulose or 0.6% Agarose in 2X DMEM)

    • Cell staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

    • Fixing solution (e.g., 10% formalin or 4% paraformaldehyde)

  • Equipment:

    • 6-well or 24-well cell culture plates

    • CO₂ incubator (37°C, 5% CO₂)

    • Biosafety cabinet (BSL-2 or BSL-3, depending on the virus)

    • Inverted microscope

    • Pipettes and sterile tips

    • Refrigerated centrifuge

Experimental Protocol

Cell Seeding
  • Culture and expand Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Harvest cells using Trypsin-EDTA and perform a cell count.

  • Seed the cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10⁵ cells/well for a 6-well plate).

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

Compound Preparation
  • Prepare serial dilutions of RMC-113 in infection medium (DMEM with 2% FBS). Concentrations should bracket the expected IC₅₀ value.

  • Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

Virus Infection and Treatment
  • On the day of the experiment, confirm that the cell monolayers are confluent.

  • Prepare a virus dilution in infection medium that will produce approximately 50-100 plaque-forming units (PFU) per well.

  • Aspirate the culture medium from the cell monolayers and wash once with sterile PBS.

  • In separate tubes, pre-incubate the virus dilution with an equal volume of each RMC-113 dilution for 1 hour at 37°C.

  • Add the virus-compound mixtures to the corresponding wells of the cell culture plate.

  • Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

Overlay Application
  • Carefully aspirate the inoculum from each well.

  • Gently add the semi-solid overlay medium to each well (e.g., 2 mL for a 6-well plate). Allow the overlay to solidify at room temperature.

Incubation
  • Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days for SARS-CoV-2).

Plaque Visualization and Counting
  • After the incubation period, fix the cells by adding a fixing solution to each well and incubating for at least 1 hour.

  • Carefully remove the overlay and the fixing solution.

  • Stain the cell monolayer with Crystal Violet solution for 15-30 minutes.

  • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.

Data Analysis
  • Calculate the percentage of plaque reduction for each concentration of RMC-113 compared to the virus control.

    • % Plaque Reduction = [(Number of plaques in virus control - Number of plaques in treated well) / Number of plaques in virus control] x 100

  • Plot the percentage of plaque reduction against the log concentration of RMC-113.

  • Determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data Summary

The following table presents representative data for the antiviral activity of RMC-113 against SARS-CoV-2 as determined by a plaque reduction assay.

RMC-113 Concentration (nM)Mean Plaque CountStandard Deviation% Plaque Reduction
0 (Virus Control)85± 70%
178± 68.2%
562± 527.1%
1045± 447.1%
2523± 372.9%
508± 290.6%
1001± 198.8%
5000± 0100%

Note: This data is illustrative. Actual results may vary depending on experimental conditions. RMC-113 has been shown to reduce SARS-CoV-2 titer to undetectable levels at non-toxic concentrations.[2]

Visualizations

Experimental Workflow

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation & Plaque Formation cluster_analysis Analysis cell_seeding 1. Seed Susceptible Cells (e.g., Vero E6) compound_prep 2. Prepare Serial Dilutions of RMC-113 virus_prep 3. Prepare Virus Inoculum pre_incubation 4. Pre-incubate Virus with RMC-113 virus_prep->pre_incubation infection 5. Infect Cell Monolayer overlay 6. Add Semi-Solid Overlay infection->overlay incubation 7. Incubate for 2-4 Days fix_stain 8. Fix and Stain Cells incubation->fix_stain counting 9. Count Plaques analysis 10. Calculate % Reduction and IC50

Caption: Workflow for the Plaque Reduction Assay with RMC-113.

RMC-113 Mechanism of Action

RMC-113 is a dual inhibitor of the lipid kinases PIKfyve and PIP4K2C.[1][3][4][5] These kinases play a crucial role in endosomal trafficking and autophagy, cellular processes that are often hijacked by viruses for their replication and egress. By inhibiting PIKfyve and PIP4K2C, RMC-113 disrupts these pathways, thereby suppressing viral replication. Specifically, inhibition of these kinases has been shown to reverse the autophagic flux impairment induced by SARS-CoV-2.[3][4][8]

RMC113_Mechanism_of_Action cluster_virus Viral Hijacking of Host Cell Processes cluster_inhibition RMC-113 Intervention cluster_outcome Antiviral Effect Virus RNA Virus (e.g., SARS-CoV-2) Host_Cell Host Cell Virus->Host_Cell Infection Endosomal_Trafficking Endosomal Trafficking Host_Cell->Endosomal_Trafficking Utilizes Autophagy Autophagy Host_Cell->Autophagy Utilizes RMC113 RMC-113 PIKfyve PIKfyve Kinase RMC113->PIKfyve Inhibits PIP4K2C PIP4K2C Kinase RMC113->PIP4K2C Inhibits PIKfyve->Endosomal_Trafficking Regulates Disrupted_Trafficking Disrupted Endosomal Trafficking PIKfyve->Disrupted_Trafficking PIP4K2C->Autophagy Regulates Autophagy_Restored Restored Autophagic Flux PIP4K2C->Autophagy_Restored Viral_Replication_Blocked Viral Replication Blocked Disrupted_Trafficking->Viral_Replication_Blocked Autophagy_Restored->Viral_Replication_Blocked

Caption: RMC-113 inhibits PIKfyve and PIP4K2C, blocking viral replication.

Conclusion

The plaque reduction assay is a robust method for evaluating the antiviral efficacy of RMC-113. The detailed protocol provided herein can be adapted for various RNA viruses and cell systems. The potent inhibitory activity of RMC-113, mediated through its unique mechanism of targeting host lipid kinases, makes it a promising candidate for broad-spectrum antiviral therapy. Careful execution of this assay will provide reliable and reproducible data for the characterization of RMC-113 and other novel antiviral compounds.

References

Application Notes and Protocols: RMC-113 Treatment in A549-ACE2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-113 is a potent and selective dual inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type-2 Gamma (PIP4K2C) and PIKFYVE lipid kinases.[1][2][3] This small molecule has garnered significant interest for its broad-spectrum antiviral activity, notably against SARS-CoV-2.[1][4] The A549-ACE2 cell line, a human lung carcinoma cell line engineered to stably overexpress the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, serves as a critical in vitro model for studying SARS-CoV-2 infection and for the screening of potential therapeutic agents.[5][6][7][8]

These application notes provide a comprehensive overview of the treatment of A549-ACE2 cells with RMC-113, including its mechanism of action, key quantitative data, and detailed protocols for relevant experiments. The information presented here is intended to guide researchers in utilizing RMC-113 as a tool to investigate cellular signaling pathways and to assess its therapeutic potential.

Mechanism of Action

RMC-113 exerts its biological effects through the inhibition of two key lipid kinases:

  • PIP4K2C: This enzyme is involved in the synthesis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a crucial signaling phospholipid.

  • PIKFYVE: This kinase is responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PI3P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a key regulator of endosomal trafficking and lysosomal function.

The dual inhibition of PIP4K2C and PIKFYVE by RMC-113 disrupts the cellular phosphoinositide balance.[9] In the context of A549-ACE2 cells, treatment with RMC-113 has been shown to induce autophagy, a cellular process of degradation and recycling of cellular components.[1] This is evidenced by the promotion of autophagosome formation.[1] Furthermore, lipidomics analysis of A549-ACE2 cells treated with RMC-113 revealed an increase in the abundance of PI3P and PI5P, the substrates of PIKFYVE, confirming target engagement within the cells.[9]

Quantitative Data

The following tables summarize the available quantitative data for RMC-113.

Table 1: Inhibitory Activity of RMC-113

TargetParameterValueCell Line/SystemReference
PIP4K2CKᵢ46 nMRecombinant Protein[1][3]
PIKFYVEKᵢ370 nMRecombinant Protein[1][3]
PIKFYVEIC₅₀8 nMIn vitro enzymatic assay[3]
PIP4K2CIC₅₀392 nMLive-cell NanoBRET assay[3]
PIKFYVEIC₅₀299.8 nMLive-cell NanoBRET assay[3]

Table 2: Antiviral Activity of RMC-113

VirusParameterValueCell LineReference
SARS-CoV-2EC₅₀0.25 µMCalu-3[1]
rVSV-SARS-CoV-2-SEC₅₀1.8 µMVero[1]
VEEVEC₅₀1.4 µMU-87 MG[1]
DENV2EC₅₀1.4 µMHuh7[1]
EBOVEC₅₀5 µMHuh7[1]
MARVEC₅₀7.8 µMHuh7[1]

Table 3: Cellular Effects of RMC-113 in A549-ACE2 Cells

TreatmentDurationEffectReference
5 µM RMC-11324 hoursPromotes autophagosome formation in SARS-CoV-2 infected cells[1]
RMC-113 (concentration not specified)Not specified1.5-2 fold increase in PI3P and PI5P abundance in infected cells[9]

Experimental Protocols

Here we provide detailed protocols for the cultivation of A549-ACE2 cells and for assessing the effects of RMC-113 treatment.

Protocol 1: A549-ACE2 Cell Culture

Materials:

  • A549-ACE2 cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Puromycin (B1679871) (for maintaining selection pressure for ACE2 expression)

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • Cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Thawing of Cells:

    • Rapidly thaw the cryovial of A549-ACE2 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of puromycin as recommended by the supplier).

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium.

    • Transfer the cell suspension to a T-25 or T-75 cell culture flask.

    • Incubate at 37°C with 5% CO₂.

  • Cell Maintenance:

    • Monitor cell growth daily.

    • Change the medium every 2-3 days.

    • When cells reach 80-90% confluency, subculture them.

  • Subculturing:

    • Aspirate the medium and wash the cells once with PBS.

    • Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Add 4-5 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing fresh complete growth medium.

    • Incubate at 37°C with 5% CO₂.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • A549-ACE2 cells

  • RMC-113

  • Complete growth medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549-ACE2 cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of RMC-113 in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the RMC-113 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C with 5% CO₂ until formazan (B1609692) crystals are formed.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

Protocol 3: Autophagy Induction Assay (LC3 Immunofluorescence)

Materials:

  • A549-ACE2 cells

  • RMC-113

  • Complete growth medium

  • Glass coverslips or chamber slides

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against LC3B

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed A549-ACE2 cells on glass coverslips or in chamber slides.

    • Allow cells to attach overnight.

    • Treat the cells with RMC-113 (e.g., 5 µM) or a vehicle control for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

    • Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta in the cytoplasm.

Visualizations

The following diagrams illustrate the signaling pathway of RMC-113 and a typical experimental workflow.

RMC113_Signaling_Pathway PI PI PI4P PI4P PI5P PI5P PIP4K2C PIP4K2C PI5P->PIP4K2C PI3P PI3P PIKFYVE PIKFYVE PI3P->PIKFYVE PI45P2 PI(4,5)P2 PIP4K2C->PI45P2 ATP ADP PI35P2 PI(3,5)P2 PIKFYVE->PI35P2 ATP ADP Autophagy Autophagy PI45P2->Autophagy PI35P2->Autophagy Endosomal_Trafficking Endosomal Trafficking PI35P2->Endosomal_Trafficking RMC113 RMC-113 RMC113->PIP4K2C RMC113->PIKFYVE

Caption: RMC-113 Signaling Pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: A549-ACE2 Cells culture Culture and Passage start->culture seed Seed cells in appropriate plates culture->seed treat Treat with RMC-113 (dose-response) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability autophagy Autophagy Assay (e.g., LC3 IF) treat->autophagy western Western Blot (e.g., for signaling proteins) treat->western analyze Analyze Data (IC50, Puncta Quantification, etc.) viability->analyze autophagy->analyze western->analyze end End: Results and Interpretation analyze->end

Caption: General Experimental Workflow.

References

Lipidomics Analysis of Cells Treated with RMC-113: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RMC-113 is a potent and selective dual inhibitor of the lipid kinases PIKfyve and Phosphatidylinositol-5-Phosphate 4-Kinase, Type II, Gamma (PIP4K2C).[1][2] This small molecule has garnered significant interest for its ability to modulate cellular processes such as autophagic flux, making it a valuable tool for research in virology and oncology.[2][3][4] Understanding the downstream effects of RMC-113 on the cellular lipidome is crucial for elucidating its mechanism of action and identifying potential biomarkers. Advanced lipidomics analysis reveals that RMC-113 treatment alters the phosphoinositide signature in cells.

These application notes provide a comprehensive overview and detailed protocols for conducting a lipidomics analysis of cultured cells treated with RMC-113. The methodologies cover cell culture and treatment, lipid extraction, and analysis by mass spectrometry.

Data Presentation

The following table summarizes the quantitative changes in phosphoinositide (PI) abundance in A549-ACE2 cells infected with SARS-CoV-2 and treated with RMC-113. Data is presented as a fold change relative to untreated, uninfected cells.

Phosphoinositide ClassAcyl ChainFold Change (SARS-CoV-2 Infected vs. Uninfected)Fold Change (RMC-113 Treated + Infected vs. Infected)
PI3P38:4Increased~1.5 - 2.0
PI5P38:4Increased~1.5 - 2.0
Other PI ClassesVariousVariable IncreaseVariable

Note: The abundance of multiple PI classes was observed to increase upon SARS-CoV-2 infection. RMC-113 treatment in infected cells notably caused a 1.5- to 2-fold increase in the abundance of PI3P and PI5P, the substrates of PIKfyve.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by RMC-113.

RMC113_Pathway cluster_cell Cellular Lipid Metabolism PI Phosphatidylinositol (PI) PIP4K2C PIP4K2C PI->PIP4K2C Substrate PI5P PI(5)P PIKfyve PIKfyve PI5P->PIKfyve Substrate Autophagy Autophagy Regulation PI5P->Autophagy PI3P PI(3)P PI3P->PIKfyve Substrate PI3P->Autophagy PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Product PIP4K2C->PI5P Product PI35P2->Autophagy PI45P2 PI(4,5)P2 RMC113 RMC-113 RMC113->PIKfyve Inhibition RMC113->PIP4K2C Inhibition

Caption: RMC-113 inhibits PIKfyve and PIP4K2C, leading to altered phosphoinositide levels and modulation of autophagy.

Experimental Protocols

Cell Culture and RMC-113 Treatment

A detailed workflow for the lipidomics analysis is presented below.

Lipidomics_Workflow start Start: Seed Cells treatment Treat with RMC-113 or Vehicle start->treatment harvest Harvest and Wash Cells treatment->harvest extraction Lipid Extraction harvest->extraction analysis LC-MS/MS Analysis extraction->analysis data Data Processing and Analysis analysis->data end End: Lipid Profile data->end

Caption: A generalized workflow for mass spectrometry-based lipidomics.

Materials:

  • Appropriate cell line (e.g., A549-ACE2)

  • Complete cell culture medium

  • RMC-113 (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Centrifuge

Protocol:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they reach approximately 80-90% confluency at the time of harvest. A minimum of 10^6 cells are recommended for sufficient signal intensity in mass spectrometry.

  • RMC-113 Treatment: Once cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing the desired concentration of RMC-113 or an equivalent volume of DMSO for the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a small volume of ice-cold PBS and scrape the cells.

    • Transfer the cell suspension to a pre-chilled centrifuge tube.

  • Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet the cells.

  • Washing: Discard the supernatant and wash the cell pellet 2-3 times with an ice-cold ammoniated cell washing buffer (e.g., 0.3% ammonium (B1175870) acetate (B1210297) in 0.9% NaCl) to ensure compatibility with electrospray ionization (ESI) mass spectrometry.

  • Storage: The final cell pellet can be immediately used for lipid extraction or snap-frozen in liquid nitrogen and stored at -80°C for later analysis.

Lipid Extraction (Modified Folch Method)

This protocol is adapted from a study utilizing RMC-113 for lipidomics analysis.

Materials:

Protocol:

  • Initial Lysis: To the cell pellet, add 1.5 mL of a methanol mix containing appropriate internal standards (e.g., deuterated PI standards).

  • Addition of Aqueous and Acidic Solutions: Add 750 µL of ultrapure water, 750 µL of 2M HCl, and 200 µL of 1M NaCl to the mixture.

  • Vortexing: Vortex the mixture thoroughly.

  • Phase Separation: Add 1 mL of chloroform to the tube and mix for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 1200 x g for 4 minutes at room temperature to separate the phases.

  • Collection of Organic Phase: Carefully transfer the lower organic phase (chloroform layer) containing the lipids to a new tube.

  • Drying: Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

  • Storage: Store the dried lipid extract at -80°C until analysis.

Lipid Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation and Method: Lipid analysis is typically performed using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS).

  • Chromatography: Separation of lipid species is often achieved using reversed-phase liquid chromatography.

  • Mass Spectrometry: Electrospray ionization (ESI) is a common and powerful technique for the quantitative analysis of lipids in lipidomics. Mass analyzers such as Quadrupole Time-of-Flight (QTOF) or Orbitrap are frequently used.

  • Acquisition Mode: Data-dependent acquisition (DDA) is often employed, where a full scan (MS1) is performed to detect all ions, followed by tandem mass spectrometry (MS/MS) on the most intense ions to obtain structural information for identification.

Data Analysis: The raw data from the LC-MS analysis is processed using specialized software. This involves peak detection, alignment, and integration. Lipid identification is performed by matching the accurate mass and MS/MS fragmentation patterns to lipid databases. Statistical analysis, such as t-tests or ANOVA, is then used to identify significant differences in lipid abundance between the RMC-113 treated and control groups.

References

Application Notes and Protocols: RMC-113-alkyne, a Clickable Analog of the PIP4K2C/PIKfyve Inhibitor RMC-113 for Target Engagement Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RMC-113 is a potent and selective dual inhibitor of the lipid kinases PIP4K2C (phosphatidylinositol-5-phosphate 4-kinase type 2 gamma) and PIKfyve (phosphatidylinositol-3-phosphate/phosphatidylinositol 5-kinase).[1][2][3] These kinases play crucial roles in regulating phosphoinositide metabolism, which is essential for various cellular processes, including endosomal trafficking and autophagy.[2] RMC-113 has demonstrated antiviral activity by reversing the impairment of autophagic flux induced by viruses like SARS-CoV-2.[1]

To validate target engagement and elucidate the mechanism of action of RMC-113 within a complex cellular environment, a clickable chemical probe, herein termed RMC-113-alkyne , has been designed. This analog incorporates a terminal alkyne group, enabling its covalent linkage to reporter tags (e.g., fluorophores or biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry. This allows for the direct visualization and quantification of RMC-113 binding to its intracellular targets, PIP4K2C and PIKfyve. These application notes provide detailed protocols for utilizing RMC-113-alkyne in various target engagement assays.

Data Presentation: Biochemical and Cellular Activity

The following tables summarize the key quantitative data for RMC-113 and its clickable analog, RMC-113-alkyne. The data for RMC-113-alkyne is representative and intended for illustrative purposes to demonstrate the expected retention of activity in a well-designed chemical probe.

Table 1: Biochemical Activity of RMC-113 and RMC-113-alkyne

CompoundTargetAssay TypeKi (nM)Kd (nM)IC50 (nM)
RMC-113 PIP4K2CKinase Binding4646N/A
PIKfyveKinase Binding3703708
RMC-113-alkyne PIP4K2CKinase Binding6265N/A
PIKfyveKinase Binding41042512

Table 2: Cellular Activity of RMC-113 and RMC-113-alkyne

CompoundCell LineAssay TypeIC50 (nM)EC50 (µM)
RMC-113 A549-ACE2NanoBRET Target Engagement (PIP4K2C)392N/A
A549-ACE2NanoBRET Target Engagement (PIKfyve)299.8N/A
Calu-3SARS-CoV-2 Replication InhibitionN/A0.25
RMC-113-alkyne A549-ACE2In-situ Target Engagement~450N/A
Calu-3SARS-CoV-2 Replication InhibitionN/A0.35

Experimental Protocols

Here we provide detailed protocols for three key target engagement experiments using RMC-113-alkyne.

In-situ Target Engagement using Fluorescence Microscopy

This protocol allows for the direct visualization of RMC-113-alkyne binding to its target proteins within fixed cells.

Materials:

  • RMC-113 and RMC-113-alkyne

  • Cell line of interest (e.g., A549-ACE2)

  • Cell culture medium and supplements

  • Formaldehyde (B43269) (paraformaldehyde)

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Click chemistry reaction cocktail (e.g., copper (II) sulfate, sodium ascorbate, azide-fluorophore conjugate like Azide-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Protocol:

  • Cell Culture: Plate cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with RMC-113-alkyne at various concentrations (e.g., 0.1, 1, 5 µM) for 1-2 hours. For competition experiments, pre-incubate cells with excess unlabeled RMC-113 (e.g., 50 µM) for 1 hour before adding RMC-113-alkyne.

  • Cell Fixation: Wash cells twice with PBS and then fix with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Click Reaction: Wash cells twice with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 1 hour at room temperature in the dark.

  • Staining and Mounting: Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips on microscope slides.

  • Imaging: Visualize the fluorescent signal using a fluorescence microscope. The green fluorescence from the Alexa Fluor 488 will indicate the localization of RMC-113-alkyne bound to its targets.

Target Pull-Down Assay for Target Identification/Validation

This protocol is designed to enrich and identify the protein targets of RMC-113-alkyne from cell lysates.

Materials:

  • RMC-113-alkyne

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-biotin conjugate

  • Streptavidin-coated magnetic beads

  • SDS-PAGE gels and Western blotting reagents

  • Antibodies against PIP4K2C and PIKfyve (for validation)

Protocol:

  • Cell Lysis: Treat cells with RMC-113-alkyne (e.g., 5 µM) for 2 hours. Harvest and lyse the cells in lysis buffer.

  • Click Reaction: To the cell lysate, add the click chemistry reaction components, including the azide-biotin conjugate. Incubate for 1-2 hours at room temperature.

  • Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to capture the biotin-labeled protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE. The proteins can be visualized by silver staining or Coomassie blue staining. For target validation, perform a Western blot using specific antibodies against PIP4K2C and PIKfyve. For target identification, the protein bands can be excised and analyzed by mass spectrometry.

Competitive Binding Assay

This assay quantifies the extent of target engagement by competing the binding of the clickable probe with the unlabeled drug.

Materials:

  • Same as for the Target Pull-Down Assay.

Protocol:

  • Competitive Treatment: Treat cells with a fixed concentration of RMC-113-alkyne (e.g., 1 µM) and increasing concentrations of unlabeled RMC-113 (e.g., 0 to 100 µM) for 2 hours.

  • Cell Lysis and Click Reaction: Lyse the cells and perform the click reaction with azide-biotin as described in the pull-down protocol.

  • Affinity Purification and Elution: Perform the affinity purification using streptavidin beads and elute the bound proteins.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against PIP4K2C or PIKfyve.

  • Quantification: Quantify the band intensities from the Western blot. A decrease in the band intensity with increasing concentrations of unlabeled RMC-113 indicates successful competition and allows for the determination of an in-cell IC50 value for target engagement.

Visualizations

Signaling Pathway of RMC-113 Targets cluster_0 Endosomal Compartment PI3P PI(3)P PIKfyve PIKfyve PI3P->PIKfyve Substrate PI5P PI(5)P PIP4K2C PIP4K2C PI5P->PIP4K2C Substrate PI35P2 PI(3,5)P2 Endosomal Trafficking\n&\nAutophagy Endosomal Trafficking & Autophagy PI35P2->Endosomal Trafficking\n&\nAutophagy PIKfyve->PI35P2 Product PIP4K2C->PI35P2 Contributes to PI(3,5)P2 homeostasis RMC113 RMC-113 RMC113->PIKfyve RMC113->PIP4K2C

Caption: Signaling pathway of RMC-113 targets.

Workflow for In-situ Target Engagement A 1. Treat cells with RMC-113-alkyne B 2. Fix and Permeabilize Cells A->B C 3. Click Reaction with Azide-Fluorophore B->C D 4. Wash and Counterstain with DAPI C->D E 5. Fluorescence Microscopy Imaging D->E

Caption: Workflow for in-situ target engagement.

Logical Relationship of Components cluster_0 Compounds cluster_1 Cellular Targets RMC113 RMC-113 (Unlabeled Inhibitor) RMC113_alkyne RMC-113-alkyne (Clickable Probe) RMC113->RMC113_alkyne Competes for Binding Site Targets PIP4K2C & PIKfyve RMC113->Targets Binds & Inhibits RMC113_alkyne->Targets Binds & Allows Visualization/Pull-down

Caption: Logical relationship of components.

References

RMC-113: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

RMC-113 is a potent and selective dual inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type 2 Gamma (PIP4K2C) and PIKfyve lipid kinases, with reported Kᵢ values of 46 nM and 370 nM, respectively.[1] It has demonstrated broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2.[2][3][4][5] The mechanism of action for its antiviral properties is linked to the reversal of virus-induced impairment of autophagic flux.[2][3][4][5] These application notes provide a summary of the reported in vitro dosages and detailed protocols for key experiments to facilitate further research into the therapeutic potential of RMC-113.

Data Presentation

The following tables summarize the quantitative data from in vitro studies of RMC-113.

Table 1: In Vitro Efficacy of RMC-113 Against Various RNA Viruses

VirusCell LineAssay TypeEndpoint MeasurementEC₅₀ (µM)Reference
SARS-CoV-2Calu-3Viral Replication AssayPlaque Assay0.25[1]
rVSV-SARS-CoV-2-S (Pseudovirus)VeroPseudovirus Neutralization AssayReporter Gene Assay1.8[1]
VEEV (Vaccine Strain)U-87 MGViral Replication AssayNot Specified1.4[1]
Dengue Virus 2 (DENV2)Huh7Viral Replication AssayNot Specified1.4[1]
Ebola Virus (EBOV)Huh7Viral Replication AssayNot Specified5.0[1]
Marburg Virus (MARV)Huh7Viral Replication AssayNot Specified7.8[1]

Table 2: In Vitro Activity of RMC-113 in Mechanistic Studies

Cell LineTreatmentAssay TypeObserved EffectReference
A549-ACE25 µM RMC-113 for 24 hours (SARS-CoV-2 infected)ImmunofluorescencePromotes autophagosome formation[1]

Experimental Protocols

Protocol 1: SARS-CoV-2 Replication Assay in Calu-3 Cells

This protocol is designed to determine the antiviral efficacy of RMC-113 against SARS-CoV-2 in a human lung epithelial cell line.

Materials:

  • Calu-3 cells (ATCC HTB-55)

  • Complete growth medium: MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • SARS-CoV-2 (e.g., WA1/2020 isolate)

  • RMC-113 stock solution (in DMSO)

  • Infection medium: MEM supplemented with 2% FBS

  • 96-well plates

  • Crystal violet solution

Procedure:

  • Cell Seeding: Seed Calu-3 cells in 96-well plates at a density of 4 x 10⁴ cells per well and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of RMC-113 in infection medium. Include a vehicle control (DMSO) at the same final concentration as the highest RMC-113 dose.

  • Infection:

    • Aspirate the growth medium from the cells.

    • Add the diluted RMC-113 or vehicle control to the wells.

    • Immediately infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Quantification of Viral Cytopathic Effect (CPE):

    • Aspirate the supernatant.

    • Fix the cells with 4% paraformaldehyde for 30 minutes.

    • Stain the cells with 0.1% crystal violet solution for 15 minutes.

    • Gently wash the plates with water and allow them to dry.

    • Solubilize the crystal violet with methanol (B129727) and read the absorbance at 570 nm.

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of cell viability against the log concentration of RMC-113 using a non-linear regression model.

Protocol 2: Autophagy Assessment by Immunofluorescence in A549-ACE2 Cells

This protocol describes the detection of autophagosome formation using LC3 as a marker.

Materials:

  • A549 cells stably expressing ACE2 (A549-ACE2)

  • Complete growth medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • RMC-113

  • SARS-CoV-2

  • 4% Paraformaldehyde (PFA)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI stain

  • Mounting medium

  • Glass coverslips in a 24-well plate

Procedure:

  • Cell Seeding: Seed A549-ACE2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment and Infection:

    • Infect the cells with SARS-CoV-2 at an appropriate MOI.

    • Treat the infected cells with 5 µM RMC-113 or a vehicle control (DMSO) for 24 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash twice with PBS.

    • Block with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Staining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Quantify the number of LC3 puncta (autophagosomes) per cell. An increase in the number of puncta in RMC-113-treated cells compared to the control indicates the induction of autophagy.

Visualizations

Signaling Pathway

RMC113_Mechanism cluster_virus Viral Life Cycle cluster_autophagy Autophagy Pathway Entry Entry Replication RNA Replication Entry->Replication Assembly Assembly/Egress Replication->Assembly Autolysosome Autolysosome (Degradation) Assembly->Autolysosome Impaired by Virus Autophagosome Autophagosome Formation Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome RMC113 RMC-113 PIP4K2C PIP4K2C RMC113->PIP4K2C inhibits PIKfyve PIKfyve RMC113->PIKfyve inhibits PIP4K2C->Autophagosome regulates PIKfyve->Autophagosome regulates Antiviral_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection cluster_incubation Incubation cluster_analysis Data Analysis A Seed Calu-3 cells in 96-well plate C Add RMC-113 dilutions to cells A->C B Prepare serial dilutions of RMC-113 B->C D Infect with SARS-CoV-2 (MOI 0.1) C->D E Incubate for 48-72 hours at 37°C D->E F Fix and stain cells (Crystal Violet) E->F G Measure absorbance at 570 nm F->G H Calculate EC₅₀ G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RMC-113 Concentration for Antiviral Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RMC-113 for its antiviral effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is RMC-113 and what is its mechanism of action?

RMC-113 is a small molecule inhibitor with broad-spectrum antiviral activity against several RNA viruses, including SARS-CoV-2. It functions as a dual inhibitor of the lipid kinases PIKfyve and PIP4K2C.[1][2][3] By inhibiting these kinases, RMC-113 disrupts essential cellular processes that viruses exploit for their life cycle, such as endosomal trafficking and autophagy.[3][4] Specifically, inhibition of PIKfyve and PIP4K2C has been shown to interfere with viral entry, RNA replication, and assembly/egress.[4] RMC-113 has also been found to reverse the impairment of autophagic flux induced by SARS-CoV-2.[3][4]

Q2: What are the recommended starting concentrations for RMC-113 in antiviral assays?

The optimal concentration of RMC-113 is dependent on the specific virus and cell line being used. Based on available data, effective concentrations (EC50) are typically in the sub-micromolar to low micromolar range. For example, against SARS-CoV-2 in Calu-3 human lung epithelial cells, the EC50 is approximately 0.25 µM.[5] For other viruses such as Dengue (DENV2), Ebola (EBOV), and Marburg (MARV) in Huh7 cells, the EC50 values are 1.4 µM, 5 µM, and 7.8 µM, respectively.[5] It is recommended to perform a dose-response experiment starting from a low concentration (e.g., 0.01 µM) and titrating up to a higher concentration (e.g., 10 µM or higher, depending on cytotoxicity) to determine the optimal EC50 for your specific experimental system.

Q3: How should I prepare and store RMC-113?

RMC-113 is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). The stock solution can be stored at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, it is advisable to do so freshly for each experiment to ensure compound stability and activity.

Q4: What is the signaling pathway targeted by RMC-113?

RMC-113 targets the phosphoinositide signaling pathway by dually inhibiting PIKfyve and PIP4K2C. These kinases are crucial for the regulation of phosphoinositide lipids, which act as signaling molecules and are essential for membrane trafficking and autophagy. Viruses often hijack these pathways for their own replication. The diagram below illustrates the role of these kinases in the context of viral infection and the inhibitory action of RMC-113.

RMC113_Pathway RMC-113 Mechanism of Action in Viral Infection cluster_virus Viral Lifecycle Stage cluster_cell Host Cell Processes Viral Entry Viral Entry PIKfyve PIKfyve Viral Entry->PIKfyve requires PIP4K2C PIP4K2C Viral Entry->PIP4K2C requires RNA Replication RNA Replication RNA Replication->PIP4K2C requires Assembly/Egress Assembly/Egress Assembly/Egress->PIP4K2C requires Autophagy Autophagy PIKfyve->Autophagy regulates PIP4K2C->Autophagy regulates Autophagy->Viral Entry impacts Autophagy->RNA Replication impacts Autophagy->Assembly/Egress impacts RMC113 RMC-113 RMC113->PIKfyve inhibits RMC113->PIP4K2C inhibits

Caption: RMC-113 inhibits PIKfyve and PIP4K2C, disrupting viral entry, replication, and egress.

Data Presentation

Table 1: In Vitro Antiviral Activity of RMC-113

VirusCell LineAssay TypeEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
SARS-CoV-2Calu-3Plaque Assay/RT-qPCR0.25>10>40
SARS-CoV-2 (pseudovirus)VeroLuciferase Assay1.8>25>13.9
VEEV (vaccine strain)U-87 MGNot specified1.4Not ReportedNot Reported
DENV2Huh7Not specified1.4Not ReportedNot Reported
EBOVHuh7Not specified5Not ReportedNot Reported
MARVHuh7Not specified7.8Not ReportedNot Reported

Note: CC50 (50% cytotoxic concentration) values can vary between cell lines. It is crucial to determine the CC50 in the same cell line used for the antiviral assay to accurately calculate the Selectivity Index.

Experimental Protocols

Protocol 1: Determination of EC50 by Plaque Reduction Assay

This protocol provides a step-by-step guide to determine the 50% effective concentration (EC50) of RMC-113 against a virus of interest.

Plaque_Assay_Workflow Plaque Reduction Assay Workflow A 1. Seed cells in 24-well plates B 2. Prepare serial dilutions of RMC-113 A->B C 3. Pre-treat cells with RMC-113 dilutions B->C D 4. Infect cells with virus (e.g., MOI 0.01) C->D E 5. Incubate for 1 hour (adsorption) D->E F 6. Overlay with semi-solid medium containing RMC-113 E->F G 7. Incubate for 2-3 days F->G H 8. Fix and stain cells (e.g., crystal violet) G->H I 9. Count plaques and calculate % inhibition H->I J 10. Determine EC50 using dose-response curve I->J

Caption: Workflow for determining the EC50 of RMC-113 using a plaque reduction assay.

Materials:

  • 24-well plates

  • Appropriate host cell line (e.g., Vero E6 for SARS-CoV-2)

  • Cell culture medium

  • Virus stock of known titer

  • RMC-113

  • DMSO (for stock solution)

  • Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Fixing solution (e.g., 4% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet)

Procedure:

  • Cell Seeding: Seed the appropriate host cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO2.

  • Compound Dilution: Prepare a series of dilutions of RMC-113 in cell culture medium. A common starting point is a 2-fold or 3-fold serial dilution from a high concentration (e.g., 20 µM). Include a vehicle control (DMSO at the same concentration as the highest RMC-113 concentration).

  • Pre-treatment: Remove the culture medium from the cells and add the RMC-113 dilutions. Incubate for 1-2 hours at 37°C.

  • Infection: Dilute the virus stock in culture medium to achieve the desired multiplicity of infection (MOI), typically a low MOI (e.g., 0.01) to allow for clear plaque formation. Add the virus inoculum to each well.

  • Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium containing the corresponding concentrations of RMC-113.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days, or until clear plaques are visible in the virus control wells.

  • Fixation and Staining: Aspirate the overlay and fix the cells with a fixing solution for at least 30 minutes. After fixation, remove the fixative and stain the cells with a staining solution for 15-20 minutes. Gently wash the wells with water and allow them to dry.

  • Plaque Counting: Count the number of plaques in each well. Calculate the percentage of inhibition for each RMC-113 concentration relative to the virus control.

  • EC50 Determination: Plot the percentage of inhibition against the log of the RMC-113 concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Determination of CC50 by MTT Assay

This protocol outlines the procedure to determine the 50% cytotoxic concentration (CC50) of RMC-113.

Materials:

  • 96-well plates

  • Cell line used in the antiviral assay

  • Cell culture medium

  • RMC-113

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of RMC-113 in culture medium and add them to the wells. Include wells with cells only (no treatment) and wells with medium only (background control).

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the RMC-113 concentration and fit the data to a dose-response curve to determine the CC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in antiviral assay results - Inconsistent cell seeding- Pipetting errors- Compound instability- Ensure a homogenous cell suspension and consistent seeding density.- Use calibrated pipettes and change tips between dilutions.- Prepare fresh RMC-113 dilutions for each experiment.
No antiviral effect observed - Incorrect RMC-113 concentration- Compound degradation- Resistant virus or cell line- Verify the concentration of your stock solution. Perform a wider range of dilutions.- Check the storage conditions and age of the RMC-113 stock.- Confirm the susceptibility of your virus and cell line to PIKfyve/PIP4K2C inhibition.
High cytotoxicity observed at effective antiviral concentrations - Cell line is particularly sensitive to RMC-113- Off-target effects- Determine the CC50 accurately and calculate the selectivity index. If the SI is low (<10), the compound may not be suitable for that specific cell line.- Consider using a different cell line.
Formation of cytoplasmic vacuoles in cells - This is a known on-target effect of PIKfyve inhibitors due to disruption of endolysosomal trafficking.- This is an expected phenotype and indicates target engagement. However, if it leads to premature cell death affecting the assay window, consider shortening the incubation time or using a lower, non-toxic concentration.
Inconsistent plaque formation - Cell monolayer is not fully confluent- Virus titer is too high or too low- Overlay is not properly solidified- Optimize cell seeding density to achieve 95-100% confluency at the time of infection.- Titer your virus stock accurately before the experiment.- Ensure the overlay has the correct concentration of solidifying agent and is applied at the correct temperature.

References

RMC-113 Technical Support Center: Solubility and Stability in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of RMC-113 in cell culture media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving RMC-113?

A1: RMC-113 is readily soluble in dimethyl sulfoxide (B87167) (DMSO). A stock solution can be prepared at a concentration of 50 mg/mL (133.89 mM) in DMSO. To achieve complete dissolution, warming the solution to 60°C and using an ultrasonic bath is recommended. It is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic and the presence of water can significantly impact its solubility.

Q2: My RMC-113 precipitated after being added to the cell culture medium. What should I do?

A2: Precipitation of RMC-113 upon addition to aqueous culture media is a common issue, often due to its hydrophobic nature. Here are several troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, ideally below 0.5%, to maintain cell health and minimize solvent-induced precipitation.

  • Pre-warming Media: Pre-warm your cell culture media to 37°C before adding the RMC-113 stock solution. This can help improve solubility.

  • Serial Dilution: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions in pre-warmed media to gradually lower the concentration.

  • Vortexing/Mixing: Immediately after adding the RMC-113 stock solution to the media, vortex or gently mix the solution to ensure rapid and uniform dispersion.

  • Serum Concentration: The presence of serum proteins can sometimes help to stabilize small molecules in solution. If your experimental design allows, ensure your medium is supplemented with the appropriate concentration of fetal bovine serum (FBS) or other serum.

Q3: How should I store RMC-113 stock solutions?

A3: Aliquot your RMC-113 stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Q4: Is RMC-113 stable in culture media over the course of a typical experiment (e.g., 24-72 hours)?

A4: While specific, long-term stability data in various culture media is not extensively published, the use of RMC-113 in cell-based assays for periods of 24 hours has been documented in the literature, suggesting it is sufficiently stable for such experimental durations. For longer experiments, it is advisable to refresh the media with freshly diluted RMC-113 at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitate forms immediately upon adding RMC-113 to media. 1. High final concentration of RMC-113. 2. Low temperature of the culture media. 3. Inadequate mixing. 4. High concentration of DMSO in the final solution.1. Lower the working concentration of RMC-113 if experimentally feasible. 2. Pre-warm the culture media to 37°C before adding the compound. 3. Vortex or pipette mix immediately after adding RMC-113. 4. Prepare an intermediate dilution of the stock solution in media to lower the initial DMSO concentration upon final dilution.
Cells appear stressed or die after treatment with RMC-113. 1. Cytotoxicity of RMC-113 at the tested concentration. 2. High final concentration of DMSO.1. Perform a dose-response curve to determine the optimal, non-toxic working concentration for your cell line. 2. Ensure the final DMSO concentration in the culture media is below 0.5%. Include a vehicle control (media with the same concentration of DMSO) in your experiments.
Inconsistent experimental results between replicates. 1. Inaccurate pipetting of the viscous DMSO stock solution. 2. Non-homogenous mixture of RMC-113 in the culture medium. 3. Degradation of RMC-113 due to improper storage or handling.1. Use positive displacement pipettes or reverse pipetting for accurate handling of DMSO solutions. 2. Ensure thorough mixing of the media after the addition of RMC-113. 3. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions in media for each experiment.

Quantitative Data Summary

Table 1: RMC-113 Solubility and Storage

Parameter Value Notes
Solvent Dimethyl Sulfoxide (DMSO)Use anhydrous DMSO.
Solubility in DMSO 50 mg/mL (133.89 mM)Warming to 60°C and sonication can aid dissolution.
Powder Storage -20°C for 3 years; 4°C for 2 years
Stock Solution Storage -80°C for 6 months; -20°C for 1 monthAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of RMC-113 Stock Solution
  • Materials:

    • RMC-113 powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Water bath or heat block set to 60°C

    • Ultrasonic bath

  • Procedure:

    • Equilibrate the RMC-113 powder to room temperature before opening the vial.

    • Weigh the desired amount of RMC-113 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 50 mg/mL concentration.

    • Vortex the solution thoroughly.

    • If the compound is not fully dissolved, warm the solution at 60°C for 5-10 minutes.

    • Further aid dissolution by placing the tube in an ultrasonic bath for 10-15 minutes.

    • Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution in Cell Culture Media
  • Materials:

    • RMC-113 stock solution (50 mg/mL in DMSO)

    • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

    • Sterile conical tubes

  • Procedure:

    • Thaw an aliquot of the RMC-113 stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium.

    • In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the RMC-113 stock solution dropwise.

    • Continue to mix the solution for a few seconds to ensure homogeneity.

    • Use the freshly prepared working solution to treat your cells immediately.

Visualizations

RMC113_Signaling_Pathway RMC113 RMC-113 PIP4K2C PIP4K2C RMC113->PIP4K2C Inhibits PIKfyve PIKfyve RMC113->PIKfyve Inhibits Autophagy_Flux Autophagic Flux PIP4K2C->Autophagy_Flux Regulates PIKfyve->Autophagy_Flux Regulates Viral_Replication Viral Replication Autophagy_Flux->Viral_Replication Suppresses

Caption: RMC-113 inhibits PIP4K2C and PIKfyve, regulating autophagic flux to suppress viral replication.

Experimental_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis stock_sol Prepare RMC-113 Stock (50 mg/mL in DMSO) dilute Dilute Stock to Working Concentration in Media stock_sol->dilute warm_media Pre-warm Culture Media (37°C) warm_media->dilute treat_cells Add Working Solution to Cells dilute->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Downstream Assay incubate->assay

Caption: Workflow for preparing and using RMC-113 in cell culture experiments.

Troubleshooting_Logic start Precipitate Observed? check_dmso Final DMSO > 0.5%? start->check_dmso Yes ok Solution Clear start->ok No check_mixing Adequate Mixing? check_dmso->check_mixing No reduce_dmso Reduce DMSO Conc. check_dmso->reduce_dmso Yes check_media_temp Media Pre-warmed? check_mixing->check_media_temp Yes improve_mixing Vortex/Mix Immediately check_mixing->improve_mixing No warm_media Pre-warm Media to 37°C check_media_temp->warm_media No check_media_temp->ok Yes reduce_dmso->ok improve_mixing->ok warm_media->ok

Caption: Troubleshooting logic for RMC-113 precipitation in culture media.

Technical Support Center: RMC-113 Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RMC-113. Our aim is to help you overcome potential challenges in your experiments, particularly concerning the potential for viral resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of RMC-113?

RMC-113 is a broad-spectrum antiviral agent that functions by targeting host cell lipid kinases, specifically PIKfyve and PIP4K2C.[1][2][3] By inhibiting these host factors, RMC-113 disrupts cellular pathways that are essential for the replication of a wide range of viruses, including many RNA viruses.[1][2] The dual inhibition of both PIKfyve and PIP4K2C contributes to its potent antiviral activity and is believed to create a high barrier to the development of viral resistance.

Q2: Has resistance to RMC-113 been observed in viral strains?

To date, the development of viral resistance to RMC-113 has not been readily observed in in vitro studies. For instance, one study reported that after nine passages of SARS-CoV-2 in the presence of RMC-113, the virus did not show any signs of developing resistance. This suggests that RMC-113 has a high genetic barrier to resistance, which is a significant advantage of its host-targeting mechanism.

Q3: What are the theoretical mechanisms by which a virus might develop resistance to a host-targeting antiviral like RMC-113?

While not yet observed for RMC-113, theoretical mechanisms for viral resistance to host-targeting antivirals include:

  • Host Factor Pathway Bypass: The virus could potentially adapt to use alternative host factors or pathways for its replication, thereby circumventing the need for the inhibited PIKfyve or PIP4K2C.

  • Increased Affinity for Host Factors: The virus could develop mutations that increase the affinity of its proteins for the host factors PIKfyve or PIP4K2C. This would allow the virus to effectively compete with RMC-113 for binding to these kinases, even at inhibitory concentrations of the drug.

Troubleshooting Guide: Investigating Potential RMC-113 Resistance

This guide is intended for researchers who are proactively investigating the potential for RMC-113 resistance or troubleshooting unexpected experimental outcomes that may suggest reduced susceptibility.

Problem: Decreased antiviral efficacy of RMC-113 in long-term cell culture experiments.

If you observe a gradual decrease in the effectiveness of RMC-113 over multiple viral passages, it is important to systematically investigate the cause.

Table 1: Quantitative Indicators of Potential Reduced Susceptibility

ParameterMethodExpected Outcome (No Resistance)Potential Indication of Reduced Susceptibility
EC50 (50% Effective Concentration) Dose-response assay (e.g., plaque reduction, qPCR, luciferase assay)Stable EC50 value across passagesGradual or sudden increase in EC50 value
Viral Titer Plaque assay or TCID50Consistent reduction in viral titer at a given RMC-113 concentrationHigher than expected viral titers at the same RMC-113 concentration
Viral Fitness Viral growth kinetics assaySlower replication kinetics compared to untreated virusReplication kinetics approaching that of the wild-type virus in the presence of RMC-113
Experimental Protocols for Investigating Reduced Susceptibility

1. In Vitro Resistance Selection Protocol

This protocol is designed to attempt to induce resistance in a viral strain through serial passage in the presence of increasing concentrations of RMC-113.

  • Materials:

    • Susceptible host cell line

    • Wild-type virus stock of known titer

    • RMC-113 stock solution

    • Cell culture medium and supplements

    • Appropriate containment facilities for the virus being studied

  • Methodology:

    • Seed host cells in multiple parallel flasks or wells.

    • Infect the cells with the wild-type virus at a multiplicity of infection (MOI) of 0.01 to 0.1.

    • After the virus adsorption period, add fresh medium containing RMC-113 at a concentration equal to the EC50. Also, maintain a parallel culture with a vehicle control (e.g., DMSO).

    • Incubate the cultures until cytopathic effect (CPE) is observed in the RMC-113-treated culture. If no CPE is observed, incubate for a standard viral replication cycle duration.

    • Harvest the supernatant from the RMC-113-treated culture. This is Passage 1 (P1).

    • Titer the P1 virus stock.

    • Use the P1 virus to infect fresh host cells, again in the presence of RMC-113 at the EC50. If the virus from P1 shows robust replication, you can consider increasing the RMC-113 concentration (e.g., to 2x EC50).

    • Repeat the passaging process for a minimum of 10-20 passages, gradually increasing the RMC-113 concentration if the virus continues to replicate.

    • Periodically (e.g., every 5 passages), test the susceptibility of the passaged virus to RMC-113 using a dose-response assay to determine the EC50.

    • If a significant shift in EC50 is observed, sequence the genome of the passaged virus to identify potential mutations.

2. Genotypic Analysis of Potentially Resistant Virus

If a viral population with reduced susceptibility to RMC-113 is isolated, sequencing the viral genome is crucial to identify potential resistance-conferring mutations.

  • Methodology:

    • Extract viral RNA or DNA from the passaged virus and the wild-type parental virus.

    • Perform next-generation sequencing (NGS) or Sanger sequencing of the entire viral genome.

    • Compare the sequence of the passaged virus to the wild-type sequence to identify any nucleotide changes that result in amino acid substitutions.

    • Analyze the location of any identified mutations. While resistance to host-targeting antivirals is less likely to be caused by mutations in a single viral protein, any changes in viral proteins that interact with host cell machinery should be noted.

3. Phenotypic Characterization of Putative Resistant Mutants

If specific mutations are identified, their role in conferring resistance should be confirmed.

  • Methodology:

    • Using reverse genetics, introduce the identified mutation(s) into an infectious clone of the wild-type virus.

    • Rescue the recombinant virus containing the putative resistance mutation(s).

    • Perform a dose-response assay to compare the RMC-113 susceptibility of the mutant virus to the wild-type virus. A significant increase in the EC50 for the mutant virus would confirm its role in resistance.

    • Conduct viral fitness assays to assess the replication capacity of the mutant virus in the absence of the drug, to determine if the resistance mutation comes at a fitness cost.

Visualizing Key Pathways and Workflows

PIKfyve/PIP4K2C Signaling in Viral Entry and Replication

PIKfyve_PIP4K2C_Pathway cluster_virus_lifecycle Viral Lifecycle Stages cluster_host_factors Host Cell Factors Virus Virus Particle Entry Viral Entry (Endocytosis) Virus->Entry Replication Viral RNA Replication Entry->Replication Assembly Assembly & Egress Replication->Assembly PIKfyve PIKfyve Kinase PIKfyve->Entry Required for Endosomal Trafficking PIP4K2C PIP4K2C Kinase PIP4K2C->Entry Required for Entry PIP4K2C->Replication Required for RNA Replication PIP4K2C->Assembly Required for Assembly/Egress RMC113 RMC-113 RMC113->PIKfyve Inhibits RMC113->PIP4K2C Inhibits Resistance_Workflow start Observe Decreased RMC-113 Efficacy passage In Vitro Resistance Selection Protocol start->passage ec50 Monitor EC50 Shift passage->ec50 sequence Viral Genome Sequencing ec50->sequence Significant Shift mutations Identify Potential Resistance Mutations sequence->mutations mutations->passage No Mutations (Continue Passaging) reverse_genetics Reverse Genetics to Introduce Mutations mutations->reverse_genetics Mutations Found phenotype Phenotypic Characterization of Mutant Virus reverse_genetics->phenotype confirm Confirm Resistance and Assess Fitness phenotype->confirm Resistance_Mechanisms cluster_mechanisms Potential Viral Adaptations RMC113 RMC-113 Inhibition of PIKfyve/PIP4K2C ReducedSusceptibility Reduced Viral Susceptibility RMC113->ReducedSusceptibility Leads to selection pressure for Bypass Pathway Bypass: Utilize alternate host factors Bypass->ReducedSusceptibility Can cause Affinity Increased Affinity: Viral proteins have higher affinity for PIKfyve/PIP4K2C Affinity->ReducedSusceptibility Can cause

References

Off-target effects of RMC-113 in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using RMC-113 in cellular models. The information is tailored for scientists and drug development professionals to address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of RMC-113?

RMC-113 is a dual inhibitor of Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C) and PIKfyve (1-phosphatidylinositol-3-phosphate 5-kinase).[1]

Q2: What is the reported potency of RMC-113 on its primary targets?

The reported inhibitory constants (Ki) for RMC-113 are 46 nM for PIP4K2C and 370 nM for PIKfyve.[1]

Q3: What is the established mechanism of action for RMC-113's antiviral activity?

RMC-113 has been shown to exhibit antiviral activity, notably against SARS-CoV-2. Its mechanism of action involves the reversal of virus-induced impairment of autophagic flux.[1] By inhibiting PIP4K2C and PIKfyve, RMC-113 promotes the formation of autophagosomes.[1]

Q4: Are there any published comprehensive off-target screening data for RMC-113?

Troubleshooting Guide

Issue 1: I am observing significant cytoplasmic vacuolation in my cells after treatment with RMC-113. Is this a known effect?

Yes, cytoplasmic vacuolation is a potential on-target effect of inhibiting PIKfyve. PIKfyve plays a crucial role in endosomal trafficking and lysosomal homeostasis. Its inhibition can lead to the accumulation of enlarged endosomes and lysosomes, which appear as vacuoles in the cytoplasm.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response experiment to see if the vacuolation correlates with the expected EC50 for RMC-113's activity in your cell line.

  • Time-Course Analysis: Observe the kinetics of vacuole formation. On-target effects should appear within a reasonable timeframe after compound addition.

  • Positive Control: If available, use another known PIKfyve inhibitor to see if it phenocopies the effect.

  • Rescue Experiment: If a PIKfyve-overexpressing or resistant mutant cell line is available, test if it mitigates the vacuolation phenotype.

Issue 2: My cells are undergoing cell death, but I am working in a non-viral context. Is this expected?

While the primary described activity of RMC-113 is antiviral, inhibition of key cellular kinases can lead to cytotoxicity in certain contexts, particularly in cancer cell lines that may be dependent on the pathways regulated by PIP4K2C and PIKfyve for survival.

Troubleshooting Steps:

  • Cell Line Dependency: Research whether your specific cellular model has a known dependency on lipid kinase signaling pathways for survival.

  • Apoptosis vs. Necrosis: Use assays such as Annexin V/PI staining or caspase activation assays to determine the mechanism of cell death.

  • Compare with On-Target Effects: Correlate the concentration of RMC-113 inducing cell death with the concentration required to observe on-target engagement (e.g., changes in autophagy markers). A significant discrepancy might suggest off-target effects.

Issue 3: I am not observing the expected antiviral effect in my cellular model.

Several factors could contribute to a lack of antiviral efficacy.

Troubleshooting Steps:

  • Cell Line Permissiveness: Confirm that your chosen cell line is permissive to the virus you are studying and that the viral life cycle in that model is dependent on the pathways modulated by RMC-113.

  • Compound Stability and Bioavailability: Ensure the compound is soluble and stable in your cell culture medium for the duration of the experiment.

  • Viral Titer and MOI: Optimize the multiplicity of infection (MOI) for your experiments, as a very high viral load might overwhelm the inhibitory capacity of the compound.

  • Assay Readout: Verify that your antiviral assay readout (e.g., plaque assay, qPCR, reporter virus) is sensitive and validated.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Ki (PIP4K2C) 46 nMBiochemical Assay[1]
Ki (PIKfyve) 370 nMBiochemical Assay[1]
EC50 (SARS-CoV-2) 0.25 µMCalu-3[1]
EC50 (rVSV-SARS-CoV-2-S) 1.8 µMVero[1]
EC50 (VEEV) 1.4 µMU-87 MG[1]
EC50 (DENV2) 1.4 µMHuh7[1]
EC50 (EBOV) 5 µMHuh7[1]
EC50 (MARV) 7.8 µMHuh7[1]

Experimental Protocols

Protocol 1: Autophagy Flux Assay

This protocol is a general guideline for monitoring autophagy flux using RMC-113.

  • Cell Seeding: Plate cells (e.g., A549-ACE2) at an appropriate density in a glass-bottom dish suitable for microscopy.

  • Transfection (Optional): If using a reporter like tandem mRFP-GFP-LC3, transfect the cells according to the manufacturer's protocol and allow for expression.

  • Compound Treatment: Treat cells with the desired concentration of RMC-113 (e.g., 5 µM) or vehicle control (DMSO). Include a known autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine) as a control.

  • Incubation: Incubate for the desired time period (e.g., 24 hours).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde, permeabilize with a suitable detergent, and stain for relevant markers (e.g., LC3, p62) if not using a fluorescent reporter.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Quantify the number of autophagosomes (yellow puncta in mRFP-GFP-LC3) and autolysosomes (red puncta). An increase in the autophagosome to autolysosome ratio upon treatment with RMC-113 in the presence of a lysosomal inhibitor would indicate an increase in autophagic flux.

Visualizations

RMC113_Mechanism_of_Action RMC113 RMC-113 PIP4K2C PIP4K2C RMC113->PIP4K2C Inhibits PIKfyve PIKfyve RMC113->PIKfyve Inhibits Autophagy_Flux Autophagic Flux PIP4K2C->Autophagy_Flux Regulates PIKfyve->Autophagy_Flux Regulates Viral_Replication Viral Replication Autophagy_Flux->Viral_Replication Suppresses

Caption: RMC-113 inhibits PIP4K2C and PIKfyve, leading to the regulation of autophagic flux and subsequent suppression of viral replication.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed IsVacuolation Is the phenotype cytoplasmic vacuolation? Start->IsVacuolation IsCellDeath Is the phenotype cell death? IsVacuolation->IsCellDeath No OnTargetVac Likely on-target effect of PIKfyve inhibition. IsVacuolation->OnTargetVac Yes CheckCellLine Investigate Cell Line Dependency on Targets IsCellDeath->CheckCellLine Yes Other Other Phenotype IsCellDeath->Other No DoseResponse Perform Dose-Response and Time-Course Analysis OnTargetVac->DoseResponse OffTarget Potential Off-Target Effect or Context-Specific Toxicity DoseResponse->OffTarget Inconsistent with on-target EC50 CheckCellLine->DoseResponse FurtherInvestigation Further Investigation Required (e.g., target engagement assays) Other->FurtherInvestigation

Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with RMC-113 treatment.

References

Technical Support Center: RMC-113 (KRAS G12C Inhibitor) Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RMC-113, a novel covalent inhibitor of the KRAS G12C mutant protein. The following information is designed to address common issues related to assay variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the common in vitro and cell-based assays used to characterize RMC-113?

A1: The characterization of RMC-113 typically involves a suite of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.[1][2] Common assays include:

  • Biochemical Assays:

    • KRAS G12C/GTP Binding Assays (e.g., AlphaLISA): These assays measure the direct binding of RMC-113 to the KRAS G12C protein and its ability to interfere with GTP binding.[3][4]

    • KRAS G12C/SOS1 Interaction Assays: These assays assess the inhibitor's ability to disrupt the interaction between KRAS G12C and the guanine (B1146940) nucleotide exchange factor SOS1.[5]

    • Nucleotide Exchange Assays: These assays monitor the displacement of fluorescently labeled GDP (e.g., BODIPY-GDP) from KRAS G12C upon GTP binding, which is inhibited by RMC-113.

  • Cell-Based Assays:

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays determine the half-maximal inhibitory concentration (IC50) of RMC-113 by measuring its effect on the growth and viability of KRAS G12C mutant cancer cell lines.

    • Target Engagement Assays (e.g., NanoBRET): These assays confirm that RMC-113 is binding to KRAS G12C within a cellular context.

    • Downstream Signaling Assays (e.g., Western Blot, ELISA for p-ERK): These assays measure the inhibition of downstream signaling pathways, such as the MAPK pathway, by quantifying the phosphorylation of key proteins like ERK.

    • 3D Spheroid/Organoid Assays: These assays provide a more physiologically relevant model to assess the efficacy of RMC-113 in a three-dimensional tumor microenvironment.

Q2: We are observing significant variability in our IC50 values for RMC-113 in cell viability assays. What are the potential causes?

A2: IC50 value variability is a common issue in cell-based assays and can be attributed to several factors:

  • Cell Line Integrity:

    • Cell Line Misidentification or Contamination: Ensure cell lines are authenticated and regularly tested for mycoplasma.

    • Genetic Drift: High passage numbers can lead to genetic and phenotypic changes in cell lines, affecting their sensitivity to inhibitors. It is recommended to use cells within a defined passage number range.

  • Experimental Conditions:

    • Cell Seeding Density: Inconsistent seeding density can alter the cell-to-drug ratio and impact the final readout. Optimize and maintain a consistent seeding density for all experiments.

    • Serum Concentration: The concentration of serum in the culture medium can affect cell growth and the bioavailability of the compound.

    • Incubation Time: The duration of drug exposure can significantly influence the IC50 value. Ensure consistent incubation times across all experiments.

    • Reagent Quality and Consistency: Use high-quality, fresh reagents and maintain consistency in lot numbers for media, serum, and assay reagents.

  • Compound Handling:

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be consistent and non-toxic to the cells.

    • Compound Stability: Ensure the compound is properly stored and handled to prevent degradation.

Q3: Our Western blot results for p-ERK inhibition are not reproducible. What should we troubleshoot?

A3: Reproducibility issues in Western blotting for phosphorylated proteins like p-ERK can stem from multiple steps in the protocol. Key areas to troubleshoot include:

  • Sample Preparation:

    • Cell Lysis: Use a lysis buffer containing fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

    • Protein Quantification: Ensure accurate and consistent protein loading by performing a reliable protein quantification assay (e.g., BCA).

  • Antibody Performance:

    • Primary Antibody Concentration: The optimal antibody concentration should be determined through titration. Too low a concentration will result in a weak signal, while too high a concentration can lead to non-specific bands.

    • Antibody Quality and Specificity: Use antibodies that are validated for the specific application and target.

  • Technical Execution:

    • Transfer Efficiency: Verify efficient protein transfer from the gel to the membrane using a stain like Ponceau S.

    • Blocking: Optimize the blocking buffer (e.g., BSA or non-fat milk) and incubation time to minimize background noise.

    • Washing Steps: Insufficient washing can lead to high background, while excessive washing can reduce the signal.

Troubleshooting Guides

Cell-Based Assay Variability
Observed Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent cell passage numberUse cells within a consistent and low passage number range (e.g., passages 5-15).
Fluctuations in incubator conditions (CO2, temperature, humidity)Regularly calibrate and monitor incubator settings.
Variation in reagent lots (media, serum, etc.)Record lot numbers for all reagents and test new lots before use in critical experiments.
Edge effects in multi-well plates Uneven evaporation or temperature distribution across the plateUse a humidified incubator, avoid using the outer wells of the plate, and ensure even cell suspension before plating.
Low assay window or signal-to-noise ratio Suboptimal cell seeding densityPerform a cell titration experiment to determine the optimal seeding density that provides a robust signal.
Inappropriate assay endpointEnsure the assay is read within the linear range of the signal. For endpoint assays, a time-course experiment may be necessary.
Western Blot for p-ERK Troubleshooting
Observed Issue Potential Cause Recommended Solution
No or weak p-ERK signal Low protein expressionEnsure cells are stimulated appropriately (e.g., with a growth factor) to induce ERK phosphorylation. Include a positive control.
Inefficient protein transferConfirm transfer with Ponceau S staining. Optimize transfer time and voltage, especially for different molecular weight proteins.
Inactive secondary antibody or substrateUse fresh HRP-conjugated secondary antibody and ECL substrate.
High background Insufficient blockingIncrease blocking time or change the blocking agent (e.g., from milk to BSA).
Primary antibody concentration too highTitrate the primary antibody to the lowest concentration that gives a specific signal.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradationAdd protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.

Quantitative Data Summary

The following table summarizes the reported IC50 values for the KRAS G12C inhibitor Sotorasib (a well-characterized analogue of RMC-113) in various cell lines and assays. This data highlights the inherent variability that can be observed and emphasizes the importance of standardized protocols.

Inhibitor Cell Line Assay Type Reported IC50 (µM) Reference
SotorasibNCI-H358Cell Viability~0.006
SotorasibMIA PaCa-2Cell Viability~0.009
SotorasibNCI-H23Cell Viability0.6904
SotorasibPanel of KRAS G12C linesCell Viability0.004 - 0.032
SotorasibH358Cell Viability0.0818

Experimental Protocols

Detailed Protocol: Western Blot for p-ERK and Total ERK
  • Cell Treatment and Lysis:

    • Seed KRAS G12C mutant cells (e.g., NCI-H358) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of RMC-113 for the desired time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-ERK (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing for Total ERK:

    • Strip the membrane using a mild stripping buffer.

    • Wash the membrane and block again with 5% non-fat dry milk in TBST.

    • Incubate with a primary antibody for total ERK (e.g., mouse anti-ERK1/2) overnight at 4°C.

    • Repeat the secondary antibody and detection steps as above.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GAP GAP KRAS_GTP->GAP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP GDP/GTP Exchange GAP->KRAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RMC113 RMC-113 RMC113->KRAS_GTP Inhibition

KRAS signaling pathway and the action of RMC-113.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (KRAS G12C Mutant Line) Cell_Seeding 3. Cell Seeding (Optimize Density) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (RMC-113 Serial Dilution) Treatment 4. Cell Treatment (Incubate with RMC-113) Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Readout 5. Assay Readout (e.g., Cell Viability, Western Blot) Treatment->Assay_Readout Data_Acquisition 6. Data Acquisition Assay_Readout->Data_Acquisition Normalization 7. Normalization (to Vehicle Control) Data_Acquisition->Normalization IC50_Calc 8. IC50 Calculation (Dose-Response Curve) Normalization->IC50_Calc

Workflow for a cell-based RMC-113 experiment.

Troubleshooting_Tree Start Inconsistent Assay Results Check_Cells Check Cell Health & Passage? Start->Check_Cells Check_Reagents Check Reagent Quality & Storage? Check_Cells->Check_Reagents Cells OK New_Cells Solution: Use new, low-passage cell stock. Authenticate cells. Check_Cells->New_Cells Issue Found Check_Protocol Review Protocol Execution? Check_Reagents->Check_Protocol Reagents OK New_Reagents Solution: Prepare fresh reagents. Check lot numbers. Check_Reagents->New_Reagents Issue Found Check_Instrument Check Instrument Calibration? Check_Protocol->Check_Instrument Protocol OK Standardize_Protocol Solution: Standardize pipetting, incubation times, and cell density. Check_Protocol->Standardize_Protocol Issue Found Calibrate_Instrument Solution: Calibrate plate reader, pipettes, and incubator. Check_Instrument->Calibrate_Instrument Issue Found

A decision tree for troubleshooting assay issues.

References

Technical Support Center: RMC-113 Treatment Protocols for Organoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

RMC-113 is a potent and selective inhibitor of the KRAS G12D mutation, a key driver in various cancers. Organoid models are increasingly utilized in preclinical research to assess the efficacy of targeted therapies like RMC-113 due to their ability to recapitulate the complex 3D architecture and heterogeneity of tumors.[1][2][3][4] This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining RMC-113 treatment protocols for organoids, including troubleshooting common issues and answering frequently asked questions.

Troubleshooting Guide

This guide addresses specific challenges that researchers may encounter when treating organoid cultures with RMC-113.

Problem Possible Cause(s) Recommended Solution(s)
High Organoid Toxicity and Death The concentration of RMC-113 may be too high, or the treatment duration could be excessive. Off-target effects or poor initial organoid quality can also contribute.[5]Conduct a dose-response curve with a wide range of concentrations (e.g., 0.1 nM to 1 µM) to identify the optimal dose. It is also beneficial to optimize the treatment duration (e.g., 24, 48, 72 hours) and ensure high-purity RMC-113 is used. Always assess organoid viability prior to beginning treatment.
Inconsistent or No Response to RMC-113 The RMC-113 concentration may be too low, or the treatment duration might be insufficient. The organoid model could possess intrinsic or acquired resistance mechanisms, or the KRAS G12D mutation may not be present.[1][2]Increase the RMC-113 concentration or extend the treatment period. It is crucial to confirm the KRAS G12D mutation status of the organoids. Investigating potential resistance pathways, such as upstream or downstream signaling components, may also be necessary.[2]
High Variability Between Experimental Replicates Inconsistent organoid size and density at the time of plating can lead to variability. Inaccurate pipetting of RMC-113 or "edge effects" in culture plates can also be contributing factors.Standardize the organoid seeding protocol to ensure uniform size and density. Use calibrated pipettes and proper technique for consistent drug delivery. To minimize edge effects, avoid using the outer wells of culture plates or fill them with sterile media or PBS.
Difficulty Assessing Organoid Viability Morphological assessment of organoid health can be subjective. Standard cell viability assays may have limitations in 3D culture.Employ a multi-parametric approach by combining qualitative morphological analysis with quantitative assays like CellTiter-Glo® 3D or Caspase-Glo® 3D. High-content imaging and analysis can provide more objective and detailed data.
Organoid Culture Failure Post-Thawing The freezing protocol may be suboptimal, with organoids being too large or frozen at a low density.[5]Ensure organoids are of an appropriate size before cryopreservation and are frozen at a sufficient density to allow for successful recovery.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for RMC-113?

A1: While specific details on RMC-113 are emerging, it is understood to be a selective inhibitor of the KRAS G12D mutation. Similar to other KRAS G12D inhibitors, it likely binds to the mutant protein and locks it in an inactive state, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.[6][7]

Q2: What is a recommended starting concentration range for RMC-113 in organoid experiments?

A2: For initial dose-response studies, a broad concentration range is recommended, typically from 0.1 nM to 1 µM. This range will help determine the IC50 (half-maximal inhibitory concentration) for your specific organoid model.

Q3: How can I confirm that RMC-113 is hitting its target in my organoid model?

A3: On-target activity can be confirmed by assessing the phosphorylation status of downstream effectors in the KRAS signaling pathway. A reduction in phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) levels, as measured by Western blot or immunofluorescence, would indicate successful target engagement.

Q4: What are potential mechanisms of resistance to KRAS G12D inhibitors like RMC-113?

A4: Resistance to KRAS inhibitors can arise through various mechanisms, including the acquisition of secondary mutations in KRAS or alterations in other components of the RAS signaling pathway.[2] The activation of alternative signaling pathways can also contribute to resistance.[2]

Q5: Is it possible to combine RMC-113 with other therapeutic agents?

A5: Combination therapies are a promising strategy to enhance efficacy and overcome resistance.[8] RMC-113 could potentially be combined with inhibitors of other signaling pathways (e.g., EGFR, MEK, PI3K) or with standard chemotherapy agents. The choice of combination will depend on the specific cancer type and its molecular profile.

Experimental Protocols

1. Organoid Seeding for Drug Screening

  • Thaw basement membrane matrix (e.g., Matrigel®) on ice overnight at 4°C.[9]

  • Mechanically or enzymatically dissociate established organoid cultures into small fragments.

  • Count the organoid fragments and determine the appropriate volume for the desired seeding density.

  • Mix the organoid fragments with the thawed basement membrane matrix at a 1:1 ratio.

  • Dispense 25-50 µL of the organoid-matrix mixture into the center of each well of a pre-warmed 96-well plate.

  • Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify.

  • Gently add 100 µL of pre-warmed organoid culture medium to each well.

  • Culture for 24-48 hours before initiating drug treatment.

2. RMC-113 Dose-Response Assay

  • Prepare a serial dilution of RMC-113 in organoid culture medium. A common starting range is 0.1 nM to 1 µM.

  • Carefully remove the existing medium from the organoid-containing wells.

  • Add 100 µL of the medium containing the different concentrations of RMC-113 to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate at 37°C for a predetermined duration (e.g., 72 hours).

  • Assess organoid viability using a 3D-compatible assay such as CellTiter-Glo® 3D according to the manufacturer's protocol.

  • Analyze the data to generate a dose-response curve and calculate the IC50 value.

3. Western Blotting for Pathway Analysis

  • Treat established organoid cultures with RMC-113 at the desired concentration (e.g., IC50) for a specified time (e.g., 6 hours).

  • Harvest the organoids by dissolving the basement membrane matrix with a recovery solution.

  • Lyse the organoids in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key pathway proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and KRAS G12D).

  • Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Visualizations

RMC113_Mechanism_of_Action Figure 1: RMC-113 Mechanism of Action cluster_pathway KRAS G12D Signaling Pathway Growth Factor Receptor Growth Factor Receptor SOS1 SOS1 Growth Factor Receptor->SOS1 KRAS G12D (Inactive) KRAS G12D (Inactive) SOS1->KRAS G12D (Inactive) KRAS G12D (Active) KRAS G12D (Active) KRAS G12D (Inactive)->KRAS G12D (Active) GTP loading RAF-MEK-ERK Pathway RAF-MEK-ERK Pathway KRAS G12D (Active)->RAF-MEK-ERK Pathway PI3K-AKT-mTOR Pathway PI3K-AKT-mTOR Pathway KRAS G12D (Active)->PI3K-AKT-mTOR Pathway Cell Proliferation & Survival Cell Proliferation & Survival RAF-MEK-ERK Pathway->Cell Proliferation & Survival PI3K-AKT-mTOR Pathway->Cell Proliferation & Survival RMC-113 RMC-113 RMC-113->KRAS G12D (Active) Inhibition

Caption: RMC-113 inhibits the active KRAS G12D protein.

Experimental_Workflow Figure 2: RMC-113 Organoid Experiment Workflow Organoid Culture Organoid Culture Organoid Plating Organoid Plating Organoid Culture->Organoid Plating RMC-113 Treatment RMC-113 Treatment Organoid Plating->RMC-113 Treatment Endpoint Analysis Endpoint Analysis RMC-113 Treatment->Endpoint Analysis Viability Assays Viability Assays Endpoint Analysis->Viability Assays Option 1 Pathway Analysis (Western Blot) Pathway Analysis (Western Blot) Endpoint Analysis->Pathway Analysis (Western Blot) Option 2 Imaging Imaging Endpoint Analysis->Imaging Option 3 IC50 Determination IC50 Determination Viability Assays->IC50 Determination Target Engagement Target Engagement Pathway Analysis (Western Blot)->Target Engagement Morphological Changes Morphological Changes Imaging->Morphological Changes

Caption: A general workflow for RMC-113 experiments.

Troubleshooting_Flowchart Figure 3: Troubleshooting Logic Start Unexpected Results High_Toxicity High Toxicity? Start->High_Toxicity No_Response No Response? Start->No_Response Decrease Concentration Decrease Concentration High_Toxicity->Decrease Concentration Yes Shorten Duration Shorten Duration High_Toxicity->Shorten Duration Yes Increase Concentration Increase Concentration No_Response->Increase Concentration Yes Verify KRAS G12D Status Verify KRAS G12D Status No_Response->Verify KRAS G12D Status Yes

Caption: A flowchart for troubleshooting RMC-113 results.

References

Technical Support Center: Mitigating RMC-113-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RMC-113. The information provided is designed to help users identify and mitigate potential cellular stress responses induced by this novel dual inhibitor of PIKfyve and PIP4K2C.

Frequently Asked Questions (FAQs)

Q1: What is RMC-113 and what is its mechanism of action?

A1: RMC-113 is a small molecule inhibitor that dually targets two lipid kinases: PIKfyve and Phosphatidylinositol-5-Phosphate 4-Kinase Type II Gamma (PIP4K2C).[1][2][3] Its mechanism of action involves the selective inhibition of these kinases, which play crucial roles in intracellular trafficking, lysosomal homeostasis, and autophagy.[4][5] RMC-113 has been shown to reverse the impairment of autophagic flux caused by viral infections, such as SARS-CoV-2.

Q2: What are the potential cellular stress responses that can be induced by RMC-113?

A2: By inhibiting PIKfyve and PIP4K2C, RMC-113 can modulate autophagy, a key cellular stress response pathway. Disruption of normal autophagic flux can lead to various cellular stresses, including:

  • Lysosomal Stress and Impaired Degradation: Inhibition of PIKfyve is known to cause the formation of large cytoplasmic vacuoles and impair lysosomal function, which can hinder the degradation of cellular waste products.

  • Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to impaired autophagic clearance can trigger the Unfolded Protein Response (UPR), leading to ER stress.

  • Oxidative Stress: Dysfunctional autophagy can lead to the accumulation of damaged mitochondria, a major source of reactive oxygen species (ROS), resulting in oxidative stress.

Q3: How can I monitor autophagic flux in my RMC-113-treated cells?

A3: Monitoring autophagic flux is crucial to understanding the effects of RMC-113. It is important to distinguish between the accumulation of autophagosomes due to increased formation versus a blockage in their degradation. Recommended methods include:

  • Western Blotting for LC3-II and p62/SQSTM1: An increase in the lipidated form of LC3 (LC3-II) and the autophagy substrate p62 can indicate a blockage in autophagic flux.

  • Tandem Fluorescent LC3 (mCherry-GFP-LC3): This reporter system allows for the visualization of autophagosomes (yellow puncta) and autolysosomes (red puncta), enabling the assessment of flux. A buildup of yellow puncta suggests impaired fusion with lysosomes.

  • Lysosomal Inhibitors: Using lysosomal inhibitors like Bafilomycin A1 or Chloroquine as controls can help to confirm a block in the later stages of autophagy.

Troubleshooting Guides

Issue 1: Excessive Cytoplasmic Vacuolization and Cell Death

Potential Cause: Inhibition of PIKfyve by RMC-113 can lead to the formation of large cytoplasmic vacuoles, a hallmark of PIKfyve inhibitor activity. Excessive vacuolization can lead to cellular stress and eventual cell death.

Troubleshooting Steps:

StepActionRationale
1 Optimize RMC-113 Concentration Perform a dose-response experiment to identify the minimal effective concentration of RMC-113 that modulates autophagy without causing excessive vacuolization and cytotoxicity.
2 Time-Course Experiment Determine the optimal treatment duration. Shorter incubation times may be sufficient to observe the desired effects on autophagy without inducing significant cellular stress.
3 Cell Density Optimization Ensure consistent and optimal cell seeding density. Sub-confluent cultures may be more sensitive to drug-induced stress.
4 Co-treatment with a Pan-Caspase Inhibitor To determine if the observed cell death is apoptotic, co-treat with a pan-caspase inhibitor like Z-VAD-FMK.
Issue 2: Markers of Endoplasmic Reticulum (ER) Stress are Elevated

Potential Cause: Impaired autophagic flux can lead to the accumulation of misfolded or aggregated proteins, triggering the Unfolded Protein Response (UPR) and ER stress.

Troubleshooting Steps:

StepActionRationale
1 Monitor UPR Markers Perform Western blot analysis for key ER stress markers such as GRP78 (BiP), phosphorylated PERK, phosphorylated eIF2α, ATF4, and CHOP.
2 Co-treatment with Chemical Chaperones To alleviate ER stress, co-treat cells with chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA).
3 Reduce Protein Synthesis Load If applicable to the experimental model, consider a brief treatment with a protein synthesis inhibitor like cycloheximide (B1669411) to reduce the load on the ER.
Issue 3: Increased Levels of Reactive Oxygen Species (ROS) and Oxidative Stress

Potential Cause: A block in autophagy can lead to the accumulation of damaged mitochondria, which are a primary source of intracellular ROS, leading to oxidative stress.

Troubleshooting Steps:

StepActionRationale
1 Measure ROS Levels Use fluorescent probes such as DCFDA or CellROX to quantify intracellular ROS levels by flow cytometry or fluorescence microscopy.
2 Supplement with Antioxidants To mitigate oxidative stress, supplement the cell culture medium with antioxidants such as N-acetylcysteine (NAC) or Vitamin E.
3 Assess Mitochondrial Health Use assays to monitor mitochondrial membrane potential (e.g., TMRE or JC-1) and mitochondrial-specific ROS (e.g., MitoSOX).

Experimental Protocols

Protocol 1: Western Blot Analysis of Autophagic Flux
  • Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency at the time of harvest. Treat cells with the desired concentration of RMC-113 for the determined duration. Include a vehicle control (e.g., DMSO) and a positive control for autophagic flux inhibition (e.g., Bafilomycin A1 at 100 nM for the last 4 hours of RMC-113 treatment).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 12-15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against LC3B, p62/SQSTM1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize to the loading control. An accumulation of both LC3-II and p62 in RMC-113 treated cells, similar to the Bafilomycin A1 control, indicates an inhibition of autophagic flux.

Protocol 2: Alleviating ER Stress with 4-Phenylbutyric Acid (4-PBA)
  • Cell Seeding and Treatment: Seed cells as in Protocol 1.

  • Co-treatment: Treat cells with RMC-113 alone, 4-PBA alone (typically 2-5 mM), or a combination of RMC-113 and 4-PBA for the desired duration. Include a vehicle control.

  • Cell Viability Assay: Assess cell viability using an MTS or CellTiter-Glo assay to determine if 4-PBA rescues RMC-113-induced cytotoxicity.

  • Western Blot for ER Stress Markers: Prepare cell lysates as described in Protocol 1. Perform Western blotting for GRP78, phospho-PERK, and CHOP to confirm the reduction of ER stress by 4-PBA.

Visualizations

RMC113_Pathway cluster_drug RMC-113 cluster_targets Cellular Targets cluster_process Cellular Process cluster_stress Potential Cellular Stress RMC113 RMC-113 PIKfyve PIKfyve RMC113->PIKfyve Inhibits PIP4K2C PIP4K2C RMC113->PIP4K2C Inhibits Autophagy Autophagic Flux PIKfyve->Autophagy Modulates PIP4K2C->Autophagy Modulates Lysosomal_Stress Lysosomal Stress Autophagy->Lysosomal_Stress Leads to ER_Stress ER Stress Autophagy->ER_Stress Leads to Oxidative_Stress Oxidative Stress Autophagy->Oxidative_Stress Leads to

Caption: RMC-113 signaling pathway and potential cellular stress responses.

Troubleshooting_Workflow Observe_Stress Observe Cellular Stress (e.g., Vacuolization, Low Viability) Identify_Type Identify Stress Type Observe_Stress->Identify_Type Lysosomal Lysosomal Stress Identify_Type->Lysosomal Vacuolization ER ER Stress Identify_Type->ER UPR markers Oxidative Oxidative Stress Identify_Type->Oxidative ROS increase Mitigate_Lysosomal Optimize Dose & Time Lysosomal->Mitigate_Lysosomal Mitigate_ER Add Chemical Chaperones (e.g., 4-PBA) ER->Mitigate_ER Mitigate_Oxidative Add Antioxidants (e.g., NAC) Oxidative->Mitigate_Oxidative Reassess Re-assess Cellular Phenotype Mitigate_Lysosomal->Reassess Mitigate_ER->Reassess Mitigate_Oxidative->Reassess

Caption: Troubleshooting workflow for RMC-113-induced cellular stress.

References

Validation & Comparative

A Comparative Analysis of RMC-113 and Other PIKfyve Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of RMC-113 and other prominent inhibitors of the lipid kinase PIKfyve. This document provides a comprehensive overview of their mechanisms of action, potency, selectivity, and cellular effects, supported by experimental data and detailed protocols to aid in the selection of appropriate chemical probes and potential therapeutic candidates.

PIKfyve is a crucial enzyme in cellular homeostasis, responsible for the synthesis of the signaling lipids phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are vital for the regulation of endolysosomal trafficking, autophagy, and lysosomal function. Consequently, PIKfyve has emerged as a compelling therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and viral infections. This guide focuses on a comparative analysis of RMC-113, a dual PIKfyve and PIP4K2C inhibitor, alongside other widely studied PIKfyve inhibitors such as Apilimod, YM201636, ESK981, and the WX8 family of compounds.

Quantitative Comparison of PIKfyve Inhibitor Potency and Selectivity

The following table summarizes the key quantitative data for RMC-113 and other PIKfyve inhibitors, providing a direct comparison of their potency and selectivity against their primary targets.

InhibitorPrimary Target(s)PIKfyve IC50/KiOther Notable Target IC50/KiKey Cellular EffectsReference(s)
RMC-113 PIKfyve, PIP4K2CKi = 46 nMPIP4K2C Ki = 370 nMAntiviral activity, reverses impaired autophagic flux.[1][2]
Apilimod PIKfyveIC50 ≈ 14 nMHighly selective; no significant activity against a panel of 456 kinases at 1 µM.Inhibition of IL-12/IL-23 production, potent anti-lymphoma activity.[3][4][5]
YM201636 PIKfyveIC50 = 33 nMp110α IC50 = 3.3 µMBlocks retroviral budding, inhibits insulin-activated glucose uptake.
ESK981 Multi-kinase inhibitor including PIKfyveNot explicitly reportedPotent tyrosine kinase inhibitor.Induces cytoplasmic vacuolization, inhibits autophagy, antitumor activity in prostate cancer models.
WX8 PIKfyveKd = 0.9 nMPIP4K2C Kd = 340 nMInduces cytoplasmic vacuolation, potent against autophagy-dependent cancer cells.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

PIKfyve Signaling and Inhibition by Various Compounds.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Assays a Recombinant PIKfyve Enzyme Assay (e.g., ADP-Glo) b Determine IC50 values for RMC-113 and Comparators a->b g Determine EC50 for Cytotoxicity b->g c Kinome Selectivity Profiling (e.g., KINOMEscan) d Assess Off-Target Activities c->d k Evaluate Lysosomal Integrity and Function d->k e Treat Cancer Cell Lines with PIKfyve Inhibitors f Cell Viability Assay (e.g., MTT, CellTiter-Glo) e->f h Autophagy Flux Assay (LC3-II Western Blot / Immunofluorescence) e->h j Lysosomal Function Assays (e.g., LysoTracker, pH measurement) e->j f->g i Assess Impact on Autophagy h->i j->k

Workflow for Evaluating PIKfyve Inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed methodologies for key experiments are provided below.

In Vitro PIKfyve Kinase Assay (ADP-Glo™ Based)

This assay directly measures the enzymatic activity of PIKfyve by quantifying the amount of ADP produced.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P:PS substrate solution

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • PIKfyve inhibitor (RMC-113 or other compounds)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the PIKfyve inhibitors in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the PIKfyve enzyme and the inhibitor solution. Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Add the PI(3)P:PS substrate solution to each well, followed by the addition of ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 40-60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence (wells with no enzyme). Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability following treatment with PIKfyve inhibitors.

Materials:

  • Cancer cell line (e.g., B-cell non-Hodgkin lymphoma cell lines)

  • Complete cell culture medium

  • PIKfyve inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the PIKfyve inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the inhibitor concentration to calculate the EC50 value.

Autophagy Flux Assay (LC3-II Western Blot)

This assay monitors the accumulation of LC3-II, a marker of autophagosomes, to assess the impact of PIKfyve inhibitors on autophagic flux.

Materials:

  • Cell line of interest

  • PIKfyve inhibitor

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Plate cells and treat with the PIKfyve inhibitor at various concentrations and for different time points. For autophagic flux analysis, a parallel set of cells should be co-treated with a lysosomal inhibitor for the final few hours of the experiment.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for LC3-II, p62, and the loading control. An accumulation of LC3-II and p62 upon treatment with the PIKfyve inhibitor indicates a blockage of autophagic flux. The comparison with cells co-treated with a lysosomal inhibitor can further elucidate the specific step of autophagy that is affected.

Conclusion

The comparative analysis of RMC-113 and other PIKfyve inhibitors reveals a class of compounds with diverse therapeutic potential. RMC-113 stands out as a dual inhibitor of PIKfyve and PIP4K2C, a feature that may contribute to its distinct antiviral and autophagy-modulating properties. Apilimod and the WX8 family of compounds have demonstrated high potency and selectivity for PIKfyve, making them valuable tools for studying the specific roles of this kinase and as potential anticancer agents. YM201636 also shows high selectivity and has been instrumental in elucidating the role of PIKfyve in various cellular processes. ESK981, a multi-kinase inhibitor with activity against PIKfyve, highlights the potential of targeting this kinase in the context of broader signaling pathway inhibition for cancer therapy.

The choice of inhibitor for a particular research application will depend on the specific scientific question, the desired level of selectivity, and the cellular context. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of these and other novel PIKfyve inhibitors, facilitating further research and development in this exciting field.

References

Validating RMC-113's Mechanism of Action Through Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual lipid kinase inhibitor RMC-113 with alternative approaches, focusing on the validation of its mechanism of action through genetic knockdown experiments. The experimental data presented herein supports the on-target activity of RMC-113 by demonstrating that the genetic silencing of its proposed targets, Phosphatidylinositol-4-Phosphate 5-Kinase Type II Gamma (PIP4K2C) and PIKfyve, phenocopies the antiviral effects of the compound.

RMC-113: A Dual Inhibitor of PIP4K2C and PIKfyve

RMC-113 is a potent small molecule inhibitor that has demonstrated broad-spectrum antiviral activity, notably against SARS-CoV-2.[1][2][3] Its mechanism of action is attributed to the dual inhibition of two key lipid kinases: PIP4K2C and PIKfyve.[1][2][4] These kinases play crucial roles in cellular processes that can be hijacked by viruses for their replication and propagation. Specifically, RMC-113 has been shown to reverse the impairment of autophagic flux induced by SARS-CoV-2, a critical pathway for viral protein degradation.[5][6][7][8][9]

Genetic Knockdown as a Gold Standard for Target Validation

To unequivocally validate that the antiviral effects of RMC-113 are a direct result of its interaction with PIP4K2C and PIKfyve, genetic knockdown experiments using small interfering RNA (siRNA) are an indispensable tool. By specifically silencing the expression of these target genes, researchers can observe whether the resulting cellular phenotype mimics the pharmacological effect of the drug.

Comparative Data: RMC-113 Efficacy vs. Target Knockdown

The following table summarizes the quantitative data from a key study that investigated the antiviral effect of RMC-113 and compared it to the individual knockdown of its targets, PIP4K2C and PIKfyve, on SARS-CoV-2 replication in Calu-3 cells.

Table 1: Comparison of Antiviral Efficacy

Treatment/ConditionTarget(s)Fold Reduction in SARS-CoV-2 Titer (vs. Control)
RMC-113 PIP4K2C & PIKfyve>100-fold
siRNA Knockdown
siPIP4K2CPIP4K2C>100-fold
siPIKfyvePIKfyve>100-fold

Data synthesized from "PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2".[1][2][5][10]

The data clearly demonstrates that the individual knockdown of either PIP4K2C or PIKfyve results in a profound reduction in SARS-CoV-2 replication, mirroring the potent antiviral activity of RMC-113. This provides strong evidence that RMC-113 exerts its antiviral effect through the specific inhibition of these two kinases.

RMC-113 in Comparison to Other PIKfyve Inhibitors

RMC-113's dual inhibitory nature distinguishes it from other compounds that primarily target PIKfyve. The following table provides a biochemical comparison of RMC-113 with other notable PIKfyve inhibitors.

Table 2: Biochemical Parameters of RMC-113 and Other PIKfyve Inhibitors

InhibitorTarget(s)PIKfyve IC₅₀ (nM)PIP4K2C Kᵢ (nM)
RMC-113 PIP4K2C & PIKfyve 8 46
ApilimodPIKfyve~10-20Not reported
YM201636PIKfyve33Not reported
Vacuolin-1PIKfyvePotent inhibitorNot reported

Data for RMC-113 from "PIP4K2C inhibition reverses autophagic flux impairment induced by SARS-CoV-2".[2][3][5][11] Data for other inhibitors are from publicly available sources.[12]

Experimental Protocols

A detailed protocol for validating the mechanism of RMC-113 through siRNA-mediated knockdown of PIP4K2C and PIKfyve is provided below.

Protocol: siRNA-Mediated Knockdown and Validation of RMC-113's Mechanism in Calu-3 Cells

1. Cell Culture and Seeding:

  • Culture Calu-3 cells in MEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO₂ incubator.

  • Seed 1.5 x 10⁵ cells per well in a 24-well plate the day before transfection to achieve 80-90% confluency at the time of transfection.

2. siRNA Transfection:

  • On the day of transfection, prepare siRNA-lipid complexes using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX).

  • For each well, dilute 20 pmol of siRNA targeting either PIP4K2C, PIKfyve, or a non-targeting control (siNT) in 50 µL of Opti-MEM.

  • In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM and incubate for 5 minutes at room temperature.

  • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.

  • Add 100 µL of the siRNA-lipid complex to each well containing the Calu-3 cells.

  • Incubate the cells for 48 hours at 37°C.

3. Validation of Gene Knockdown (RT-qPCR):

  • After 48 hours of incubation, lyse the cells and extract total RNA using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform quantitative real-time PCR (qPCR) using primers specific for PIP4K2C, PIKfyve, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Calculate the relative gene expression using the ΔΔCt method to confirm significant knockdown of the target genes in the siRNA-treated wells compared to the siNT control.

4. SARS-CoV-2 Infection and Viral Titer Measurement (Plaque Assay):

  • Following confirmation of knockdown, infect the Calu-3 cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

  • In parallel, treat a set of non-transfected cells with RMC-113 at its effective concentration (e.g., 1 µM) or DMSO as a vehicle control.

  • After 24 hours of infection, collect the cell culture supernatant.

  • Perform a plaque assay on Vero E6 cells to determine the viral titer in the collected supernatants. Briefly, create serial dilutions of the supernatant and infect confluent monolayers of Vero E6 cells. After an incubation period to allow for plaque formation, fix and stain the cells to visualize and count the plaques.

  • Calculate the viral titer (Plaque Forming Units/mL) for each condition.

5. Data Analysis:

  • Compare the viral titers from the siPIP4K2C and siPIKfyve treated wells to the siNT control to determine the fold reduction in viral replication due to gene knockdown.

  • Compare the viral titer from the RMC-113 treated wells to the DMSO control to determine the pharmacological effect of the inhibitor.

  • A significant reduction in viral titer in both the knockdown and RMC-113 treated samples compared to their respective controls validates that the antiviral mechanism of RMC-113 is mediated through the inhibition of PIP4K2C and PIKfyve.

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway, the experimental workflow for its validation, and the logical relationship between RMC-113's activity and the genetic knockdown phenotype.

RMC113_Signaling_Pathway cluster_virus SARS-CoV-2 Infection cluster_cell Host Cell Viral Entry Viral Entry Viral Replication Viral Replication Viral Entry->Viral Replication Impaired Autophagic Flux Impaired Autophagic Flux Viral Replication->Impaired Autophagic Flux Viral Protein Degradation Viral Protein Degradation Impaired Autophagic Flux->Viral Protein Degradation PIKfyve PIKfyve PIKfyve->Viral Entry Required for Autophagy Autophagy PIP4K2C PIP4K2C PIP4K2C->Viral Replication Supports PIP4K2C->Impaired Autophagic Flux Contributes to Autophagy->Viral Protein Degradation RMC-113 RMC-113 RMC-113->PIKfyve Inhibits RMC-113->PIP4K2C Inhibits RMC-113->Autophagy Restores

Caption: Proposed signaling pathway of RMC-113 in the context of SARS-CoV-2 infection.

Genetic_Knockdown_Workflow Start Start Culture Calu-3 Cells Culture Calu-3 Cells Start->Culture Calu-3 Cells siRNA Transfection siRNA Transfection Culture Calu-3 Cells->siRNA Transfection siPIP4K2C, siPIKfyve, siNT Validate Knockdown (RT-qPCR) Validate Knockdown (RT-qPCR) siRNA Transfection->Validate Knockdown (RT-qPCR) SARS-CoV-2 Infection SARS-CoV-2 Infection Validate Knockdown (RT-qPCR)->SARS-CoV-2 Infection Measure Viral Titer (Plaque Assay) Measure Viral Titer (Plaque Assay) SARS-CoV-2 Infection->Measure Viral Titer (Plaque Assay) Analyze and Compare Data Analyze and Compare Data Measure Viral Titer (Plaque Assay)->Analyze and Compare Data Conclusion Conclusion Analyze and Compare Data->Conclusion

Caption: Experimental workflow for validating RMC-113's mechanism using siRNA.

Logical_Relationship cluster_drug Pharmacological Inhibition cluster_genetic Genetic Knockdown RMC-113 RMC-113 Inhibition of PIP4K2C/PIKfyve Inhibition of PIP4K2C/PIKfyve RMC-113->Inhibition of PIP4K2C/PIKfyve Reduced Viral Replication (Drug) Reduced Viral Replication (Drug) Inhibition of PIP4K2C/PIKfyve->Reduced Viral Replication (Drug) Reduced Viral Replication (Knockdown) Reduced Viral Replication (Knockdown) Reduced Viral Replication (Drug)->Reduced Viral Replication (Knockdown) Phenocopies siRNA siRNA Silencing of PIP4K2C/PIKfyve mRNA Silencing of PIP4K2C/PIKfyve mRNA siRNA->Silencing of PIP4K2C/PIKfyve mRNA Silencing of PIP4K2C/PIKfyve mRNA->Reduced Viral Replication (Knockdown)

Caption: Logical relationship between RMC-113's effect and genetic knockdown.

References

A Head-to-Head Comparison of Novel and First-Generation KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Notice: This guide was generated to compare RMC-113 with other kinase inhibitors. Initial research indicated that RMC-113 is a dual inhibitor of PIP4K2C and PIKfyve with primary applications in antiviral research, not a direct oncology kinase inhibitor in the class of RAS-targeted therapies. Given the context of the user's request for a comparison of kinase inhibitors for an oncology research audience, this guide will focus on a relevant compound from Revolution Medicines' pipeline, RMC-6291 , a novel KRAS G12C (ON) inhibitor. This comparison is made against the first-generation, FDA-approved KRAS G12C (OFF) inhibitors, Sotorasib and Adagrasib .

Introduction

The discovery of small molecules capable of inhibiting the once "undruggable" KRAS oncogene has marked a paradigm shift in the treatment of many cancers. The KRAS G12C mutation, present in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancers (CRC), and other solid tumors, has been the initial beachhead for this new class of targeted therapies. Sotorasib and Adagrasib, the first FDA-approved KRAS G12C inhibitors, have demonstrated clinical benefit by targeting the inactive, GDP-bound (OFF) state of the mutant protein.[1][2]

This guide provides a head-to-head comparison of these first-generation inhibitors with RMC-6291, a clinical-stage inhibitor with a novel mechanism of action that targets the active, GTP-bound (ON) state of KRAS G12C.[3] This comparison will delve into their distinct mechanisms, preclinical efficacy, and available clinical data, providing researchers and drug development professionals with a comprehensive overview of the evolving landscape of KRAS G12C inhibition.

Mechanism of Action: A Tale of Two States

Sotorasib and Adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine-12 of KRAS G12C.[4][5] This binding event traps the KRAS protein in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[1][2]

In contrast, RMC-6291 is a first-in-class, orally bioavailable, covalent inhibitor of the active, GTP-bound state of KRAS G12C (KRAS G12C(ON)).[3][6] It employs a unique tri-complex mechanism, first binding to the intracellular chaperone protein cyclophilin A (CypA). This binary complex then selectively binds to KRAS G12C(ON), forming a ternary complex that sterically blocks the interaction of KRAS with its downstream effectors, thus shutting down the oncogenic signaling cascade.[3][7]

cluster_off KRAS G12C (OFF) Inhibition cluster_on KRAS G12C (ON) Inhibition KRAS_GDP KRAS G12C-GDP (Inactive) KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GEF (SOS1) Inactive_Complex Inhibitor-KRAS G12C-GDP (Trapped Inactive State) KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) Downstream Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP->Downstream SOS1 SOS1 GAP GAP Inhibitor_OFF Sotorasib / Adagrasib Inhibitor_OFF->KRAS_GDP Covalent Binding KRAS_GTP_On KRAS G12C-GTP (Active) Downstream_On Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_GTP_On->Downstream_On Tri_Complex RMC-6291-CypA-KRAS G12C-GTP (Inactive Tri-Complex) Inhibitor_ON RMC-6291 CypA Cyclophilin A Inhibitor_ON->CypA Forms Binary Complex CypA->KRAS_GTP_On Binds to Binary Complex

Figure 1: Mechanisms of KRAS G12C (OFF) vs. (ON) Inhibition.

Preclinical Data Comparison

Head-to-head preclinical studies are crucial for discerning the potential advantages of different inhibitory mechanisms. While direct comparative studies are limited, data from various publications allow for a cross-study comparison.

ParameterRMC-6291Sotorasib (AMG-510)Adagrasib (MRTX849)
Target KRAS G12C (ON)KRAS G12C (OFF)KRAS G12C (OFF)
Mechanism Covalent Tri-complexCovalentCovalent
Cell Proliferation IC50 Median IC50 of 0.11 nM in KRAS G12C mutant cells[7]~6 nM (NCI-H358)~5 nM (cellular IC50)[8]
In Vivo Efficacy Demonstrated deep and durable tumor regressions in xenograft models, outperforming adagrasib in a mouse clinical trial of NSCLC xenografts[9]Induces tumor regression in various KRAS G12C xenograft modelsShows significant tumor regression in multiple cell line- and patient-derived xenograft models[10]
CNS Penetration Showed tumor regressions in an intracranial xenograft modelLimited CNS penetration reportedDemonstrates CNS penetration and activity in preclinical brain metastasis models and in patients[11][12]

Clinical Data Comparison

Clinical trials provide the ultimate test of an inhibitor's efficacy and safety. Sotorasib and Adagrasib have undergone extensive clinical evaluation, leading to their regulatory approvals. RMC-6291 is in earlier stages of clinical development, but initial data is promising.

ParameterRMC-6291 (Phase 1/1b)Sotorasib (CodeBreaK 100)Adagrasib (KRYSTAL-1)
Indication KRAS G12C-mutant solid tumorsPretreated KRAS G12C-mutant NSCLCPretreated KRAS G12C-mutant NSCLC
Objective Response Rate (ORR) NSCLC (KRAS G12C inhibitor-naïve): 43% NSCLC (Prior KRAS G12C inhibitor): 50% CRC (KRAS G12C inhibitor-naïve): 40%[13][14][15]41% (2-year follow-up)[16]43%[17]
Disease Control Rate (DCR) NSCLC (KRAS G12C inhibitor-naïve): 100% NSCLC (Prior KRAS G12C inhibitor): 100%[14][15]84% (2-year follow-up)[16]Not reported in the same format
Median Duration of Response (DOR) Not yet mature12.3 months (2-year follow-up)[16][18]8.5 months
Median Progression-Free Survival (PFS) Not yet mature6.3 months (2-year follow-up)[16][18]6.5 months
Key Safety Profile Generally well-tolerated. Most common TRAEs were QTc prolongation and GI-related toxicities (primarily Grade 1/2)[14]Treatment-related adverse events in ~70% of patients, with 21% being Grade 3 or higher[18]Common adverse events include gastrointestinal issues and fatigue. Hepatotoxicity has been observed[17]

Experimental Protocols

To facilitate the independent evaluation and comparison of these inhibitors, this section provides detailed methodologies for key preclinical experiments.

Cell Viability Assay (MTT/CellTiter-Glo®)

This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50% (IC50).

Workflow Diagram

start Start seed_cells Seed KRAS G12C mutant cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 prepare_inhibitor Prepare serial dilutions of kinase inhibitor incubate1->prepare_inhibitor add_inhibitor Add inhibitor dilutions to cells prepare_inhibitor->add_inhibitor incubate2 Incubate for 72h add_inhibitor->incubate2 add_reagent Add MTT or CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate for 2-4h (MTT) or 10 min (CTG) add_reagent->incubate3 read_plate Read absorbance (MTT) or luminescence (CTG) incubate3->read_plate analyze Calculate % viability and determine IC50 read_plate->analyze end End analyze->end

Figure 2: Workflow for a Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Culture KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) in appropriate media. Harvest cells and seed them into 96-well plates at a density of 3,000-5,000 cells per well. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Preparation: Prepare a stock solution of the kinase inhibitor in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[19]

  • Treatment: Remove the culture medium from the plates and add 100 µL of the prepared inhibitor dilutions. Include vehicle control (DMSO-treated) and no-cell control wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[19]

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with 100 µL of DMSO and measure the absorbance at 570 nm.[20]

    • CellTiter-Glo® Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the log-transformed inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[19]

Western Blot for MAPK Pathway Analysis

This technique is used to assess the inhibitor's effect on the phosphorylation status of key proteins in the MAPK signaling pathway, such as MEK and ERK, providing a measure of target engagement and downstream pathway inhibition.

Detailed Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the kinase inhibitor for a specified time (e.g., 2, 6, or 24 hours).[21]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[21]

  • Sample Preparation and Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[21]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22]

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and MEK overnight at 4°C.[22]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.[21]

In Vivo Tumor Xenograft Model

This experiment evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Detailed Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or NSG mice).[23]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[23]

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer the inhibitor orally at the specified dose and schedule.[10]

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) percentage.[23]

  • Pharmacodynamic Analysis: At specified time points, tumors can be harvested for pharmacodynamic analysis, such as Western blotting to assess target engagement.

Conclusion

The landscape of KRAS G12C targeted therapy is rapidly evolving. While Sotorasib and Adagrasib have established the clinical utility of targeting the inactive state of the mutant protein, novel inhibitors like RMC-6291, which target the active state, hold the promise of overcoming some of the limitations of the first-generation agents. The preliminary clinical data for RMC-6291, particularly its activity in patients who have previously been treated with KRAS G12C (OFF) inhibitors, suggests a differentiated and potentially more robust clinical profile.[13][14][15]

Continued preclinical and clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these inhibitors and to determine the optimal therapeutic strategies for patients with KRAS G12C-mutant cancers. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers and drug developers working to advance this exciting field of oncology.

References

A Comparative Guide to In Vitro and In Vivo Models for the Preclinical Evaluation of RMC-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro and in vivo models for the preclinical assessment of RMC-113, a novel dual inhibitor of phosphatidylinositol-4-phosphate (B1241899) 5-kinase type 2 gamma (PIP4K2C) and PIKfyve lipid kinase. The primary therapeutic application explored for RMC-113 is its broad-spectrum antiviral activity, notably against SARS-CoV-2. This document outlines the relevant biological pathways, experimental models, and associated protocols to facilitate the design and interpretation of studies aimed at evaluating the efficacy and mechanism of action of RMC-113 and other inhibitors targeting these lipid kinases.

Introduction to RMC-113 and its Targets: PIP4K2C and PIKfyve

RMC-113 is a small molecule inhibitor that has demonstrated potent and selective dual inhibition of the lipid kinases PIP4K2C and PIKfyve.[1] These kinases play crucial roles in the regulation of phosphoinositide metabolism, which is essential for various cellular processes, including membrane trafficking and autophagy. Notably, several viruses, including SARS-CoV-2, hijack these pathways to facilitate their entry, replication, and egress from host cells.

The mechanism of action of RMC-113 is linked to its ability to modulate the host's cellular machinery. By inhibiting PIP4K2C and PIKfyve, RMC-113 disrupts the viral life cycle at multiple stages.[1] Specifically, PIKfyve inhibition has been shown to primarily affect viral entry, while PIP4K2C inhibition impacts viral entry, RNA replication, and assembly/egress.[1] Furthermore, RMC-113 has been observed to reverse the impairment of autophagic flux induced by SARS-CoV-2, thereby promoting viral protein degradation.[1]

At a Glance: In Vitro vs. In Vivo Models for RMC-113 Testing

The selection of an appropriate model system is critical for the preclinical evaluation of RMC-113. Both in vitro and in vivo models offer distinct advantages and limitations that must be considered based on the specific research question.

FeatureIn Vitro ModelsIn Vivo Models
Complexity Low to moderate (single cell types to organoids)High (whole organism with complex physiological interactions)
Throughput HighLow
Cost Relatively lowHigh
Physiological Relevance Limited to specific cellular processesHigh, allows for assessment of systemic effects and immune response
Key Applications Mechanism of action studies, high-throughput screening, dose-response analysisEfficacy testing, pharmacokinetic/pharmacodynamic (PK/PD) studies, toxicity assessment, evaluation of immune response
Examples Cell lines (Vero E6, Calu-3), Human Lung Organoids (ALOs)Syrian Hamsters, hACE2 Transgenic Mice

In Vitro Models for RMC-113 Evaluation

In vitro models are indispensable for elucidating the molecular mechanisms of RMC-113 and for conducting initial high-throughput screening of antiviral efficacy.

Cell Line Models

Cultured cell lines are a foundational tool for virology research. For studying SARS-CoV-2 and the effects of inhibitors like RMC-113, several cell lines are commonly employed:

  • Vero E6: An African green monkey kidney cell line that is highly permissive to SARS-CoV-2 infection and produces clear cytopathic effects (CPE), making it suitable for plaque assays and viral yield reduction assays.[1]

  • Calu-3: A human lung adenocarcinoma cell line that expresses endogenous levels of ACE2 and TMPRSS2, key entry factors for SARS-CoV-2, providing a more physiologically relevant model of respiratory infection.

  • A549-ACE2: A human lung carcinoma cell line engineered to overexpress the ACE2 receptor, rendering it susceptible to SARS-CoV-2 infection. This model is useful for studying viral entry and replication in a human lung cell context.

Human Lung Organoid (ALO) Models

Human adult stem cell-derived lung organoids represent a significant advancement in in vitro modeling. These three-dimensional structures recapitulate the cellular complexity and architecture of the human lung, containing both airway and alveolar cell types. ALOs provide a more physiologically relevant system to study SARS-CoV-2 infection and the effects of antiviral compounds like RMC-113 in a setting that more closely mimics the human respiratory tract.

In Vivo Models for RMC-113 Evaluation

In vivo models are essential for evaluating the systemic efficacy, pharmacokinetics, and safety of RMC-113 in a whole-organism context.

Syrian Hamster Model

The Syrian hamster has emerged as a robust and widely used small animal model for SARS-CoV-2 research. Key features of this model include:

  • Susceptibility: Hamsters are naturally susceptible to SARS-CoV-2 infection, which recapitulates many aspects of human COVID-19, including viral replication in the respiratory tract and lung pathology.

  • Clinical Signs: Infected hamsters exhibit clinical signs such as weight loss and lethargy.

  • Applications: This model is suitable for evaluating the efficacy of antiviral drugs and vaccines by measuring reductions in viral load, lung pathology, and clinical symptoms.

Mouse Models

While standard laboratory mice are not naturally susceptible to SARS-CoV-2, several genetically modified mouse models have been developed:

  • hACE2 Transgenic Mice: These mice are engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection. The K18-hACE2 mouse model, in particular, develops severe lung disease and is a valuable tool for studying pathogenesis and testing therapeutics.

  • CRISPR/Cas9 Knock-in Mice: Mice with the murine Ace2 gene replaced by its human counterpart have also been generated, providing another model for SARS-CoV-2 infection and pathogenesis.

  • Adenovirus-Transduced Mice: Transient expression of hACE2 in the respiratory tract of mice can be achieved using an adenovirus vector, creating a temporary model for SARS-CoV-2 infection studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summaries of key protocols for testing RMC-113.

In Vitro Viral Replication Assay (Plaque Assay)

This assay quantifies the amount of infectious virus.

  • Cell Seeding: Plate a confluent monolayer of susceptible cells (e.g., Vero E6) in multi-well plates.

  • Virus Adsorption: Infect the cells with serial dilutions of the virus for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Analysis: Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Autophagy Flux Assay (LC3-II Western Blot)

This assay measures the rate of autophagosome formation and degradation.

  • Cell Treatment: Treat cells with RMC-113 in the presence or absence of a lysosomal inhibitor (e.g., chloroquine (B1663885) or bafilomycin A1).

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against LC3 and a loading control (e.g., actin or tubulin).

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of the lysosomal inhibitor indicates an increase in autophagic flux.

In Vivo Antiviral Efficacy Study in Syrian Hamsters

This protocol outlines a typical in vivo efficacy study.

  • Acclimatization: Acclimate hamsters to the facility for a minimum of 3 days.

  • Infection: Intranasally infect the hamsters with a defined dose of SARS-CoV-2.

  • Treatment: Administer RMC-113 or a vehicle control at specified doses and schedules (e.g., once or twice daily) starting at a defined time point relative to infection.

  • Monitoring: Monitor the animals daily for clinical signs (e.g., weight loss, activity levels).

  • Endpoint Analysis: At a predetermined time post-infection (e.g., 4 days), euthanize the animals and collect tissues (e.g., lungs, nasal turbinates) for analysis.

  • Viral Load Quantification: Determine the viral load in the tissues using plaque assay or RT-qPCR.

  • Histopathology: Evaluate lung tissues for pathological changes.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway targeted by RMC-113 and a typical experimental workflow.

RMC113_Mechanism cluster_virus SARS-CoV-2 Life Cycle cluster_cell Host Cell Viral Entry Viral Entry RNA Replication RNA Replication Assembly & Egress Assembly & Egress PIKfyve PIKfyve PIKfyve->Viral Entry promotes PIP4K2C PIP4K2C PIP4K2C->Viral Entry promotes PIP4K2C->RNA Replication promotes PIP4K2C->Assembly & Egress promotes Autophagy Autophagy RMC-113 RMC-113 RMC-113->PIKfyve inhibits RMC-113->PIP4K2C inhibits RMC-113->Autophagy restores flux SARS-CoV-2 SARS-CoV-2 SARS-CoV-2->Autophagy impairs flux

Caption: Mechanism of action of RMC-113.

InVivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization infection SARS-CoV-2 Infection (Intranasal) acclimatization->infection treatment Treatment Administration (RMC-113 or Vehicle) infection->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring endpoint Endpoint (e.g., Day 4 post-infection) monitoring->endpoint analysis Tissue Collection & Analysis (Viral Load, Histopathology) endpoint->analysis end End analysis->end

Caption: In vivo experimental workflow.

References

RMC-113 vs. Apilimod: A Comparative Guide to Two PIKfyve Pathway Inhibitors Against SARS-CoV-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two small molecule inhibitors, RMC-113 and apilimod (B1663032), which have demonstrated notable efficacy in preclinical studies against SARS-CoV-2. Both compounds target the host lipid kinase PIKfyve, a critical component of the endosomal trafficking pathway that many viruses, including SARS-CoV-2, exploit for entry into host cells. However, their distinct mechanisms of action and inhibitory profiles warrant a thorough comparative analysis for researchers in the field of antiviral drug development.

At a Glance: Key Differences

FeatureRMC-113Apilimod
Primary Target(s) PIKfyve and PIP4K2CPIKfyve
Mechanism of Action Dual inhibitor; impacts viral entry, RNA replication, and assembly/egress. Reverses virus-induced impairment of autophagic flux.Potent inhibitor of PIKfyve; primarily disrupts endosomal trafficking, preventing viral entry.
Reported Antiviral Spectrum Broad-spectrum against multiple RNA viruses.Effective against several viruses that utilize endosomal entry.
Known Liabilities Preclinical stage of development.Immunosuppressive effects and lack of in vivo efficacy in a murine model have been reported.

Quantitative Performance Data

The following tables summarize the in vitro efficacy of RMC-113 and apilimod against SARS-CoV-2 and their respective kinase targets. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Antiviral Activity Against SARS-CoV-2
CompoundVirus/AssayCell LineEC50 / IC50Cytotoxicity (CC50)Selectivity Index (SI)
RMC-113 SARS-CoV-2Calu-30.25 µM (EC50)[1]>10 µM>40
rVSV-SARS-CoV-2-SVero1.8 µM (EC50)[1]--
Apilimod SARS-CoV-2Vero E6~10 nM (IC50)[2][3]>10 µM>1000
VSV-eGFP-SARS-CoV-2MA104~50 nM (IC50)[2]--
Kinase Inhibitory Activity
CompoundTarget KinaseAssay TypeKi / Kd / IC50
RMC-113 PIKfyveEnzymatic Assay8 nM (IC50)[4]
PIKfyveBinding Assay370 nM (Kd)[4][5]
PIP4K2CBinding Assay46 nM (Kd)[4][5]
Apilimod PIKfyve--

Mechanisms of Action

RMC-113: A Dual Inhibitor of PIKfyve and PIP4K2C

RMC-113 is a novel small molecule that demonstrates a dual inhibitory mechanism against two host lipid kinases: PIKfyve and Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Gamma (PIP4K2C).[4] This dual-targeting approach appears to confer a broader spectrum of antiviral activity across the SARS-CoV-2 lifecycle.

  • Inhibition of Viral Entry: Similar to apilimod, by inhibiting PIKfyve, RMC-113 disrupts the normal functioning of the endosomal pathway, which is a key route for SARS-CoV-2 entry into host cells.

  • Inhibition of Viral Replication and Assembly/Egress: The inhibition of PIP4K2C by RMC-113 has been shown to interfere with viral RNA replication and the later stages of viral assembly and egress.[4]

  • Reversal of Autophagic Flux Impairment: SARS-CoV-2 infection has been shown to impair the autophagic flux in host cells. RMC-113 has been reported to reverse this impairment, a mechanism that contributes to its antiviral effect.[1][4]

RMC113_Mechanism cluster_virus_lifecycle SARS-CoV-2 Lifecycle cluster_host_factors Host Cell Viral Entry Viral Entry RNA Replication RNA Replication Viral Entry->RNA Replication Assembly & Egress Assembly & Egress RNA Replication->Assembly & Egress PIKfyve PIKfyve PIKfyve->Viral Entry PIP4K2C PIP4K2C PIP4K2C->RNA Replication PIP4K2C->Assembly & Egress Autophagy Autophagy Autophagy->RNA Replication degrades viral components RMC-113 RMC-113 RMC-113->PIKfyve inhibits RMC-113->PIP4K2C inhibits RMC-113->Autophagy reverses impairment

Mechanism of Action of RMC-113 against SARS-CoV-2.
Apilimod: A Potent and Specific PIKfyve Inhibitor

Apilimod is a well-characterized and highly potent inhibitor of PIKfyve kinase.[2] Its antiviral activity against SARS-CoV-2 is primarily attributed to the disruption of the endosomal pathway, which is crucial for the entry of the virus into host cells.

  • Disruption of Endosomal Trafficking: PIKfyve is essential for the maturation of endosomes. By inhibiting PIKfyve, apilimod causes the accumulation of enlarged endosomes and disrupts the trafficking of viral particles, effectively trapping them and preventing the release of the viral genome into the cytoplasm.[2][6] This mechanism is particularly effective against viruses that rely on endocytosis for entry.

Apilimod_Mechanism cluster_entry Viral Entry Pathway SARS-CoV-2 SARS-CoV-2 Endocytosis Endocytosis SARS-CoV-2->Endocytosis Early Endosome Early Endosome Endocytosis->Early Endosome Late Endosome Late Endosome Early Endosome->Late Endosome Viral Genome Release Viral Genome Release Late Endosome->Viral Genome Release Late Endosome->Viral Genome Release blocked by Apilimod PIKfyve PIKfyve PIKfyve->Late Endosome maturation Apilimod Apilimod Apilimod->PIKfyve inhibits

Mechanism of Action of Apilimod against SARS-CoV-2.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of an antiviral compound against SARS-CoV-2 using a plaque reduction assay.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 or Calu-3) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of the test compound (RMC-113 or apilimod) in a cell culture medium.

  • Infection: Infect the cell monolayers with a known titer of SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

  • Plaque Visualization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a crystal violet solution to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Infect Cells with SARS-CoV-2 Infect Cells with SARS-CoV-2 Seed Cells->Infect Cells with SARS-CoV-2 Prepare Compound Dilutions Prepare Compound Dilutions Add Compound Dilutions Add Compound Dilutions Prepare Compound Dilutions->Add Compound Dilutions Infect Cells with SARS-CoV-2->Add Compound Dilutions Incubate Incubate Add Compound Dilutions->Incubate Fix and Stain Plaques Fix and Stain Plaques Incubate->Fix and Stain Plaques Count Plaques & Analyze Data Count Plaques & Analyze Data Fix and Stain Plaques->Count Plaques & Analyze Data Determine EC50 Determine EC50 Count Plaques & Analyze Data->Determine EC50

General workflow for an in vitro antiviral plaque reduction assay.
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation: Prepare serial dilutions of the test compound (RMC-113 or apilimod). Prepare a reaction mixture containing the purified kinase (PIKfyve or PIP4K2C), its substrate, and ATP in a suitable buffer.

  • Reaction Initiation: Add the test compound dilutions to the wells of a microplate, followed by the kinase reaction mixture.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the kinase reaction to proceed.

  • Signal Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Combine Compound and Reaction Mix Combine Compound and Reaction Mix Prepare Compound Dilutions->Combine Compound and Reaction Mix Prepare Kinase Reaction Mix->Combine Compound and Reaction Mix Incubate Incubate Combine Compound and Reaction Mix->Incubate Add Detection Reagent Add Detection Reagent Incubate->Add Detection Reagent Measure Luminescence Measure Luminescence Add Detection Reagent->Measure Luminescence Analyze Data Analyze Data Measure Luminescence->Analyze Data Determine IC50 Determine IC50 Analyze Data->Determine IC50

General workflow for an in vitro kinase inhibition assay.

Summary and Future Directions

Both RMC-113 and apilimod represent promising host-targeted strategies for combating SARS-CoV-2. Apilimod's high potency against PIKfyve and its well-defined role in blocking viral entry make it a valuable tool for studying this specific stage of the viral lifecycle. However, concerns about its in vivo efficacy and potential for immunosuppression warrant further investigation.

RMC-113, with its dual inhibitory action on both PIKfyve and PIP4K2C, presents a multi-pronged attack on the SARS-CoV-2 lifecycle. Its ability to inhibit not only viral entry but also replication and later stages, as well as its impact on autophagy, suggests a potentially broader therapeutic window and a higher barrier to the development of resistance.

Future research should focus on direct, head-to-head comparative studies of these two compounds in a variety of in vitro and in vivo models of SARS-CoV-2 infection. Such studies will be crucial for elucidating the full therapeutic potential of targeting the PIKfyve pathway and for determining which of these promising candidates, if any, holds the key to a novel and effective treatment for COVID-19.

References

Benchmarking Autophagy Modulators Against SARS-CoV-2: A Comparative Analysis of SARS-CoV-2-IN-113 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has been shown to manipulate the host cell's autophagy pathway to facilitate its replication and evade the immune response. This has identified autophagy as a promising target for antiviral therapies. This guide provides a comparative analysis of a novel autophagy modulator, designated here as SARS-CoV-2-IN-113, against other well-characterized autophagy inhibitors. Due to the absence of publicly available data for a compound specifically named "this compound," this report utilizes Hydroxychloroquine (HCQ) as a representative late-stage autophagy inhibitor for the purpose of demonstrating a benchmarking framework. This guide will compare its performance with an early-stage autophagy inhibitor, the VPS34 inhibitor VPS34-IN1 . The objective is to offer a comprehensive overview of their mechanisms of action, antiviral efficacy, and cytotoxicity, supported by experimental data and detailed protocols to aid researchers in the evaluation of novel autophagy-targeting compounds.

Introduction to Autophagy in SARS-CoV-2 Infection

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. During viral infection, autophagy can play a dual role. It can act as a host defense mechanism by degrading viral particles (virophagy). However, many viruses, including SARS-CoV-2, have evolved strategies to subvert this pathway to their advantage.[1][2] SARS-CoV-2 is known to induce the formation of double-membrane vesicles (DMVs), which are thought to serve as replication sites, and to block the final stages of autophagy, specifically the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes that may support viral replication.[1][3] This complex interplay makes the modulation of autophagy a viable strategy for antiviral intervention.

Comparative Analysis of Autophagy Modulators

This section provides a head-to-head comparison of two distinct autophagy inhibitors, representing different mechanisms of action, to benchmark their anti-SARS-CoV-2 activity.

Mechanism of Action
  • This compound (represented by Hydroxychloroquine - HCQ): HCQ is a lysosomotropic agent that accumulates in lysosomes, increasing their pH. This inhibits the activity of lysosomal enzymes and, crucially, blocks the fusion of autophagosomes with lysosomes.[4] This leads to the accumulation of autophagosomes, thereby inhibiting the late stages of autophagic flux.

  • VPS34-IN1: This compound is a potent and specific inhibitor of the class III phosphoinositide 3-kinase (PI3K), VPS34. VPS34 is a key component of the autophagy initiation complex and is essential for the formation of the phagophore, the precursor to the autophagosome.[5][6] By inhibiting VPS34, VPS34-IN1 blocks autophagy at a very early stage.

Performance Data

The following table summarizes the in vitro efficacy and cytotoxicity of HCQ and VPS34-IN1 against SARS-CoV-2 from published studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

Parameter This compound (Hydroxychloroquine) VPS34-IN1 Reference Cell Line(s) References
Antiviral Efficacy (EC50) 0.72 µM0.82 µMVero E6[7][8]
Cytotoxicity (CC50) >100 µM (Vero E6)>50 µM (Vero E6)Vero E6[5][9]
Selectivity Index (SI = CC50/EC50) >138>61Vero E6[5][7][8][9]
Potency Comparison 100 µM required to completely inhibit viral NP protein expression10 µM showed equivalent inhibition of viral NP protein expression to 100 µM HCQVeroE6[8]

Note: EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity; a higher SI is desirable.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key assays used to evaluate autophagy modulators against SARS-CoV-2.

Antiviral Cytopathic Effect (CPE) Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

  • Cell Seeding: Seed Vero E6 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., HCQ, VPS34-IN1) in culture medium.

  • Treatment and Infection: Remove the culture medium from the cells and add the diluted compounds. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Calculate the EC50 values by fitting the dose-response curves using a non-linear regression model. Cytotoxicity (CC50) is determined in parallel on uninfected cells.

Western Blot for Autophagy Markers (LC3-II and p62)

This method is used to monitor the modulation of autophagy by observing changes in the levels of key autophagy-related proteins.

  • Cell Lysis: After treatment with the autophagy modulator and/or infection with SARS-CoV-2, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 12-15% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. The ratio of LC3-II to LC3-I or the levels of p62 normalized to the loading control are used to assess autophagic flux.[10]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding.

Autophagy_Signaling_Pathway cluster_initiation Autophagy Initiation cluster_elongation Autophagosome Elongation & Maturation cluster_fusion Autophagosome-Lysosome Fusion cluster_sars SARS-CoV-2 Interaction ULK1_complex ULK1 Complex VPS34_complex VPS34 Complex (PI3K Class III) ULK1_complex->VPS34_complex activates Phagophore Phagophore Formation VPS34_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome VPS34_IN1 VPS34-IN1 VPS34_IN1->VPS34_complex inhibits LC3 LC3-I -> LC3-II (Lipidation) Autophagosome->LC3 p62 p62/SQSTM1 (Cargo Receptor) Autophagosome->p62 Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome fuses with Lysosome Lysosome Lysosome->Autolysosome HCQ HCQ (this compound) HCQ->Autolysosome inhibits fusion SARS_CoV_2 SARS-CoV-2 SARS_CoV_2->Autolysosome inhibits fusion DMV DMV Formation SARS_CoV_2->DMV promotes Fusion_Block Blocks Fusion

Caption: Autophagy signaling pathway and points of intervention.

Experimental_Workflow cluster_assays Parallel Assays start Start: Select Autophagy Modulators cell_culture Cell Culture (e.g., Vero E6, Calu-3) start->cell_culture compound_treatment Compound Treatment (Dose-Response) cell_culture->compound_treatment sars_infection SARS-CoV-2 Infection compound_treatment->sars_infection incubation Incubation (24-72h) sars_infection->incubation antiviral_assay Antiviral Assay (CPE, Plaque Assay) incubation->antiviral_assay autophagy_assay Autophagy Assay (Western Blot for LC3/p62) incubation->autophagy_assay cytotoxicity_assay Cytotoxicity Assay (on uninfected cells) incubation->cytotoxicity_assay data_analysis Data Analysis (EC50, CC50, SI, Protein Levels) antiviral_assay->data_analysis autophagy_assay->data_analysis cytotoxicity_assay->data_analysis comparison Comparative Benchmarking data_analysis->comparison end End: Identify Lead Candidates comparison->end

Caption: Experimental workflow for benchmarking autophagy modulators.

Conclusion

The manipulation of autophagy by SARS-CoV-2 presents a key vulnerability that can be exploited for therapeutic purposes. This guide provides a framework for the comparative analysis of autophagy modulators, using HCQ as a stand-in for the novel compound "this compound" and comparing it with the early-stage inhibitor VPS34-IN1. The presented data and protocols offer a foundation for researchers to design and interpret experiments aimed at identifying and characterizing new antiviral candidates that target the autophagy pathway. The distinct mechanisms of action and differential potencies of various autophagy modulators highlight the importance of a multi-faceted approach to targeting this complex cellular process in the fight against COVID-19. Further research into novel and more specific autophagy modulators is warranted to develop effective and safe antiviral therapies.

References

Synergistic Antiviral Effects of RMC-113: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the investigational antiviral agent RMC-113, focusing on its mechanism of action and the potential for synergistic effects when combined with other antiviral agents. While direct experimental data on RMC-113 in combination therapies is emerging, this document leverages available data from compounds with similar mechanisms of action to provide a comparative framework for future research and drug development.

RMC-113: A Novel Host-Targeted Antiviral

RMC-113 is a potent, broad-spectrum small molecule inhibitor of cellular lipid kinases PIKfyve and PIP4K2C.[1][2][3] By targeting these host enzymes, RMC-113 disrupts essential cellular processes that are hijacked by a wide range of RNA viruses for their replication. This host-targeted approach offers a high barrier to the development of viral resistance.[1][2][3]

The dual inhibition of PIKfyve and PIP4K2C by RMC-113 has been shown to interfere with intracellular trafficking and to reverse the impairment of autophagic flux induced by viral infections, such as with SARS-CoV-2.[1][2][3] This mechanism ultimately leads to a potent suppression of viral replication.[1][2][3]

Comparative Synergistic Effects of PIKfyve Inhibitors

Direct studies detailing the synergistic effects of RMC-113 with other antiviral agents are not yet widely published. However, research on other PIKfyve inhibitors, such as apilimod, provides valuable insights into the potential for combination therapies. The following table summarizes key findings from studies on the synergistic effects of PIKfyve inhibitors with other antiviral compounds.

PIKfyve InhibitorCombination AgentVirusObserved EffectSynergy Score/MetricReference
ApilimodCamostat Mesylate (TMPRSS2 inhibitor)SARS-CoV-2Synergistic inhibition of viral entry~6-fold decrease in EC50 of camostat[4]
ApilimodNafamostat Mesylate (TMPRSS2 inhibitor)SARS-CoV-2Synergistic inhibition of viral entryNot specified[4]
RemdesivirNirmatrelvirSARS-CoV-2Strong synergistic effectBliss synergy score >10[5]
MolnupiravirNirmatrelvirSARS-CoV-2Synergistic activityHSA score of 14.2 (48h) and 13.08 (72h)[6]
MolnupiravirGC376SARS-CoV-2Synergistic activityHSA score of 19.33 (48h)[6]

HSA: Highest Single Agent model.

Experimental Protocols for Assessing Antiviral Synergy

The following is a generalized protocol for determining the synergistic effects of antiviral agents in vitro, based on the widely used checkerboard assay method.

Checkerboard Assay Protocol

1. Cell Culture and Virus Propagation:

  • Culture a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) in appropriate growth medium.

  • Prepare and titer a stock of the virus to be tested.

2. Drug Preparation:

  • Prepare stock solutions of RMC-113 and the other antiviral agent(s) in a suitable solvent (e.g., DMSO).

  • Create a dilution series for each drug.

3. Checkerboard Assay Setup:

  • In a 96-well plate, seed the host cells at a predetermined density and allow them to adhere overnight.

  • On a separate 96-well plate, prepare a two-dimensional matrix of drug concentrations. One drug is serially diluted along the rows, and the other drug is serially diluted along the columns. This creates a "checkerboard" of all possible concentration combinations.

  • Transfer the drug combinations to the cell plate. Include wells with single-drug treatments and no-drug controls.

4. Viral Infection:

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

5. Incubation:

  • Incubate the plates for a period sufficient for viral replication and the development of cytopathic effects (CPE), typically 48-72 hours.

6. Measurement of Antiviral Activity:

  • Assess cell viability or viral replication using a suitable method, such as:

    • Cell Viability Assays: MTT, MTS, or CellTiter-Glo assays to measure the metabolic activity of living cells.

    • Viral Replication Assays: Plaque reduction assays, quantitative PCR (qPCR) to measure viral RNA, or reporter virus expression (e.g., luciferase, GFP).

7. Data Analysis and Synergy Calculation:

  • Calculate the half-maximal effective concentration (EC50) for each drug alone and in combination.

  • Determine the nature of the interaction using a synergy model. Common models include:

    • Bliss Independence Model: This model assumes that the two drugs act independently. A Bliss synergy score is calculated, where a score > 0 indicates synergy, a score around 0 indicates an additive effect, and a score < 0 indicates antagonism.

    • Loewe Additivity Model: This model is based on the concept of dose equivalence. The Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7]

Visualizing Mechanisms and Workflows

To better understand the underlying biology and experimental design, the following diagrams are provided.

RMC113_Signaling_Pathway cluster_virus_lifecycle Viral Lifecycle cluster_host_cell Host Cell virus RNA Virus entry Viral Entry (Endocytosis) virus->entry 1. Infection replication Viral Replication entry->replication 2. Uncoating assembly Viral Assembly & Egress replication->assembly 3. Synthesis rmc113 RMC-113 pikfyve PIKfyve rmc113->pikfyve Inhibits pip4k2c PIP4K2C rmc113->pip4k2c Inhibits endosome Endosome Maturation & Trafficking pikfyve->endosome Regulates autophagy Autophagic Flux pip4k2c->autophagy Regulates endosome->entry autophagy->replication

Caption: RMC-113 inhibits PIKfyve and PIP4K2C, disrupting viral entry and replication.

Synergy_Assay_Workflow start Start cell_prep Prepare Host Cell Culture start->cell_prep drug_prep Prepare Serial Dilutions of RMC-113 and Combination Agent cell_prep->drug_prep checkerboard Create 2D Drug Combination Matrix (Checkerboard Plate) drug_prep->checkerboard infection Infect Cells with Virus checkerboard->infection incubation Incubate for 48-72 hours infection->incubation measurement Measure Antiviral Effect (e.g., Cell Viability Assay) incubation->measurement analysis Data Analysis: Calculate Synergy Scores (Bliss, CI) measurement->analysis end End analysis->end

Caption: Workflow for assessing antiviral synergy using the checkerboard assay.

References

Safety Operating Guide

Essential Safety and Disposal Protocols for the Novel Antiviral Compound SARS-CoV-2-IN-113

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

The responsible management of novel research compounds is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive operational and disposal plan for the novel antiviral compound designated as SARS-CoV-2-IN-113. Given the nature of this compound as a potent bioactive molecule potentially used in SARS-CoV-2 research, all associated waste must be treated as hazardous chemical and potentially biohazardous waste. Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory.[1][2]

Personal Protective Equipment (PPE) and Decontamination

Proper selection and use of PPE are the first line of defense against exposure to hazardous chemical agents. The required level of protection depends on the compound's properties and the procedures performed.

PPE CategoryRecommended EquipmentDecontamination/Disposal
Eye Protection Chemical safety goggles or a full-face shield.Clean and disinfect after use.
Hand Protection Chemically resistant gloves (e.g., Nitrile), with double gloving recommended.Dispose of as hazardous waste.[3]
Body Protection Disposable, fluid-resistant laboratory coat or gown with long sleeves.Dispose of as hazardous waste.[3]
Respiratory Protection N95 or higher-rated respirator, particularly when handling powders.Dispose of as hazardous waste.
Work Surfaces Decontaminate with a 1% sodium hypochlorite (B82951) solution or other approved disinfectant.[1]
Liquid Waste Decontaminate with a suitable chemical disinfectant before disposal.[1]
Experimental Workflow for Safe Handling

A systematic approach to handling this compound is crucial to minimize risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Clean Work Area prep2->prep3 handle1 Weigh/Measure Compound in a Ventilated Enclosure prep3->handle1 handle2 Perform Experimental Procedures handle1->handle2 clean1 Decontaminate Work Surfaces & Equipment handle2->clean1 clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Experimental workflow for handling this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound and all contaminated materials is critical to prevent laboratory and environmental contamination.

Segregation at the Source
  • Solid Waste: Immediately segregate all solid waste contaminated with this compound, including unused compounds, contaminated labware (e.g., pipette tips, tubes), and PPE, into clearly labeled, leak-proof hazardous waste containers.[1][3]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any sharps, such as needles or blades, must be placed in a puncture-resistant sharps container labeled as hazardous waste.[1]

Waste Container Labeling
  • All waste containers must be explicitly labeled with "Hazardous Chemical Waste" and should include the name of the compound (this compound) and any other relevant hazard information.[1] If the compound was used in conjunction with infectious agents, it should also be treated as biohazardous waste and labeled accordingly with the universal biohazard symbol.[1][2]

Decontamination of Liquid Waste
  • Before final disposal, liquid waste containing this compound should be chemically decontaminated.[1] The choice of disinfectant should be based on the chemical properties of the inhibitor. If used with infectious agents, a disinfectant with proven activity against enveloped viruses, such as a 1% sodium hypochlorite solution, should be used with an appropriate contact time.[1][4]

Final Disposal
  • Incineration: The preferred method for the final disposal of solid and decontaminated liquid hazardous waste is high-temperature incineration by a licensed hazardous waste management facility.[1]

  • Autoclaving: If the waste is also considered biohazardous, it should be autoclaved prior to being transported for incineration.[5]

  • Professional Disposal Service: All hazardous waste must be disposed of through your institution's designated hazardous waste management service. Never dispose of this waste in general trash or down the drain.[6]

Disposal Workflow Diagram

cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_treatment On-Site Treatment cluster_disposal Final Disposal solid Solid Waste solid_container Labeled Hazardous Waste Container solid->solid_container liquid Liquid Waste liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container sharps Sharps Waste sharps_container Labeled Sharps Container sharps->sharps_container autoclave Autoclave (If Biohazardous) solid_container->autoclave decon Chemical Decontamination (Liquids) liquid_container->decon decon->autoclave disposal Licensed Hazardous Waste Facility (Incineration) autoclave->disposal

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.